3,4,5-Trimethoxyhydrocinnamic acid
説明
3-(3,4,5-Trimethoxyphenyl)propanoic acid has been reported in Piper crassinervium, Piper longum, and Piper retrofractum with data available.
特性
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h6-7H,4-5H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYXGVJUZBKJAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179842 | |
| Record name | 3,4,5-Trimethoxyhydrocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-(3,4,5-Trimethoxyphenyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030254 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25173-72-2 | |
| Record name | 3-(3,4,5-Trimethoxyphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25173-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethoxyhydrocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025173722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25173-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4,5-Trimethoxyhydrocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethoxyhydrocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(3,4,5-Trimethoxyphenyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030254 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
102 - 103 °C | |
| Record name | 3-(3,4,5-Trimethoxyphenyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030254 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,4,5-Trimethoxyhydrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethoxyhydrocinnamic acid, also known as 3-(3,4,5-trimethoxyphenyl)propanoic acid, is a phenylpropanoid derivative. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic characterization, offering valuable insights for its application in research and drug development. Unlike its unsaturated analog, 3,4,5-trimethoxycinnamic acid, the hydrocinnamic acid derivative features a saturated propanoic acid side chain, which significantly influences its chemical reactivity and biological profile. This compound is found in some plant species, such as Piper retrofractum and Piper longum, and has been investigated for its biological activities.[1]
Chemical and Physical Properties
3,4,5-Trimethoxyhydrocinnamic acid is a white to almost white crystalline powder.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₅ | [1][3] |
| Molecular Weight | 240.25 g/mol | [1][3][4] |
| CAS Number | 25173-72-2 | [1][3][4] |
| Melting Point | 100-104 °C | [2] |
| Appearance | White to almost white crystalline powder | [2] |
| Solubility | Soluble in DMSO | [1] |
Spectroscopic Analysis
The structural elucidation of 3,4,5-Trimethoxyhydrocinnamic acid is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃):
-
δ 6.70 (s, 2H): Aromatic protons at positions 2 and 6 of the phenyl ring.
-
δ 3.84 (s, 9H): Protons of the three methoxy groups at positions 3, 4, and 5.
-
δ 2.92 (t, 2H): Methylene protons adjacent to the aromatic ring (Ar-CH₂-).
-
δ 2.70 (t, 2H): Methylene protons adjacent to the carboxyl group (-CH₂-COOH).[2]
¹³C NMR (CDCl₃):
-
δ 178.1: Carbonyl carbon of the carboxylic acid.
-
δ 153.1: Aromatic carbons at positions 3 and 5.
-
δ 135.87: Aromatic carbons at positions 1 and 4.
-
δ 105.3: Aromatic carbons at positions 2 and 6.
-
δ 60.8: Carbon of the methoxy group at position 4.
-
δ 56.1: Carbons of the methoxy groups at positions 3 and 5.
-
δ 35.5: Methylene carbon adjacent to the aromatic ring (Ar-CH₂-).
-
δ 31.0: Methylene carbon adjacent to the carboxyl group (-CH₂-COOH).[2]
Infrared (IR) Spectroscopy
The IR spectrum of 3,4,5-Trimethoxyhydrocinnamic acid exhibits characteristic absorption bands corresponding to its functional groups. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. A sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. Bands in the aromatic region (around 1600-1450 cm⁻¹) and C-O stretching of the methoxy groups (around 1250-1000 cm⁻¹) are also prominent.[3]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 3,4,5-Trimethoxyhydrocinnamic acid shows a molecular ion peak [M]⁺ at m/z 240, corresponding to its molecular weight.[3]
Chemical Reactivity and Synthesis
The chemical reactivity of 3,4,5-Trimethoxyhydrocinnamic acid is primarily dictated by the carboxylic acid functional group. This group can readily undergo esterification, amidation, and reduction to the corresponding alcohol. The aromatic ring can undergo electrophilic substitution reactions, although the electron-donating methoxy groups direct incoming electrophiles to specific positions.
Synthesis of 3,4,5-Trimethoxyhydrocinnamic Acid
A common and efficient method for the synthesis of 3,4,5-Trimethoxyhydrocinnamic acid is through the reduction of its unsaturated precursor, 3,4,5-trimethoxycinnamic acid. This can be achieved through catalytic hydrogenation or by using reducing agents like formic acid with a palladium catalyst.[2]
Experimental Protocol: Synthesis via Reduction of 3,4,5-Trimethoxycinnamic Acid
This protocol describes the synthesis of 3,4,5-Trimethoxyhydrocinnamic acid from 3,4,5-trimethoxycinnamic acid using a microwave-assisted reduction with formic acid and palladium chloride.[2]
Materials:
-
(E)-3-(3,4,5-trimethoxyphenyl)propenoic acid (3,4,5-trimethoxycinnamic acid)
-
Palladium(II) chloride (PdCl₂)
-
10% Sodium hydroxide (NaOH) solution
-
Formic acid
-
5% Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
100 mL Erlenmeyer flask
-
Microwave reactor
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a 100 mL Erlenmeyer flask, suspend 0.72 g (0.003 mol) of 3,4,5-trimethoxycinnamic acid and 55 mg (0.31 mmol) of PdCl₂ in 6-10 mL of 10% sodium hydroxide solution.
-
To this suspension, add 8-12 mL of formic acid in a dropwise manner.
-
Place the reaction mixture in a microwave reactor and irradiate for 3-5 minutes, or until the starting material is completely consumed (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Acidify the aqueous mixture with 5% HCl to precipitate the product.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure 3,4,5-Trimethoxyhydrocinnamic acid as a white solid.
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of 3,4,5-Trimethoxyhydrocinnamic acid.
Biological Activity
While research on the biological activities of 3,4,5-Trimethoxyhydrocinnamic acid is not as extensive as its cinnamic acid counterpart, some studies have shown promising results. Notably, it has been isolated from Piper tuberculatum and has demonstrated in vitro antileishmanial activity against Leishmania amazonensis promastigotes, with a reported IC₅₀ of 145 µg/mL.[5] Further investigation into its pharmacological potential is warranted.
Safety and Handling
3,4,5-Trimethoxyhydrocinnamic acid should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
3,4,5-Trimethoxyhydrocinnamic acid is a valuable compound with well-defined chemical and physical properties. Its synthesis from the more common 3,4,5-trimethoxycinnamic acid is straightforward. The presence of the carboxylic acid and methoxy-substituted phenyl ring provides opportunities for a variety of chemical modifications, making it a versatile building block for the synthesis of new chemical entities with potential applications in drug discovery and materials science. The initial findings on its biological activity suggest that further exploration of its pharmacological profile could be a promising area of research.
References
-
Zhao, Z., Song, H., Xie, J., Liu, T., Zhao, X., Chen, X., He, X., Wu, S., Zhang, Y., & Zheng, X. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 173, 213-227. Available from: [Link]
-
NIST. 3-(3,4,5-Trimethoxyphenyl)propionic acid. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]
-
PubChem. 3,4,5-Trimethoxycinnamic acid. Available from: [Link]
-
National Analytical Corporation. 3,4,5-Trimethoxycinnamic Acid - Analytical Reference Material. Available from: [Link]
-
Zhao, Z., Song, H., Xie, J., Liu, T., Zhao, X., Chen, X., He, X., Wu, S., Zhang, Y., & Zheng, X. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. ResearchGate. Available from: [Link]
-
ScienceMadness. Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. Available from: [Link]
-
Janočková, J., Hrabinová, M., Soukup, O., & Benková, M. (2021). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. Molecules, 26(10), 3009. Available from: [Link]
-
Jung, J. C., Lee, Y. H., Oh, S., Lee, Y. J., Park, S. Y., & Kim, Y. C. (2010). Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 38–46. Available from: [Link]
-
HMDB. Showing metabocard for 3-(3,4,5-Trimethoxyphenyl)propanoic acid (HMDB0030254). Available from: [Link]
-
Zhao, Z., Song, H., Xie, J., Liu, T., Zhao, X., Chen, X., He, X., Wu, S., Zhang, Y., & Zheng, X. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. OUCI. Available from: [Link]
-
Zhao, Z., Song, H., Xie, J., Liu, T., Zhao, X., Chen, X., He, X., Wu, S., Zhang, Y., & Zheng, X. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed. Available from: [Link]
-
HMDB. Showing metabocard for 3,4,5-Trimethoxycinnamic acid (HMDB0002511). Available from: [Link]
-
SpectraBase. 3,4,5-Trimethoxycinnamic acid - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]
-
Pinto, M., Fernandes, C., Pinto, D. C. G. A., Silva, A. M. S., & Sousa, E. (2023). Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure–Activity Relationship Studies. Molecules, 28(12), 4754. Available from: [Link]
-
NIST. 3,5-Dimethoxy-4-hydroxycinnamic acid. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]
-
MassBank. 3,4,5-Trimethoxycinnamic acid. Available from: [Link]
-
FooDB. Showing Compound 3,4,5-Trimethoxycinnamic acid (FDB023019). Available from: [Link]
-
de Souza, A. Q. L., et al. (2010). Antileishmanial activity of 3-(3,4,5-trimethoxyphenyl) propanoic acid purified from Amazonian Piper tuberculatum Jacq., Piperaceae, fruits. ResearchGate. Available from: [Link]
-
The Good Scents Company. 3-(3,4,5-trimethoxyphenyl) propionic acid. Available from: [Link]
Sources
- 1. 3-(3,4,5-Trimethoxyphenyl)propanoic acid | TargetMol [targetmol.com]
- 2. 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID | 25173-72-2 [chemicalbook.com]
- 3. 3-(3,4,5-Trimethoxyphenyl)propionic acid [webbook.nist.gov]
- 4. 3-(3,4,5-トリメトキシフェニル)プロピオン酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources of 3,4,5-Trimethoxyhydrocinnamic Acid: From Biosynthesis to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
3,4,5-Trimethoxyhydrocinnamic acid, a methoxy-substituted derivative of hydrocinnamic acid, is a plant secondary metabolite of growing interest within the scientific community. This technical guide provides a comprehensive overview of its natural occurrences, with a primary focus on its principal botanical source, Polygala tenuifolia. We will delve into the intricacies of its biosynthesis via the phenylpropanoid pathway, present detailed methodologies for its extraction and isolation, and discuss its significant pharmacological activities, including its neuroprotective and anti-stress effects. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics derived from this promising bioactive compound.
Introduction: The Significance of 3,4,5-Trimethoxyhydrocinnamic Acid
3,4,5-Trimethoxyhydrocinnamic acid belongs to the broad class of phenylpropanoids, a diverse family of organic compounds synthesized by plants.[1] While its unsaturated counterpart, 3,4,5-trimethoxycinnamic acid, and its various esters and amides have been more extensively studied, the hydrocinnamic acid form, characterized by a saturated propanoic acid side chain, is gaining recognition for its own unique biological properties.
The core structure, a trimethoxylated benzene ring attached to a propanoic acid moiety, confers specific physicochemical properties that influence its bioavailability and pharmacological activity. Notably, this compound and its derivatives have been identified as key active constituents in traditional herbal medicines, particularly those used for their sedative, anti-stress, and cognitive-enhancing effects.[2] This guide will provide the technical details necessary to harness this natural compound for further research and potential therapeutic applications.
Principal Natural Sources
While derivatives of 3,4,5-trimethoxycinnamic acid are found in various plant species, the most significant and well-documented source of the parent compound and its related esters is the root of Polygala tenuifolia Willd. (Polygalaceae), commonly known as "Onji" in traditional Japanese Kampo medicine.[2]
Table 1: Primary and Potential Natural Sources of 3,4,5-Trimethoxyhydrocinnamic Acid and its Derivatives
| Plant Species | Family | Plant Part | Relevant Compounds Identified |
| Polygala tenuifolia | Polygalaceae | Root | 3,4,5-Trimethoxycinnamic acid, 3,4,5-Trimethoxycinnamic acid esters (e.g., tenuifolisides)[3][4] |
| Piper swartzianum | Piperaceae | Not Specified | 3,4,5-Trimethoxycinnamic acid[5] |
| Piper tuberculatum | Piperaceae | Not Specified | 3,4,5-Trimethoxycinnamic acid[5] |
| Piper longum | Piperaceae | Not Specified | Trimethoxycinnamate esters |
It is important to note that while Polygala tenuifolia is the richest known source of 3,4,5-trimethoxycinnamic acid derivatives, specific quantitative data for the hydrocinnamic acid form is not extensively reported in the current literature.[3][4] Much of the quantitative analysis has focused on the more abundant esterified forms.
Biosynthesis: The Phenylpropanoid Pathway
The biosynthesis of 3,4,5-Trimethoxyhydrocinnamic acid is intricately linked to the phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites.[1] This pathway commences with the aromatic amino acid L-phenylalanine.
The key steps leading to the formation of 3,4,5-Trimethoxyhydrocinnamic acid are as follows:
-
Deamination of L-Phenylalanine: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.[6]
-
Hydroxylations and Methylations: A series of enzymatic hydroxylations and methylations occur on the aromatic ring of cinnamic acid. These reactions are catalyzed by various enzymes, including hydroxylases and O-methyltransferases, to produce intermediates such as p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid.[1] The precise sequence leading to the 3,4,5-trimethoxy substitution pattern is believed to involve a series of these enzymatic modifications.
-
Formation of 3,4,5-Trimethoxycinnamic Acid: Through successive enzymatic actions, the aromatic ring is hydroxylated at positions 3, 4, and 5, followed by methylation of these hydroxyl groups to yield 3,4,5-trimethoxycinnamic acid.
-
Reduction to 3,4,5-Trimethoxyhydrocinnamic Acid: The final step is the reduction of the double bond in the propenoic acid side chain of 3,4,5-trimethoxycinnamic acid to form the saturated propanoic acid side chain of 3,4,5-Trimethoxyhydrocinnamic acid. This reduction is likely catalyzed by a reductase enzyme, a common reaction in plant secondary metabolism.[7]
Figure 1: A simplified diagram of the plausible biosynthetic pathway of 3,4,5-Trimethoxyhydrocinnamic acid.
Experimental Protocols: Extraction, Isolation, and Analysis
The successful extraction and isolation of 3,4,5-Trimethoxyhydrocinnamic acid from its natural sources, primarily Polygala tenuifolia root, requires a systematic approach. The following protocols are synthesized from established methodologies for the extraction of phenylpropanoids and other secondary metabolites from this plant.
General Experimental Workflow
Figure 2: A general workflow for the extraction and isolation of 3,4,5-Trimethoxyhydrocinnamic acid.
Detailed Protocol for Extraction and Preliminary Fractionation
Objective: To obtain a crude extract enriched with phenylpropanoids from Polygala tenuifolia root.
Materials:
-
Dried roots of Polygala tenuifolia
-
Grinder or mill
-
Methanol (80% aqueous solution, HPLC grade)
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Freeze-dryer (optional)
Procedure:
-
Preparation of Plant Material: Grind the dried roots of Polygala tenuifolia to a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Macerate the powdered root material with 80% aqueous methanol at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature with occasional agitation.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
-
Filtration and Concentration:
-
Combine the methanolic extracts and filter through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Drying: The concentrated crude extract can be further dried using a freeze-dryer to yield a stable powder.
Protocol for Isolation and Purification
Objective: To isolate 3,4,5-Trimethoxyhydrocinnamic acid from the crude extract.
Materials:
-
Crude extract of Polygala tenuifolia
-
Silica gel for column chromatography (70-230 mesh)
-
Sephadex LH-20
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Silica Gel Column Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of increasing polarity, for example, starting with a mixture of hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Pool the fractions enriched with the target compound and further purify using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for separating compounds based on their molecular size and polarity.
-
-
Preparative HPLC:
-
For final purification, subject the enriched fractions to preparative HPLC on a C18 column.
-
Use an isocratic or gradient elution with a mobile phase consisting of methanol and water (with a small percentage of formic or acetic acid to improve peak shape) to isolate the pure compound.
-
Analytical Methods for Identification and Quantification
Objective: To confirm the structure and determine the concentration of the isolated compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the primary method for the identification and quantification of 3,4,5-Trimethoxyhydrocinnamic acid.[8] A C18 column is typically used with a mobile phase of acetonitrile or methanol and acidified water.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation) to increase volatility, GC-MS can also be used for the analysis of this compound.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of the isolated compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is crucial for confirming its elemental composition.
Pharmacological Activities and Therapeutic Potential
3,4,5-Trimethoxyhydrocinnamic acid and its derivatives exhibit a range of promising pharmacological activities, primarily centered on the central nervous system.
-
Anti-stress and Sedative Effects: Studies have shown that 3,4,5-trimethoxycinnamic acid, a major active constituent of Polygala tenuifolia, possesses significant anti-stress effects.[2] It has been demonstrated to prolong sleeping time induced by pentobarbital in animal models, suggesting a sedative action.[2]
-
Neuroprotection and Cognitive Enhancement: Derivatives of 3,4,5-trimethoxycinnamic acid, such as its methyl ester, have been found to enhance hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[10] This suggests a potential role in mitigating cognitive decline associated with neurodegenerative diseases.
-
Anticonvulsant Activity: Research indicates that 3,4,5-trimethoxycinnamic acid exhibits anticonvulsant properties, potentially through its interaction with the GABAergic system.[3]
Conclusion and Future Directions
3,4,5-Trimethoxyhydrocinnamic acid is a valuable natural product with significant therapeutic potential, particularly in the realm of neuroscience. Its primary natural source, Polygala tenuifolia, provides a rich reservoir for its isolation and further investigation. While the general biosynthetic pathway is understood to be part of the broader phenylpropanoid metabolism, further research is needed to elucidate the specific enzymes involved, especially the putative reductase responsible for the conversion from its cinnamic acid precursor.
Future research should also focus on developing standardized and validated quantitative methods to determine the precise concentration of 3,4,5-Trimethoxyhydrocinnamic acid in various botanical sources. This will be crucial for the quality control of herbal preparations and for establishing accurate dose-response relationships in pharmacological studies. The detailed protocols and comprehensive overview provided in this guide aim to facilitate and accelerate these research endeavors, ultimately unlocking the full therapeutic potential of this intriguing natural compound.
References
- Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular Plant, 3(1), 2-20.
- MacDonald, M. J., & D'Cunha, G. B. (2007). A modern view of phenylalanine ammonia-lyase. Biochemistry and Cell Biology, 85(3), 273-282.
- Chemler, J. A., & Koffas, M. A. (2008). Metabolic engineering for plant natural product biosynthesis in microbes. Current Opinion in Biotechnology, 19(6), 597-605.
- Achnine, L., Blancaflor, E. B., Rasmussen, S., & Dixon, R. A. (2004). Colocalization of L-phenylalanine ammonia-lyase and cinnamate 4-hydroxylase for metabolic channeling in phenylpropanoid biosynthesis. The Plant Cell, 16(11), 3098-3109.
- Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, isolation and characterization of bioactive compounds from plants' extracts.
- Zhao, X., Liu, J., Wang, Y., & Zhang, X. (2019). Research progress in the biological activities of 3, 4, 5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 174, 163-177.
- Barros, J., Serrani-Yarce, J. C., Chen, F., Baxter, D., Venables, B. J., & Dixon, R. A. (2016). Role of bifunctional cinnamyl alcohol dehydrogenase in monolignol biosynthesis.
- Wu, D., He, J., Jiang, Y., & Yang, M. (2014). Quality analysis of Polygala tenuifolia root by ultrahigh performance liquid chromatography–tandem mass spectrometry and gas chromatography–mass spectrometry. Journal of Food and Drug Analysis, 22(3), 328-336.
- Parveen, I., Threadgill, M. D., Hauck, B., Donnison, I., & Winters, A. (2011). Isolation, identification and quantitation of hydroxycinnamic acid conjugates, potential platform chemicals, in the leaves and stems of Miscanthus× giganteus using LC–ESI-MS. Phytochemistry, 72(18), 2376-2384.
- Galan, M., Calvo, A., & Salvador, A. (2018). Soft microwave pretreatment to extract p-hydroxycinnamic acids from grass stalks. Molecules, 23(11), 2933.
- Adnan, M., Patel, M., & Deshpande, S. (2022). Phytochemical screening, total hydroxycinnamic acids, total phenolic and antioxidant activity of Lavandula angustifolia Mill. GSC Biological and Pharmaceutical Sciences, 18(2), 057-062.
- Kumar, S., Arya, P., Mukherjee, C., Singh, B. K., & Kumar, B. (2005). A natural trimethoxycinnamate from Piper longum that inhibits TNF-α-induced E-selectin, VCAM-1 and ICAM-1 expression on human umbilical vein endothelial cells.
- Lee, C. I., Lee, J. M., Lee, Y. J., Park, W., & Choi, D. Y. (2004). Anti-stress effects of 3, 4, 5-trimethoxycinnamic acid, an active constituent of roots of Polygala tenuifolia (Onji). Biological and Pharmaceutical Bulletin, 27(8), 1317-1319.
- Wu, D., He, J., Jiang, Y., & Yang, M. (2014). Quality analysis of Polygala tenuifolia root by ultrahigh performance liquid chromatography–tandem mass spectrometry and gas chromatography–mass spectrometry. Semantic Scholar.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 735755, 3,4,5-Trimethoxycinnamic acid. Retrieved from [Link].
- Ritter, H., & Schulz, G. E. (2004). Structural basis for the entrance into the phenylpropanoid metabolism catalyzed by phenylalanine ammonia-lyase. The Plant Cell, 16(12), 3426-3436.
- Lee, S. Y., Kim, D. H., Lee, Y. S., Kim, J. H., Kim, S., & Oh, S. (2024). 3, 4, 5-trimethoxycinnamic acid methyl ester isolated from Polygala tenuifolia enhances hippocampal LTP through PKA and calcium-permeable AMPA receptor. Biochemical Pharmacology, 230, 116622.
- Qiu, F., McAlpine, J. B., & Pauli, G. F. (2010). Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites.
-
The Good Scents Company (n.d.). 3,4,5-trimethoxycinnamic acid (predominantly trans). Retrieved from [Link].
-
FoodData Central (n.d.). Compound 3,4,5-Trimethoxycinnamic acid. Retrieved from [Link].
-
HMDB (n.d.). 3,4,5-Trimethoxycinnamic acid. Retrieved from [Link].
- De Klerck, K., Mangelings, D., Clicq, D., De Gendt, S., & Vander Heyden, Y. (2009). Method selection for trace analysis of genotoxic impurities in pharmaceuticals. LCGC Europe, 22(12), 646-657.
-
MDPI (2023). Insights into the Effects of Hydroxycinnamic Acid and Its Secondary Metabolites as Antioxidants for Oxidative Stress and Plant Growth under Environmental Stresses. Retrieved from [Link].
-
Frontiers Media S.A. (2018). Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. Retrieved from [Link].
-
JCHR (2022). HPLC Analysis, Isolation and Characterization of Sinapic Acid from Brassica Juncea Seed Extract. Retrieved from [Link].
Sources
- 1. Insights into the Effects of Hydroxycinnamic Acid and Its Secondary Metabolites as Antioxidants for Oxidative Stress and Plant Growth under Environmental Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-stress effects of 3,4,5-trimethoxycinnamic acid, an active constituent of roots of Polygala tenuifolia (Onji) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3,4,5-Trimethoxycinnamic acid | C12H14O5 | CID 735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Quality analysis of Polygala tenuifolia root by ultrahigh performance " by D. Wu, J. He et al. [jfda-online.com]
- 10. 3,4,5-trimethoxycinnamic acid methyl ester isolated from Polygala tenuifolia enhances hippocampal LTP through PKA and calcium-permeable AMPA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,4,5-Trimethoxyhydrocinnamic Acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethoxyhydrocinnamic acid, systematically known as 3-(3,4,5-trimethoxyphenyl)propanoic acid, is a phenylpropanoid derivative that has garnered interest in the scientific community for its presence in various natural sources and its potential biological activities. This guide provides a comprehensive overview of its chemical structure, molecular weight, physicochemical properties, synthesis, and known biological relevance, offering a valuable resource for researchers in medicinal chemistry, natural product chemistry, and drug development.
Chemical Structure and Molecular Identity
3,4,5-Trimethoxyhydrocinnamic acid is characterized by a benzene ring substituted with three methoxy groups at the 3, 4, and 5 positions, attached to a propanoic acid tail. Unlike its unsaturated counterpart, 3,4,5-trimethoxycinnamic acid, the hydrocinnamic acid derivative possesses a saturated three-carbon side chain.
The molecular formula of 3,4,5-Trimethoxyhydrocinnamic acid is C₁₂H₁₆O₅.[1][2] Its molecular weight is approximately 240.25 g/mol .[2][3][4]
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 3-(3,4,5-trimethoxyphenyl)propanoic acid[1] |
| Synonyms | 3,4,5-Trimethoxyhydrocinnamic acid, 3,4,5-Trimethoxyphenylpropionic acid, β-(3,4,5-Trimethoxy phenyl)propionic acid[1] |
| CAS Number | 25173-72-2[1][2][3] |
| Molecular Formula | C₁₂H₁₆O₅[1][2][3][4] |
| Molecular Weight | 240.25 g/mol [2][3][4] |
| InChI Key | ZCYXGVJUZBKJAI-UHFFFAOYSA-N[1] |
graph "3,4,5-Trimethoxyhydrocinnamic_acid_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];
// Propanoic acid chain C7 [pos="0,2.5!", label="CH₂"]; C8 [pos="-1,3.5!", label="CH₂"]; C9 [pos="-2,4.5!", label="C"]; O1 [pos="-2.8,5!", label="O"]; O2 [pos="-2.5,3.5!", label="OH"];
// Methoxy groups O3 [pos="-1.73,-1!", label="O"]; C10 [pos="-2.5,-1.5!", label="CH₃"]; O4 [pos="0,-2.5!", label="O"]; C11 [pos="0,-3.5!", label="CH₃"]; O5 [pos="1.73,-1!", label="O"]; C12 [pos="2.5,-1.5!", label="CH₃"];
// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- O1 [style=double]; C9 -- O2; C3 -- O3 -- C10; C4 -- O4 -- C11; C5 -- O5 -- C12;
// Aromaticity (approximated with alternating double bonds for visualization) C1 -- C2 [style=solid]; C2 -- C3 [style=dashed]; C3 -- C4 [style=solid]; C4 -- C5 [style=dashed]; C5 -- C6 [style=solid]; C6 -- C1 [style=dashed]; }
Caption: 2D Chemical Structure of 3,4,5-Trimethoxyhydrocinnamic acid.
Physicochemical Properties
3,4,5-Trimethoxyhydrocinnamic acid is typically a white to off-white crystalline powder.[5] Experimental data indicates a melting point in the range of 100-104 °C.[5]
| Property | Value |
| Appearance | White to almost white crystalline powder[5] |
| Melting Point | 100-104 °C[5] |
Synthesis and Experimental Protocols
A common and efficient method for the synthesis of 3,4,5-Trimethoxyhydrocinnamic acid involves the reduction of its unsaturated precursor, (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid (3,4,5-Trimethoxycinnamic acid).
Protocol: Reduction of 3,4,5-Trimethoxycinnamic Acid
This protocol describes a microwave-assisted reduction using formic acid and a palladium catalyst.
Materials:
-
(E)-3-(3,4,5-trimethoxyphenyl)propenoic acid
-
Palladium(II) chloride (PdCl₂)
-
10% Sodium hydroxide (NaOH) solution
-
Formic acid (HCOOH)
-
5% Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a 100 mL Erlenmeyer flask, suspend 0.72 g (0.003 mol) of 3,4,5-trimethoxycinnamic acid and 55 mg (0.31 mmol) of PdCl₂ in 6-10 mL of 10% sodium hydroxide solution.[5]
-
Add 8-12 mL of formic acid to the suspension in a dropwise manner.[5]
-
Expose the reaction mixture to microwave radiation for 3-5 minutes, monitoring the reaction until the starting material is completely consumed.[5]
-
After the reaction is complete, cool the mixture and pour it into ice water.[5]
-
Acidify the solution with 5% HCl and extract the product with dichloromethane (3 x 10 mL).[5]
-
Wash the combined organic layers with water and dry over anhydrous Na₂SO₄.[5]
-
Remove the solvent by evaporation under reduced pressure.[5]
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield 3-(3,4,5-trimethoxyphenyl)propionic acid as a white solid.[5]
Caption: Synthetic workflow for 3,4,5-Trimethoxyhydrocinnamic acid.
Natural Occurrence and Biological Significance
3,4,5-Trimethoxyhydrocinnamic acid has been identified as a constituent of various plants, including those from the Piper genus, such as Piper longum (long pepper) and Piper retrofractum (Javanese long pepper).[3][4] It is also found in other herbs and spices.[3][4]
Preliminary research has indicated that 3,4,5-Trimethoxyhydrocinnamic acid possesses biological activity. Notably, it has demonstrated antileishmanial properties in in-vitro studies against Leishmania amazonensis promastigotes.[6][7][8] This suggests potential for further investigation into its therapeutic applications.
Conclusion
3,4,5-Trimethoxyhydrocinnamic acid is a well-defined chemical entity with a specific structure and molecular weight. Its synthesis from the more common cinnamic acid derivative is straightforward, allowing for its accessibility for further research. The compound's presence in medicinal plants and its early indications of biological activity make it a molecule of interest for natural product chemists and pharmacologists. This guide provides a foundational understanding of this compound, encouraging further exploration of its properties and potential applications in drug discovery and development.
References
-
NIST. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propionic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-(3,4,5-trimethoxyphenyl) propionic acid. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 3-(3,4,5-Trimethoxyphenyl)propanoic acid (HMDB0030254). Retrieved from [Link]
- Cason, J. (1948). A Synthesis of β-(3,4,5-Trimethoxyphenyl)-propionic Acid. Journal of the American Chemical Society, 70(4), 1645–1647.
-
CABI. (n.d.). Antileishmanial activity of 3-(3,4,5-trimethoxyphenyl) propanoic acid purified from Amazonian Piper tuberculatum Jacq., Piperaceae, fruits. Retrieved from [Link]
- SciELO. (2010). Antileishmanial activity of 3-(3,4,5-trimethoxyphenyl) propanoic acid purified from Amazonian Piper tuberculatum Jacq., Piperaceae, fruits. Revista Brasileira de Farmacognosia, 20(6), 1003-1006.
-
ResearchGate. (2010). Antileishmanial activity of 3-(3,4,5-trimethoxyphenyl) propanoic acid purified from Amazonian Piper tuberculatum Jacq., Piperaceae, fruits. Retrieved from [Link]
Sources
- 1. 3-(3,4,5-Trimethoxyphenyl)propionic acid [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-(3,4,5-Trimethoxyphenyl)propanoic acid | TargetMol [targetmol.com]
- 5. 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID | 25173-72-2 [chemicalbook.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
A Spectroscopic Guide to 3,4,5-Trimethoxyhydrocinnamic Acid: Elucidating Molecular Structure for Advanced Research
This technical guide provides an in-depth analysis of the key spectroscopic data for 3,4,5-Trimethoxyhydrocinnamic acid (also known as 3-(3,4,5-trimethoxyphenyl)propanoic acid), a compound of interest for researchers in drug development and natural product chemistry. Understanding the spectroscopic signature of this molecule is fundamental for its unambiguous identification, purity assessment, and elucidation of its role in complex chemical and biological systems.
Introduction
3,4,5-Trimethoxyhydrocinnamic acid is a saturated derivative of the more commonly known 3,4,5-trimethoxycinnamic acid. The absence of the α,β-unsaturated double bond in the propanoic acid side chain significantly alters its chemical properties and, consequently, its spectroscopic characteristics. This guide offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the necessary framework for its confident characterization.
Molecular Structure and Spectroscopic Correlation
The structural features of 3,4,5-Trimethoxyhydrocinnamic acid dictate its interaction with various spectroscopic techniques. The key components are the 1,2,3,5-tetrasubstituted benzene ring, three methoxy groups (-OCH₃), a saturated two-carbon aliphatic chain (-CH₂-CH₂-), and a carboxylic acid group (-COOH). Each of these functional groups yields a distinct and predictable signal in the NMR, IR, and MS spectra.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3,4,5-Trimethoxyhydrocinnamic acid, both ¹H and ¹³C NMR provide a complete picture of the proton and carbon framework.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of 3,4,5-Trimethoxyhydrocinnamic acid is characterized by its simplicity and symmetry.
Table 1: ¹H NMR Data of 3,4,5-Trimethoxyhydrocinnamic Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.70 | Singlet (s) | 2H | Aromatic H-2, H-6 |
| 3.84 | Singlet (s) | 9H | Methoxy (-OCH₃) |
| 2.92 | Triplet (t) | 2H | Ar-CH₂ -CH₂-COOH |
| 2.70 | Triplet (t) | 2H | Ar-CH₂-CH₂ -COOH |
Solvent: CDCl₃[1]
Expert Interpretation:
-
Aromatic Region: The presence of a single peak at 6.70 ppm integrating to two protons is a definitive indicator of the symmetrical substitution pattern on the benzene ring. The two aromatic protons (H-2 and H-6) are chemically equivalent due to the plane of symmetry bisecting the C1-C4 axis.
-
Methoxy Region: A sharp singlet at 3.84 ppm, integrating to nine protons, confirms the presence of three equivalent methoxy groups. Although two are ortho to the side chain and one is para, their chemical environments are sufficiently similar in CDCl₃ to resonate at the same frequency.
-
Aliphatic Region: The two triplets at 2.92 and 2.70 ppm are characteristic of an ethyl bridge (-CH₂-CH₂-) where both methylene groups are coupled to each other. The downfield shift of the triplet at 2.92 ppm is due to its benzylic position (adjacent to the aromatic ring). The triplet at 2.70 ppm is assigned to the methylene group adjacent to the carbonyl of the carboxylic acid. The triplet multiplicity arises from the coupling between the two adjacent, non-equivalent methylene groups (n+1 rule, where n=2 protons on the neighboring carbon, resulting in a 2+1=3 line pattern, a triplet).
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: ¹³C NMR Data of 3,4,5-Trimethoxyhydrocinnamic Acid
| Chemical Shift (δ) ppm | Assignment |
| 178.1 | C OOH |
| 153.1 | C -3, C -5 |
| 135.87 | C -1, C -4 |
| 105.3 | C -2, C -6 |
| 60.8 | 4-OC H₃ |
| 56.1 | 3,5-OC H₃ |
| 35.5 | Ar-C H₂- |
| 31.0 | -C H₂-COOH |
Solvent: CDCl₃[1]
Expert Interpretation:
-
Carbonyl Carbon: The signal at 178.1 ppm is characteristic of a carboxylic acid carbonyl carbon.
-
Aromatic Carbons: The symmetry of the ring is again evident. The two methoxy-bearing carbons C-3 and C-5 are equivalent, appearing at 153.1 ppm. Similarly, the two proton-bearing carbons C-2 and C-6 are equivalent, resonating upfield at 105.3 ppm due to the shielding effect of the adjacent oxygen atoms. The quaternary carbons C-1 (attached to the side chain) and C-4 (bearing a methoxy group) appear at 135.87 ppm.
-
Methoxy Carbons: The two distinct signals for the methoxy carbons (60.8 and 56.1 ppm) indicate that the para-methoxy group is in a slightly different electronic environment than the two equivalent ortho-methoxy groups.
-
Aliphatic Carbons: The benzylic carbon (Ar-C H₂) appears at 35.5 ppm, while the carbon adjacent to the carboxyl group (-C H₂-COOH) is found at 31.0 ppm.
Experimental Protocol: NMR Data Acquisition
A self-validating system for NMR data acquisition ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of 3,4,5-Trimethoxyhydrocinnamic acid in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a 90° pulse.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds and acquire at least 16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Table 3: Key IR Absorption Bands for 3,4,5-Trimethoxyhydrocinnamic Acid
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid (-COOH) |
| ~2940, ~2840 | C-H stretch (aliphatic) | -CH₂, -OCH₃ |
| ~1700 | C=O stretch | Carboxylic Acid (-COOH) |
| ~1600, ~1500 | C=C stretch (aromatic) | Benzene Ring |
| ~1250, ~1050 | C-O stretch | Aryl Ether (-O-CH₃) |
Data derived from gas-phase spectrum.[2]
Expert Interpretation:
-
Carboxylic Acid: The most prominent feature is the very broad absorption band from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. Superimposed on this will be the aliphatic C-H stretches. The sharp, strong peak around 1700 cm⁻¹ is definitively assigned to the C=O (carbonyl) stretch of the carboxylic acid.
-
Aliphatic and Aromatic C-H: The absorptions around 2940 and 2840 cm⁻¹ correspond to the C-H stretching of the methylene and methoxy groups. Aromatic C-H stretches are typically weaker and appear above 3000 cm⁻¹.
-
Aromatic Ring: The absorptions around 1600 and 1500 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring.
-
Ether Linkage: The strong C-O stretching bands for the aryl ether linkages are expected in the fingerprint region, typically around 1250 and 1050 cm⁻¹.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for identification and structural confirmation.
Table 4: Key Mass Spectrometry Data for 3,4,5-Trimethoxyhydrocinnamic Acid
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 240 | [M]⁺ (Molecular Ion) |
| 181 | [M - COOH - H₂O]⁺ or [M - CH₂COOH]⁺ (benzylic cation) |
Data obtained via Electron Ionization (EI).[3]
Expert Interpretation:
The electron ionization (EI) mass spectrum of 3,4,5-Trimethoxyhydrocinnamic acid will show a molecular ion peak [M]⁺ at m/z = 240, corresponding to its molecular weight (C₁₂H₁₆O₅).[3] The most characteristic fragmentation pathway involves the cleavage of the bond between the benzylic carbon and the adjacent carbon of the side chain (β-cleavage). This is a highly favored process as it leads to the formation of a stable, resonance-delocalized benzylic cation.
The expected major fragment ion would be the 3,4,5-trimethoxybenzyl cation at m/z = 181. This fragment is the base peak in many similar structures due to its high stability.
Visualization of Key MS Fragmentation
Caption: Primary fragmentation pathway in EI-MS.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV. This provides reproducible fragmentation patterns for library matching.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with database entries (e.g., NIST) for confirmation.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 3,4,5-Trimethoxyhydrocinnamic acid. The symmetry of the molecule is clearly reflected in the simplicity of the NMR spectra. The characteristic functional groups are readily identified by their vibrational frequencies in the IR spectrum, and the molecular weight and primary fragmentation pathway are confirmed by mass spectrometry. This guide serves as an authoritative reference for researchers, ensuring the accurate identification and quality control of this compound in scientific investigations.
References
-
National Institute of Standards and Technology (NIST). 3-(3,4,5-Trimethoxyphenyl)propionic acid - IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
National Institute of Standards and Technology (NIST). 3-(3,4,5-Trimethoxyphenyl)propionic acid - Mass spectrum (electron ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]
Sources
An In-depth Technical Guide to the Solubility of 3,4,5-Trimethoxyhydrocinnamic Acid
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3,4,5-Trimethoxyhydrocinnamic acid, a key intermediate in pharmaceutical synthesis and a compound of interest in various research fields. A detailed analysis of its solubility in a range of aqueous and organic solvents is presented, supported by both experimental data and theoretical principles. This document is intended for researchers, scientists, and drug development professionals, offering critical insights into the physicochemical properties of this compound to facilitate its effective use in experimental and manufacturing settings. The guide includes a thorough examination of the molecular structure's influence on solubility, detailed experimental protocols for solubility determination, and a consolidated summary of known solubility data.
Introduction: The Significance of Solubility in a Scientific Context
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like 3,4,5-Trimethoxyhydrocinnamic acid, understanding its solubility profile is paramount for a multitude of applications, from designing efficient reaction and purification schemes to formulating stable and bioavailable drug products. Inadequate solubility can be a significant bottleneck in drug discovery and development, leading to poor absorption and low bioavailability. Therefore, a thorough characterization of a compound's solubility in various solvent systems is a critical early-stage activity in any research and development endeavor.
Physicochemical Properties of 3,4,5-Trimethoxyhydrocinnamic Acid
3,4,5-Trimethoxyhydrocinnamic acid, also known as 3-(3,4,5-Trimethoxyphenyl)propanoic acid, is a derivative of hydrocinnamic acid featuring three methoxy groups attached to the phenyl ring. Its molecular structure dictates its physical and chemical properties, including its solubility.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₆O₅ | [1] |
| Molecular Weight | 240.25 g/mol | [1] |
| Melting Point | 102-103 °C | |
| Appearance | Solid | |
| pKa (strongest acidic) | ~4.8 (Predicted) |
The presence of both a polar carboxylic acid group and a largely nonpolar aromatic ring with three methoxy substituents creates a molecule with a nuanced solubility profile, exhibiting an affinity for a range of solvents depending on their polarity and hydrogen bonding capabilities.
The Molecular Dance: How Structure Governs Solubility
The solubility of 3,4,5-Trimethoxyhydrocinnamic acid is a direct consequence of the interplay between its constituent functional groups and the surrounding solvent molecules. The principle of "like dissolves like" provides a foundational understanding of this behavior.
The carboxylic acid group (-COOH) is a polar, hydrophilic moiety capable of acting as both a hydrogen bond donor and acceptor. This allows for favorable interactions with polar protic solvents like water and alcohols.
Conversely, the phenyl ring and the three methoxy groups (-OCH₃) contribute to the molecule's nonpolar, lipophilic character. While the oxygen atoms in the methoxy groups can act as hydrogen bond acceptors, the overall effect of these groups and the bulky phenyl ring is an increase in hydrophobicity. The solubility of phenolic acids is affected by -OH and -OCH₃ substituents on the phenyl moiety, with methoxy groups generally contributing to a decrease in aqueous solubility[2].
The overall solubility in a given solvent is therefore a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Caption: Interplay of functional groups determining solubility.
Quantitative and Qualitative Solubility Data
The following table summarizes the available solubility data for 3,4,5-Trimethoxyhydrocinnamic acid in various solvents. It is important to note that some of this data is for the structurally similar 3,4,5-Trimethoxycinnamic acid, which provides a strong indication of the solubility behavior of the hydrocinnamic acid derivative.
| Solvent | Solvent Type | Solubility | Data Type | Reference |
| Water | Polar Protic | ~1942 mg/L (1.94 mg/mL) at 25°C | Estimated | [3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 50 mg/mL | Experimental | [4] |
| Chloroform | Nonpolar | Soluble | Qualitative | [5] |
| Dichloromethane | Nonpolar | Soluble | Qualitative | [5] |
| Ethyl Acetate | Polar Aprotic | Soluble | Qualitative | [5] |
| Acetone | Polar Aprotic | Soluble | Qualitative | [5] |
Note: The data for Chloroform, Dichloromethane, Ethyl Acetate, and Acetone is for the closely related 3,4,5-Trimethoxycinnamic acid.
Experimental Determination of Solubility: A Practical Guide
The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This technique involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.
Principle of the Shake-Flask Method
The shake-flask method is based on the principle of achieving a thermodynamic equilibrium between the undissolved solid and the dissolved solute in a specific solvent at a constant temperature. An excess of the solid compound is added to the solvent and agitated for a prolonged period to ensure that the solution becomes saturated. After reaching equilibrium, the undissolved solid is separated from the solution, and the concentration of the solute in the clear supernatant is determined analytically.
Detailed Experimental Protocol
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3,4,5-Trimethoxyhydrocinnamic acid to a series of vials, each containing a known volume of the desired solvent. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).
-
Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant. It is crucial to avoid disturbing the solid material at the bottom of the vial.
-
To ensure complete removal of any suspended solid particles, centrifuge the sample or filter it through a syringe filter (e.g., 0.22 µm PTFE).
-
-
Quantification:
-
Accurately dilute the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of 3,4,5-Trimethoxyhydrocinnamic acid in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations of 3,4,5-Trimethoxyhydrocinnamic acid to quantify the concentration in the experimental samples.
-
-
Data Analysis:
-
Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.
-
Conclusion
This technical guide has provided a detailed examination of the solubility of 3,4,5-Trimethoxyhydrocinnamic acid. The interplay of its polar carboxylic acid functionality and the nonpolar trimethoxyphenyl moiety results in a compound with a versatile solubility profile. While sparingly soluble in water, it exhibits good solubility in polar aprotic solvents like DMSO and is expected to be soluble in a range of other organic solvents. The provided experimental protocol for the shake-flask method offers a robust framework for the precise determination of its solubility in various solvent systems. A thorough understanding of these solubility characteristics is essential for the effective application of 3,4,5-Trimethoxyhydrocinnamic acid in research and development.
References
-
Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. (2021). MDPI. [Link]
-
Showing metabocard for 3,4,5-Trimethoxycinnamic acid (HMDB0002511). (2006). Human Metabolome Database. [Link]
-
Showing Compound 3,4,5-Trimethoxycinnamic acid (FDB023019). (2011). FooDB. [Link]
-
Showing metabocard for 3-(3,4,5-Trimethoxyphenyl)propanoic acid (HMDB0030254). (2012). Human Metabolome Database. [Link]
-
Structure‐Photoprotective Capacity Relationship of Phenolic Hydroxyl, Methoxy, and Ethenyl Linker Moieties of Phenolic Acids. (n.d.). PMC. [Link]
-
(PDF) Structure‐Photoprotective Capacity Relationship of Phenolic Hydroxyl, Methoxy, and Ethenyl Linker Moieties of Phenolic Acids. (n.d.). ResearchGate. [Link]
-
3-(3,4,5-trimethoxyphenyl) propionic acid. (n.d.). The Good Scents Company. [Link]
-
Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. (n.d.). ResearchGate. [Link]
-
5.1: Correlations of Structure with Reactivity of Aromatic Compounds. (2022). Chemistry LibreTexts. [Link]
-
3-(3,4,5-Trimethoxyphenyl)propionic acid. (n.d.). NIST WebBook. [Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). PMC. [Link]
-
Pinocembrin as a novel anti-cancer agent: Exploring preclinical evidence along with therapeutic potential. (2025). World Journal of Gastrointestinal Oncology. [Link]
-
Estimating the Physicochemical Properties of Polysubstituted Aromatic Compounds Using UPPER. (2018). Journal of Pharmaceutical Sciences. [Link]
-
3,4,5-Trimethoxycinnamic acid. (n.d.). PubChem. [Link]
-
Determination and correlation for solubility of aromatic acids in solvents. (n.d.). ResearchGate. [Link]
-
Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (2026). Journal of the American Chemical Society. [Link]
Sources
- 1. 3-(3,4,5-Trimethoxyphenyl)propionic acid [webbook.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-(3,4,5-trimethoxyphenyl) propionic acid, 25173-72-2 [thegoodscentscompany.com]
- 4. 3-(3,4,5-Trimethoxyphenyl)propanoic acid | TargetMol [targetmol.com]
- 5. 3,4,5-Trimethoxycinnamic acid CAS#: 90-50-6 [m.chemicalbook.com]
Potential biological activities of 3,4,5-Trimethoxyhydrocinnamic acid
An In-Depth Technical Guide to the Potential Biological Activities of 3,4,5-Trimethoxyhydrocinnamic Acid
Executive Summary
3,4,5-Trimethoxyhydrocinnamic acid, also known as 3-(3,4,5-trimethoxyphenyl)propanoic acid, is a naturally occurring phenolic acid found in various botanicals, including long pepper (Piper longum)[1][2][3]. While direct research on this molecule is nascent, its significance is magnified by its role as a key in vivo metabolite of the more extensively studied 3,4,5-trimethoxycinnamic acid (TMCA)[4]. The broad spectrum of biological activities demonstrated by TMCA—ranging from neuroprotection and anti-inflammatory effects to potent anticancer activity—strongly suggests a promising pharmacological profile for its hydrogenated metabolite. This guide synthesizes the current, direct knowledge of 3,4,5-trimethoxyhydrocinnamic acid and extrapolates its potential activities based on the robust pharmacological data of its metabolic precursor, TMCA. We provide a technical overview for researchers and drug development professionals, detailing known mechanisms, experimental protocols, and future research trajectories.
Part 1: Molecular Profile and Metabolic Context
Structural Distinction and Nomenclature
3,4,5-Trimethoxyhydrocinnamic acid is a derivative of cinnamic acid, characterized by a phenyl ring substituted with three methoxy groups at positions 3, 4, and 5. Crucially, its side chain is a saturated propanoic acid, distinguishing it from its unsaturated analogue, 3,4,5-trimethoxycinnamic acid (TMCA), which possesses a double bond in the propenoic acid side chain. This saturation significantly alters the molecule's stereochemistry and flexibility, which can in turn influence its pharmacokinetic profile and interaction with biological targets.
The compound is also referred to in literature as:
Natural Occurrence and Metabolic Generation
This compound has been isolated from plants such as Piper longum, Piper retrofractum, and the Amazonian Piper tuberculatum[1][2][5].
Perhaps its most significant biological context is its formation as a metabolite. Following administration of TMCA, which is an active constituent of plants like Polygala tenuifolia, the double bond in the side chain can be reduced by metabolic processes in the body to yield 3,4,5-trimethoxyhydrocinnamic acid[4]. This positions TMCA as a potential pro-drug, with the hydrocinnamic acid derivative being one of the active molecules responsible for the observed physiological effects.
Caption: Metabolic conversion of TMCA to its hydrocinnamic acid derivative.
Part 2: Confirmed Biological Activity
Direct investigation into the bioactivity of 3,4,5-trimethoxyhydrocinnamic acid is limited. However, one key study has established its potential as an antimicrobial agent.
Antiprotozoal Activity
Research has demonstrated that 3-(3,4,5-trimethoxyphenyl)propanoic acid isolated from the fruits of the Amazonian Piper tuberculatum exhibits dose-dependent leishmanicidal activity. In in vitro assays against Leishmania amazonensis promastigotes, the compound displayed a half-maximal inhibitory concentration (IC50) of 145 µg/mL[5][6]. This finding confirms that the molecule is not biologically inert and possesses intrinsic antimicrobial properties that warrant further exploration.
Part 3: Inferred Potential Based on its Metabolic Precursor (TMCA)
The extensive pharmacological profile of TMCA provides a strong foundation for predicting the potential biological activities of its primary metabolite, 3,4,5-trimethoxyhydrocinnamic acid. The following sections detail the activities of TMCA and its derivatives, which are likely conferred, at least in part, by its conversion to the hydrocinnamic form.
Neuroprotective and Central Nervous System (CNS) Potential
TMCA and its derivatives are well-documented as having significant effects on the central nervous system[7][8].
-
Mechanism of Action : Studies have shown that TMCA acts as a potent agonist at the GABAA/benzodiazepine (BZ) receptor, which is the primary mechanism for its observed anticonvulsant and sedative activities[7][9]. It also exhibits binding affinity for serotonin receptors (5-HT1A and 5-HT2C), suggesting a role in modulating mood and anxiety[9]. Derivatives of TMCA have been shown to ameliorate stress-induced anxiety in animal models[10][11].
-
Potential Applications : This dual action on GABAergic and serotonergic systems makes it a compelling candidate for research into insomnia, epilepsy, and anxiety disorders[7][9]. Furthermore, some TMCA derivatives have been investigated for their cholinesterase inhibitory activity, indicating potential in managing neurodegenerative conditions like Alzheimer's disease[12].
Caption: Proposed mechanism of TMCA/metabolite action at the GABA-A receptor.
Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity
This protocol is designed to assess the anxiolytic effects of a test compound in rodents, a standard method for screening CNS-active agents.
1. Principle: The EPM consists of four arms (two open, two enclosed) set in a plus shape and elevated from the floor. Anxiolytic compounds increase the proportion of time spent and the number of entries into the more intimidating open arms.
2. Materials:
- Elevated Plus Maze apparatus.
- Test compound (3,4,5-Trimethoxyhydrocinnamic acid) dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- Positive control: Diazepam (1-2 mg/kg).
- Vehicle control.
- Experimental animals (e.g., male C57BL/6 mice).
- Video tracking software.
3. Methodology:
- Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
- Dosing: Administer the test compound, positive control, or vehicle via intraperitoneal (i.p.) or oral (p.o.) route. A typical pretreatment time is 30-60 minutes.
- Test Procedure: Place the mouse at the center of the maze, facing an open arm.
- Data Recording: Allow the mouse to explore the maze for 5 minutes. Record the session using an overhead camera connected to video tracking software.
- Parameters Measured:
- Time spent in open arms vs. closed arms.
- Number of entries into open arms vs. closed arms.
- Total distance traveled (to control for general locomotor activity).
- Analysis: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries relative to the vehicle control indicates an anxiolytic effect. The results should be compared with the positive control group.
4. Self-Validation: The inclusion of both a vehicle control (establishes baseline anxiety) and a positive control like diazepam (validates the assay's sensitivity to known anxiolytics) is critical for interpreting the results.
Anticancer and Cytotoxic Potential
Derivatives of TMCA have demonstrated significant antitumor properties across a wide range of cancer cell lines[7][8][13].
-
Mechanism of Action : The anticancer effects are often multifactorial. Studies on TMCA amides and esters have shown they can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis (programmed cell death)[7]. Some derivatives function as tubulin polymerization inhibitors, disrupting the mitotic spindle and preventing cell division[14].
-
Selectivity : Importantly, some TMCA derivatives have shown modest selectivity for cancer cells over normal human cells, which is a critical attribute for a therapeutic candidate[7].
Data Presentation: Cytotoxic Activity of TMCA Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various synthetic TMCA derivatives against several human cancer cell lines, illustrating the broad-spectrum potential of this chemical scaffold.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 Value (µM) | Reference |
| TMCA Ester | Ester S1 | MDA-MB-231 (Breast) | 46.7 | [7] |
| TMCA Ester | Ester S5 | A549 (Lung) | 0.50 | [7] |
| TMCA Ester | Ester S5 | SGC-7901 (Gastric) | 11.82 | [7] |
| TMCA Ester | Ester S8 | MCF-7 (Breast) | 6.4 | [7] |
| TMCA Amide | Amide S15 | MDA-MB-231 (Breast) | 6.6 | [7] |
| Anthranilic Acid Derivative | TRA01 | MCF-7, HepG2 | Active at 100 µM | [14] |
Experimental Protocol: MTT Assay for Cell Viability
1. Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.
2. Materials:
- Human cancer cell line (e.g., MCF-7).
- Complete culture medium (e.g., DMEM with 10% FBS).
- 96-well cell culture plates.
- Test compound (3,4,5-Trimethoxyhydrocinnamic acid) dissolved in DMSO.
- MTT solution (5 mg/mL in PBS).
- Solubilization solution (e.g., DMSO or acidified isopropanol).
- Microplate reader (570 nm).
3. Methodology:
- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
- Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include wells with vehicle (DMSO) as a negative control and wells with a known cytotoxic agent as a positive control.
- Incubation: Incubate the plate for 24-72 hours.
- MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Anti-inflammatory Potential
Cinnamic acids and their derivatives are recognized for their anti-inflammatory properties[4][8]. A structurally similar compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has been shown to exert potent anti-inflammatory effects in microglia, the immune cells of the brain[15].
-
Mechanism of Action : The anti-inflammatory mechanism involves the suppression of key pro-inflammatory pathways. HDMPPA was shown to inhibit the activation of nuclear factor-κB (NF-κB), a master regulator of inflammation. This was achieved by preventing the degradation of its inhibitor, IκB-α. Furthermore, it suppressed the phosphorylation of mitogen-activated protein kinases (MAPKs) and the PI3K/Akt signaling pathway[15]. This multi-target inhibition leads to a significant reduction in the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β)[15]. The structural similarity between HDMPPA and 3,4,5-trimethoxyhydrocinnamic acid strongly suggests a comparable mechanism of action.
Caption: Putative anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.
Part 4: Synthesis, Safety, and Future Directions
Chemical Synthesis
3,4,5-Trimethoxyhydrocinnamic acid can be readily synthesized in the laboratory. A common and efficient method involves the catalytic hydrogenation of its unsaturated precursor, 3,4,5-trimethoxycinnamic acid (TMCA). For example, TMCA can be reduced using palladium chloride (PdCl2) and formic acid under microwave irradiation, yielding the desired product in high purity and yield[2].
Safety and Toxicology
The toxicological properties of 3,4,5-trimethoxyhydrocinnamic acid have not been fully investigated. As with any novel compound, thorough safety and toxicity studies, including acute and chronic toxicity, genotoxicity, and carcinogenicity assessments, would be required before it could be considered for therapeutic use.
Future Directions
The relationship between TMCA and its hydrocinnamic acid metabolite opens up a compelling area for future research.
-
Direct Pharmacological Profiling: There is a clear need for systematic studies to directly assess the biological activities of 3,4,5-trimethoxyhydrocinnamic acid. Head-to-head comparisons with TMCA in anticancer, anti-inflammatory, and neuropharmacological assays would elucidate which molecule is the primary active agent for specific effects.
-
Pharmacokinetic Studies: Detailed pharmacokinetic analysis is required to understand the rate and extent of TMCA's conversion to its metabolite in different biological systems and how this affects bioavailability and duration of action.
-
Lead Optimization: The 3,4,5-trimethoxyphenyl scaffold is a "privileged structure" in medicinal chemistry[7][8]. The hydrocinnamic acid derivative serves as an excellent starting point for synthesizing new analogues with potentially improved potency, selectivity, and drug-like properties.
References
-
Zhao, Z., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 173, 213-227. [Link]
-
Zhao, Z., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed. [Link]
-
Janočková, J., et al. (2021). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. MDPI. [Link]
-
Zhao, Z., et al. (2019). Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives. ResearchGate. [Link]
-
de Souza, A. Q. L., et al. (2010). Antileishmanial activity of 3-(3,4,5-trimethoxyphenyl) propanoic acid purified from Amazonian Piper tuberculatum Jacq., Piperaceae, fruits. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxycinnamic acid. PubChem. [Link]
-
Ewha Womans University. (2023). Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats. Ewha Womans University Repository. [Link]
-
Kim, H. G., et al. (2015). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. PubMed. [Link]
-
Lee, J. W., et al. (2012). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. PMC. [Link]
-
Husna, M., et al. (2021). Synthesis and Anticancer Activity Evaluation of N-(3,4,5- Trimethoxycinnamoyl)anthranilic Acid Derivatives. ResearchGate. [Link]
-
Khan, A., et al. (2023). Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats. PubMed. [Link]
-
De, P., et al. (2019). Anticancer agents derived from natural cinnamic acids. PubMed. [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 3-(3,4,5-Trimethoxyphenyl)propanoic acid (HMDB0030254). HMDB. [Link]
-
Kocic, B., & Srour, M. (2021). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. PubMed Central. [Link]
-
Human Metabolome Database. (2006). Showing metabocard for 3,4,5-Trimethoxycinnamic acid (HMDB0002511). HMDB. [Link]
-
CABI. (n.d.). Antileishmanial activity of 3-(3,4,5-trimethoxyphenyl) propanoic acid purified from Amazonian Piper tuberculatum Jacq., Piperaceae, fruits. CABI Digital Library. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID | 25173-72-2 [chemicalbook.com]
- 3. 3-(3,4,5-Trimethoxyphenyl)propanoic acid | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 11. Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer agents derived from natural cinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Sourcing and Qualifying High-Purity 3,4,5-Trimethoxyhydrocinnamic Acid
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The reproducibility and validity of experimental data hinge on the purity and characterization of every reagent. 3,4,5-Trimethoxyhydrocinnamic acid (CAS 39319-94-1), a key building block and research compound, is no exception. This in-depth technical guide provides a framework for selecting reliable suppliers and establishing a robust in-house quality control system for this critical reagent, ensuring the highest standards of scientific rigor.
The Critical Role of Purity in Research Applications
3,4,5-Trimethoxyhydrocinnamic acid, also known as 3-(3,4,5-Trimethoxyphenyl)propanoic acid, is a derivative of cinnamic acid and finds application in various research areas, including the synthesis of novel pharmaceutical compounds and as a reference standard in metabolic studies. The presence of impurities, such as isomers, residual solvents, or starting materials from its synthesis, can have significant downstream effects. These can range from altered biological activity in screening assays to the misinterpretation of analytical results. Therefore, sourcing high-purity material, typically exceeding 98%, is a non-negotiable starting point for any serious research endeavor.
Identifying and Evaluating Suppliers
A multitude of chemical suppliers offer 3,4,5-Trimethoxyhydrocinnamic acid. However, not all suppliers are created equal, especially when the intended use is in a regulated or quality-sensitive environment. Our evaluation focuses on suppliers who provide comprehensive analytical data and demonstrate a commitment to quality.
Below is a comparative summary of prominent suppliers offering this compound for research purposes.
| Supplier | Reported Purity | Available Analytical Data | Key Considerations for Researchers |
| Sigma-Aldrich (Merck) | ≥98% | Certificate of Analysis (CoA) often available online, may include appearance, solubility, and melting point. | A leading supplier with a strong reputation for quality and extensive documentation. Products are well-suited for a wide range of research applications. |
| TCI Chemicals | >97.0% (T) or >98.0% (GC) | CoA typically includes appearance, purity by titration or GC, melting point, and an assertion of structural confirmation. | A reliable supplier with a focus on research chemicals. Their provision of specific purity analysis methods (Titration or Gas Chromatography) is valuable. |
| Thermo Scientific Chemicals (formerly Acros Organics, distributed by Fisher Scientific) | 98% | CoA generally available, often includes appearance, melting point, and infrared (IR) spectrum conformity. | A broad portfolio of research chemicals with good availability through major distributors. The inclusion of IR data provides a useful identity check. |
| ChemicalBook | Varies by listed supplier | Aggregates data from multiple suppliers, may include NMR and HPLC data from some. | A useful resource for comparing a wider range of suppliers, including smaller or more specialized manufacturers. Researchers should vet the individual supplier listed on the platform. |
The Self-Validating System: In-House Qualification of 3,4,5-Trimethoxyhydrocinnamic Acid
While a supplier's Certificate of Analysis (CoA) is a critical starting point, it should not be the final word on a reagent's quality. Establishing a routine in-house validation protocol for each new batch is a cornerstone of good laboratory practice and is essential for ensuring the long-term consistency of research data. This process can be conceptualized as a self-validating workflow.
Caption: Workflow for Supplier Selection and In-House Qualification.
Step-by-Step Experimental Protocols for In-House Validation
The following protocols are designed to be adaptable to standard laboratory capabilities and are grounded in established analytical principles.
Causality: NMR spectroscopy is the gold standard for confirming the chemical structure of an organic molecule. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for an unambiguous verification of the compound's identity.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the 3,4,5-Trimethoxyhydrocinnamic acid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical expected chemical shifts (δ) are:
-
~6.4 ppm (singlet, 2H, aromatic protons)
-
~3.8 ppm (singlet, 9H, methoxy protons)
-
~2.9 ppm (triplet, 2H, CH₂ adjacent to the aromatic ring)
-
~2.6 ppm (triplet, 2H, CH₂ adjacent to the carboxylic acid)
-
-
-
¹³C NMR Acquisition:
-
Acquire a carbon NMR spectrum.
-
Expected signals include those for the carboxylic acid carbon (~179 ppm), aromatic carbons, methoxy carbons, and the two aliphatic carbons.[1]
-
-
Data Analysis: Compare the acquired spectra with reference data to confirm the structure.
Causality: HPLC is a powerful technique for separating and quantifying the components of a mixture. By developing a method that effectively separates the main compound from potential impurities, its purity can be accurately determined. This protocol is adapted from a method used for analyzing related compounds in a research setting.[2]
Methodology:
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm or Mass Spectrometry (MS).
-
-
Sample Preparation: Prepare a stock solution of 3,4,5-Trimethoxyhydrocinnamic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary to be within the linear range of the detector.
-
Gradient Elution:
-
0-1 min: 2% B
-
1-9 min: Ramp to 98% B
-
9-12 min: Hold at 98% B
-
12-12.1 min: Return to 2% B
-
12.1-15 min: Re-equilibrate at 2% B
-
-
Data Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks (Area % method).
-
Caption: HPLC Purity Assessment Workflow.
Authoritative Grounding and Regulatory Context
The principles outlined in this guide are consistent with the expectations of regulatory bodies for ensuring the quality of materials used in drug development. The International Council for Harmonisation (ICH) guideline Q2(R1) on the Validation of Analytical Procedures provides a comprehensive framework for validating analytical methods like the HPLC protocol described above.[3][4][5][6] Furthermore, the United States Pharmacopeia (USP) General Chapter <621> on Chromatography offers detailed guidance on the principles and system suitability requirements for chromatographic analyses.[7][8][9][10][11] Adhering to these principles, even in a non-regulated research environment, fosters a culture of quality and enhances the reliability of scientific findings.
Conclusion
The selection of a high-purity reagent is not merely a procurement task; it is an integral part of the scientific process. By combining a discerning supplier selection process with a robust, in-house analytical qualification program, researchers can ensure the integrity of their starting materials. This dual approach, grounded in the principles of structural confirmation by NMR and purity assessment by HPLC, provides the necessary confidence that 3,4,5-Trimethoxyhydrocinnamic acid used in research is of the highest possible quality, thereby safeguarding the validity and reproducibility of experimental outcomes.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]
-
ResearchGate. A metabolomics study on carcinogenesis of ground-glass nodules. [Link]
-
PubMed Central. A metabolomics study on carcinogenesis of ground-glass nodules. [Link]
Sources
- 1. 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID | 25173-72-2 [chemicalbook.com]
- 2. A metabolomics study on carcinogenesis of ground-glass nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. usp.org [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. agilent.com [agilent.com]
- 10. Chromatography [usp.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,4,5-Trimethoxyhydrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethoxyhydrocinnamic acid, also known as 3-(3,4,5-Trimethoxyphenyl)propionic acid, is a valuable building block in the synthesis of a variety of complex organic molecules, including pharmaceuticals and other bioactive compounds. As with any chemical reagent, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for 3,4,5-Trimethoxyhydrocinnamic acid, grounded in established safety principles and tailored for the research and development environment.
Section 1: Hazard Identification and Risk Assessment
A foundational aspect of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a substance. 3,4,5-Trimethoxyhydrocinnamic acid is classified as a hazardous chemical, and a thorough risk assessment should be conducted before any handling.
1.1 GHS Classification and Hazards
According to safety data sheets, 3,4,5-Trimethoxyhydrocinnamic acid is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.
The signal word for this compound is "Warning"[1].
1.2 Toxicological Profile
While comprehensive toxicological data for 3,4,5-Trimethoxyhydrocinnamic acid is not extensively published, the available information indicates that it may be harmful if swallowed[1]. Direct contact with skin and eyes should be avoided due to its irritant properties[1]. Inhalation of the dust may lead to respiratory tract irritation[1].
Data Summary: Hazard Identification
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | 2 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | 3 | May cause respiratory irritation[1] |
Section 2: Safe Handling and Storage
Adherence to proper handling and storage procedures is critical in mitigating the risks associated with 3,4,5-Trimethoxyhydrocinnamic acid.
2.1 Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of PPE. The following PPE is mandatory when handling 3,4,5-Trimethoxyhydrocinnamic acid:
-
Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure. Nitrile gloves are a common and effective choice for handling solid chemicals.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact[2].
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH/MSHA approved respirator should be used.
Workflow for Donning and Doffing PPE
Caption: A decision-making flowchart for responding to emergencies involving 3,4,5-Trimethoxyhydrocinnamic acid.
4.2 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: As with many organic compounds, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed during combustion.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.
4.3 Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid dust formation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Section 5: Waste Disposal
All waste containing 3,4,5-Trimethoxyhydrocinnamic acid must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect solid waste in a designated, labeled, and sealed container.
-
Liquid Waste: Collect liquid waste containing the compound in a labeled, sealed, and appropriate solvent waste container.
-
Do not dispose of down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.
References
Sources
Methodological & Application
Greener Pathways: Advanced Protocols for the Synthesis of 3,4,5-Trimethoxyhydrocinnamic Acid Derivatives
Introduction: The Imperative for Green Synthesis
3,4,5-Trimethoxyhydrocinnamic acid and its ester or amide derivatives represent a class of molecules with significant therapeutic potential, exhibiting a wide range of pharmacological functions including antitumor, antiviral, and anti-inflammatory properties.[1][2] Traditionally, the synthesis of such compounds has relied on multi-step processes involving stoichiometric reagents, hazardous solvents, and high energy consumption. This guide details robust, field-proven green chemistry protocols for the synthesis of these valuable compounds, focusing on methods that enhance efficiency, minimize waste, and improve safety, in line with the core Principles of Green Chemistry.[3][4]
Our synthetic strategy is a three-stage modular process designed for maximum efficiency and sustainability:
-
C-C Bond Formation: Synthesis of the precursor, 3,4,5-Trimethoxycinnamic Acid, via a solvent-free, microwave-assisted Knoevenagel condensation.
-
Saturation: A green catalytic hydrogenation of the cinnamic acid precursor to yield 3,4,5-Trimethoxyhydrocinnamic Acid.
-
Derivatization: Enzymatic esterification of the hydrocinnamic acid core using immobilized lipase, a highly selective and reusable biocatalyst.
This document provides the scientific rationale behind each methodological choice, detailed step-by-step protocols, and comparative data to guide researchers in adopting these sustainable practices.
Logical Workflow: From Precursor to Final Derivative
The overall synthetic pathway is designed to be linear and efficient, minimizing intermediate purification steps where possible and employing green technologies at each stage.
Caption: Overall workflow for the green synthesis of TMHCA derivatives.
Stage 1: Microwave-Assisted Synthesis of 3,4,5-Trimethoxycinnamic Acid
Application Note: Why Microwave-Assisted Knoevenagel?
The Knoevenagel condensation is a classic method for forming carbon-carbon bonds.[5] However, traditional protocols often require toxic bases like pyridine and long reaction times. Microwave-Assisted Organic Synthesis (MAOS) offers a superior green alternative.[6] The mechanism of microwave heating involves direct energy transfer to polar molecules through dipolar polarization and ionic conduction, resulting in rapid, uniform heating of the reaction mixture.[7][8] This avoids the slow and inefficient heat transfer of conventional oil baths, leading to several key advantages:
-
Drastically Reduced Reaction Times: Reactions that take hours can be completed in minutes.[9]
-
Higher Yields & Purity: Uniform heating minimizes the formation of side products.[9]
-
Energy Efficiency: Energy is delivered directly to the reactants, not the entire apparatus.[10]
-
Solvent-Free Conditions: The high efficiency of microwave heating often allows reactions to be run neat (without solvent), which is a major tenet of green chemistry.[5]
For the synthesis of 3,4,5-trimethoxycinnamic acid, we employ a solvent-free Knoevenagel condensation using ammonium bicarbonate as a benign, decomposable catalyst.
Protocol 1: Microwave Synthesis of 3,4,5-Trimethoxycinnamic Acid
This protocol is adapted from a demonstrated green Knoevenagel methodology.[11]
Materials:
-
3,4,5-trimethoxybenzaldehyde
-
Malonic acid
-
Ammonium bicarbonate (NH₄HCO₃)
-
Ethyl acetate (for workup)
-
Hydrochloric acid (HCl), 6M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a large microwave-safe test tube or reaction vessel, combine 3,4,5-trimethoxybenzaldehyde (e.g., 4.0 g, 20.4 mmol), malonic acid (1.2 equivalents, 2.55 g, 24.5 mmol), and ammonium bicarbonate (0.4 equivalents, 0.65 g, 8.2 mmol).
-
Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the solid mixture at a power level sufficient to maintain a steady reaction (e.g., 300 W), monitoring for gas evolution (CO₂ and NH₃). The reaction is typically complete in 5-15 minutes, as the mixture becomes a viscous yellow mass.
-
Workup - Acid/Base Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Dissolve the resulting solid in a saturated solution of sodium bicarbonate. The product will dissolve as the sodium salt, while unreacted aldehyde remains insoluble.
-
Wash the aqueous solution several times with small portions of ethyl acetate to remove the unreacted aldehyde and any non-acidic impurities.
-
Carefully acidify the aqueous layer to a pH of ~2 with 6M HCl. The desired 3,4,5-trimethoxycinnamic acid will precipitate as an off-white solid.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a 4:1 water:ethanol mixture to yield pure, off-white crystals.
-
Expected Outcome:
-
Yield: ~70-75%[11]
-
Purity: High, as confirmed by TLC and melting point.
Stage 2: Green Catalytic Hydrogenation to 3,4,5-Trimethoxyhydrocinnamic Acid
Application Note: The Need for a Green Reduction Step
To produce the target hydrocinnamic acid, the α,β-unsaturated double bond of the cinnamic acid precursor must be reduced. Catalytic hydrogenation is the most atom-economical method. Green approaches to this reaction focus on replacing precious metal catalysts (like Palladium or Platinum) with more abundant, less toxic alternatives and using environmentally benign solvents under mild conditions. RANEY® Nickel is a well-established, non-precious metal catalyst that is highly effective for the hydrogenation of C=C double bonds.
Caption: Simplified mechanism of catalytic hydrogenation on a Nickel surface.
Protocol 2: RANEY® Ni-Catalyzed Hydrogenation
This protocol employs RANEY® Ni in a green solvent under moderate pressure.
Materials:
-
3,4,5-Trimethoxycinnamic Acid
-
RANEY® Nickel (50% slurry in water, use with extreme caution as it is pyrophoric when dry)
-
Ethanol or Ethyl Acetate (as green solvent)
-
Hydrogen Gas (H₂)
-
Parr Hydrogenation Apparatus or similar pressure vessel
Procedure:
-
Vessel Preparation: To a pressure-rated hydrogenation vessel, add 3,4,5-trimethoxycinnamic acid (e.g., 2.38 g, 10 mmol) and ethanol (50 mL).
-
Catalyst Addition: Under a stream of inert gas (N₂ or Argon) to prevent ignition, carefully add the RANEY® Ni slurry (approx. 5-10% by weight of the substrate). Safety First: Never allow RANEY® Ni to dry in the presence of air.
-
Hydrogenation:
-
Seal the vessel and purge several times with H₂ gas to remove all air.
-
Pressurize the vessel with H₂ to 50-60 psi (approx. 3-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by observing the drop in H₂ pressure. The reaction is typically complete within 2-4 hours when hydrogen uptake ceases.
-
-
Workup:
-
Carefully vent the excess H₂ and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Caution: The filter cake is still pyrophoric and should be kept wet with water and disposed of properly.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude 3,4,5-trimethoxyhydrocinnamic acid.
-
-
Purification: The product is often of high purity and may not require further purification. If necessary, it can be recrystallized from a suitable solvent like water or an ethanol/water mixture.
Expected Outcome:
-
Yield: >95%
-
Purity: High, as the reaction is very clean.
Stage 3: Enzymatic Derivatization via Esterification
Application Note: The Biocatalytic Advantage
For the final derivatization step, enzymatic catalysis offers unparalleled advantages in selectivity and sustainability. We utilize Candida antarctica Lipase B (CALB), typically immobilized on a resin (e.g., Novozym® 435), as the catalyst.[12]
-
High Selectivity: Enzymes are highly chemo-, regio-, and stereoselective, often eliminating the need for protecting groups that are common in traditional chemistry.[13]
-
Mild Conditions: Reactions are run at or near room temperature and atmospheric pressure, saving energy.
-
Catalyst Reusability: The immobilized enzyme can be easily filtered out and reused for multiple cycles, reducing cost and waste.[12]
-
Environmental Benignity: Enzymes are biodegradable and non-toxic.
The esterification reaction is conducted in a non-polar organic solvent to shift the equilibrium from hydrolysis (the enzyme's natural function) towards synthesis.
Protocol 3: CALB-Catalyzed Esterification of TMHCA
This protocol is a general method for lipase-catalyzed esterification, adaptable for various alcohols.[14]
Materials:
-
3,4,5-Trimethoxyhydrocinnamic Acid (TMHCA)
-
Alcohol of choice (e.g., n-butanol, ethanol, benzyl alcohol)
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
Non-polar solvent (e.g., hexane, isooctane, or solvent-free for liquid alcohols)
-
Molecular sieves (3Å or 4Å, activated)
Procedure:
-
Reaction Setup: In a sealed flask, dissolve TMHCA (e.g., 2.40 g, 10 mmol) in the chosen solvent (e.g., 50 mL isooctane).
-
Add Reagents: Add the desired alcohol (a 2 to 5-fold molar excess is often used to drive the equilibrium, e.g., 20-50 mmol of n-butanol).
-
Add Catalyst and Desiccant: Add the immobilized CALB (typically 10% w/w of the substrates) and activated molecular sieves (to remove the water byproduct and shift the equilibrium towards the ester product).
-
Incubation: Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 37-50°C) for 24-96 hours. Reaction progress can be monitored by TLC or HPLC.
-
Workup and Catalyst Recovery:
-
Filter the reaction mixture to remove the immobilized enzyme and molecular sieves.
-
Wash the recovered enzyme with fresh solvent and dry it under vacuum for reuse.
-
-
Purification:
-
Wash the filtrate with a 5% sodium bicarbonate solution to remove any unreacted acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester derivative.
-
If necessary, purify the final product by column chromatography on silica gel.
-
Comparative Data of Synthesis Methods
| Stage | Method | Key Advantages | Typical Time | Typical Yield | Green Chemistry Principles Met |
| 1. C-C Formation | Microwave Knoevenagel | Fast, Solvent-Free, High Yield | 5-15 min | 70-75% | Energy Efficiency, Waste Prevention, Safer Solvents |
| Traditional Knoevenagel | Established Method | 4-12 hours | 60-70% | (Fewer than green alternative) | |
| 2. Reduction | RANEY® Ni Hydrogenation | Non-precious metal, High Yield | 2-4 hours | >95% | Catalysis, Atom Economy |
| Pd/C Hydrogenation | Highly effective | 1-3 hours | >98% | Catalysis, Atom Economy (but uses precious metal) | |
| 3. Derivatization | Enzymatic Esterification | Mild, Highly Selective, Reusable Catalyst | 24-96 hours | Variable (60-98%) | Catalysis, Renewable Feedstocks (Enzyme), Reduce Derivatives |
| Fischer Esterification | Simple reagents | 3-8 hours | 60-80% | (Requires strong acid, high temp, generates waste) |
References
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. SN Applied Sciences. [Link]
-
Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. Frontiers in Chemistry. [Link]
-
Synthesis of flavor and fragrance esters using Candida antarctica lipase. PubMed. [Link]
-
Green Chemistry Principles in Organic Synthesis. Solubility of Things. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. [Link]
-
Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. ACS Omega. [Link]
-
Green Chemistry. Organic Chemistry Portal. [Link]
-
Principles of Green Chemistry. American Chemical Society. [Link]
-
12 Principles of Green Chemistry. American Chemical Society. [Link]
-
Scheme 1 Candida antarctica lipase B catalyzed esterification of glucuronic acid 1 with n-butanol 2 or cinnamic alcohol 3. ResearchGate. [Link]
-
Organic Sonochemistry: Ultrasound in Green Organic Synthesis. ResearchGate. [Link]
-
Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. MDPI. [Link]
-
Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. ScienceMadness Discussion Board. [Link]
-
Do they make a good match? Molecular dynamics studies on CALB-catalyzed esterification of 3-phenylpropionic and cinnamic acids. Computational and Structural Biotechnology Journal. [Link]
-
Direct esterification catalyzed by CAL-B of hydrophenylpropanoid acids (5 a-c) with alcohols structurally different. ResearchGate. [Link]
-
Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. [Link]
-
Synthesis and Evaluation of a Series of 3,4,5-trimethoxycinnamic Acid Derivatives as Potential Antinarcotic Agents. PubMed. [Link]
Sources
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Principles of Green Chemistry | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]
- 5. mdpi.com [mdpi.com]
- 6. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 9. ajchem-a.com [ajchem-a.com]
- 10. mdpi.com [mdpi.com]
- 11. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. jocpr.com [jocpr.com]
- 13. acs.org [acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,4,5-Trimethoxyhydrocinnamic Acid in Cell Culture Experiments
Introduction: Unveiling the Potential of a Natural Phenylpropanoid
3,4,5-Trimethoxyhydrocinnamic acid, also known as 3,4,5-Trimethoxycinnamic acid (TMCA), is a naturally occurring phenylpropanoid and a key bioactive component found in plants such as Polygala tenuifolia.[1][2] This compound and its derivatives have garnered significant attention within the scientific community for their diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and notably, antitumor effects.[1][2][3] Structurally, TMCA serves as a precursor for a wide array of more complex natural products and synthetic analogs, with its ester and amide derivatives being extensively studied for their therapeutic potential.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3,4,5-Trimethoxyhydrocinnamic acid in cell culture experiments. The protocols outlined below are designed to ensure scientific integrity and reproducibility, offering detailed methodologies for compound preparation, cell treatment, and the assessment of its biological effects.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is fundamental to designing robust experiments.
| Property | Value | Source |
| Synonyms | 3,4,5-Trimethoxycinnamic acid, TMCA | [4] |
| Molecular Formula | C₁₂H₁₄O₅ | [4] |
| Molecular Weight | 238.24 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 126-128 °C | [4] |
| Solubility | DMSO (~47-90 mg/mL) | [1] |
For safety and handling, it is recommended to consult the material safety data sheet (MSDS) provided by the supplier. Standard laboratory personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling the compound.
Experimental Workflow: From Stock to Cellular Analysis
The following diagram outlines the general workflow for utilizing 3,4,5-Trimethoxyhydrocinnamic acid in cell culture studies.
Caption: General experimental workflow for TMCA in cell culture.
Protocol 1: Preparation of 3,4,5-Trimethoxyhydrocinnamic Acid Stock Solution
The poor aqueous solubility of many organic compounds necessitates the preparation of a concentrated stock solution in an appropriate solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for 3,4,5-Trimethoxyhydrocinnamic acid.
Rationale: DMSO is a highly polar aprotic solvent that can dissolve a wide range of compounds and is miscible with cell culture media. It is crucial to use a high-concentration stock to minimize the final concentration of DMSO in the culture, as DMSO itself can have biological effects at concentrations typically above 0.5-1%.
Materials:
-
3,4,5-Trimethoxyhydrocinnamic acid powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of 3,4,5-Trimethoxyhydrocinnamic acid powder.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution. Based on available data, a stock concentration of 50-100 mM is recommended. For example, to prepare a 100 mM stock solution:
-
Molecular Weight = 238.24 g/mol
-
To make 1 mL of a 100 mM solution, weigh out 23.82 mg of the compound and dissolve it in 1 mL of DMSO.
-
-
Solubilization: Vortex or gently warm the solution if necessary to ensure complete dissolution.
-
Sterilization: While not always necessary for DMSO stocks, if there are concerns about sterility, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Protocol 2: Determining Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 3,4,5-Trimethoxyhydrocinnamic acid.
Rationale: While extensive IC50 data for the parent TMCA is limited, its derivatives have shown activity in the low to mid-micromolar range. Therefore, a broad concentration range is recommended for initial screening to identify the effective dose for the specific cell line being investigated.
Materials:
-
Target cell line(s) (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
3,4,5-Trimethoxyhydrocinnamic acid stock solution (from Protocol 1)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Preparation of Working Solutions and Cell Treatment:
-
Prepare a series of dilutions of the 3,4,5-Trimethoxyhydrocinnamic acid stock solution in complete culture medium. A suggested starting range is from 0.1 µM to 200 µM.
-
It is critical to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared working solutions to the respective wells.
-
-
Incubation:
-
Incubate the treated plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Crystal Formation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Mechanism of Action: Potential Signaling Pathways
While the precise mechanisms of action for 3,4,5-Trimethoxyhydrocinnamic acid are still under investigation, studies on its derivatives and related compounds suggest potential involvement in key cellular signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
Derivatives of TMCA have been shown to induce cell cycle arrest, particularly at the G2/M phase, and promote apoptosis.[5] One of the potential pathways implicated in the action of cinnamic acid derivatives is the p53 signaling pathway. Upregulation of p53 can lead to cell cycle arrest and the induction of apoptosis through the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6]
Furthermore, some studies suggest that TMCA derivatives may exert their effects through the modulation of kinase signaling pathways, such as the ERK1/2 MAPK pathway.[1][7]
Sources
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,4,5-Trimethoxycinnamic acid | C12H14O5 | CID 735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Utilizing 3,4,5-Trimethoxyhydrocinnamic Acid as a Standard in HPLC Analysis
Abstract
This technical document provides a comprehensive guide for the application of 3,4,5-Trimethoxyhydrocinnamic acid (TMHCA) as a robust internal standard for quantitative High-Performance Liquid Chromatography (HPLC) analysis. Designed for researchers, analytical scientists, and drug development professionals, this note details the essential physicochemical properties of TMHCA, presents a complete, step-by-step RP-HPLC protocol, and outlines a rigorous method validation strategy based on ICH guidelines. The causality behind key experimental choices is explained to ensure scientific integrity and facilitate the development of a self-validating, reliable analytical system.
Introduction: The Scientific Basis for Selecting TMHCA as an Analytical Standard
The precision and accuracy of quantitative analysis by HPLC are fundamentally dependent on the use of an appropriate standard. An internal standard (IS) is a compound of known concentration added to samples, calibrators, and controls to correct for variability in sample preparation and instrument response. The internal standard method improves the accuracy and reliability of quantitation by using the ratio of the analyte signal to the IS signal, which compensates for inaccuracies in injection volumes and variations in measurement conditions.
3,4,5-Trimethoxyhydrocinnamic acid (also known as 3-(3,4,5-Trimethoxyphenyl)propionic acid) is an exemplary internal standard for reversed-phase HPLC applications for several compelling reasons:
-
Structural Stability: The saturated propionic acid side-chain (hydrocinnamic structure) is chemically more stable and less prone to isomerization than its unsaturated cinnamic acid analog, ensuring analyte integrity during sample preparation and analysis.
-
Chromatographic Versatility: Its moderate polarity and the presence of a carboxylic acid group allow for predictable retention on common stationary phases like C18. Its retention time can be fine-tuned by adjusting the mobile phase pH.
-
Distinct UV Profile: The 3,4,5-trimethoxy substitution pattern on the benzene ring acts as a strong chromophore, providing excellent UV detectability at a wavelength that often minimizes interference from common matrix components.
-
Commercial Purity: It is readily available from suppliers in high purity (≥98%), which is essential for its role as a reference standard.
This guide establishes a framework for leveraging these advantages to create a robust and reproducible analytical method.
Physicochemical Properties & Chromatographic Implications
Understanding the properties of TMHCA is foundational to method development. These characteristics dictate its behavior in solution and during chromatographic separation.
| Property | Value | Source & Rationale |
| Chemical Formula | C₁₂H₁₆O₅ | NIST Chemistry WebBook.[1] Indicates a saturated side-chain. |
| Molecular Weight | 240.25 g/mol | NIST Chemistry WebBook.[1] Essential for preparing solutions of known molarity. |
| Appearance | White to off-white crystalline powder | ChemicalBook.[2] A key identifier for visual inspection of the raw material. |
| Melting Point | 100-104 °C | ChemicalBook.[2] A critical parameter for identity and purity confirmation. |
| Synonyms | 3-(3,4,5-Trimethoxyphenyl)propionic acid | Sigma-Aldrich. Important for literature and supplier searches. |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO | Inferred from common HPLC solvents and supplier data. |
| UV λmax | ~270 nm (in Methanol) | Estimated based on the trimethoxy-substituted benzene chromophore. Should be confirmed empirically. |
| pKa | ~4.5 (Estimated) | Based on the typical pKa of a propanoic acid. This value is key for controlling ionization and retention by adjusting mobile phase pH. |
The carboxylic acid group (pKa ~4.5) is the most influential feature for chromatographic tuning. To ensure good retention and sharp peak shape on a C18 column, the mobile phase pH should be maintained at least one unit below the pKa (e.g., pH ≤ 3.5). This suppresses the ionization of the carboxyl group, rendering the molecule more nonpolar and increasing its interaction with the stationary phase.
Experimental Protocol: A Validated RP-HPLC Method
This section describes a complete, self-validating protocol for the quantification of a hypothetical analyte ("Compound X") using TMHCA as an internal standard.
Required Materials and Instrumentation
-
Reagents: 3,4,5-Trimethoxyhydrocinnamic acid (≥98% purity), Analyte ("Compound X"), HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), Deionized water (18.2 MΩ·cm), Formic acid (LC-MS grade, ~99%).
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Labware: Calibrated analytical balance, Class A volumetric flasks and pipettes, pH meter, vortex mixer, sonicator, 0.22 µm syringe filters (PTFE or nylon).
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of TMHCA into a 10 mL volumetric flask. Dissolve and bring to volume with Methanol. Sonicate for 5 minutes. Store at 2-8°C, protected from light.
-
Analyte Stock Solution (1.0 mg/mL): Prepare in the same manner as the TMHCA stock solution.
-
Internal Standard Working Solution (10 µg/mL): Dilute the TMHCA stock solution 1:100 with 50:50 (v/v) Methanol:Water.
-
Calibration Standards: Prepare a series of at least five calibration standards by spiking appropriate volumes of the Analyte Stock Solution into a fixed volume of the Internal Standard Working Solution and diluting to a final volume. An example calibration series could be 1, 5, 10, 50, and 100 µg/mL of Compound X, each containing 10 µg/mL of TMHCA.
HPLC Method Parameters
| Parameter | Condition | Scientific Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column providing excellent retention and resolution for moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN | Formic acid maintains a low pH (~2.7) to ensure the carboxylic acid groups on both the analyte and standard are protonated, leading to sharp, symmetrical peaks and reproducible retention. |
| Gradient | 0-10 min: 30% B to 90% B10-12 min: Hold at 90% B12-13 min: 90% B to 30% B13-15 min: Re-equilibrate at 30% B | A gradient elution ensures that compounds with differing polarities are eluted efficiently with optimal peak shape and separation within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and efficiency. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. Maintaining a constant temperature is critical for retention time stability. |
| Injection Vol. | 10 µL | A standard volume for analytical HPLC. The use of an internal standard corrects for minor variations in this volume. |
| Detection | DAD, 270 nm | The trimethoxy-substituted phenyl ring provides strong absorbance around 270 nm. A DAD is recommended to confirm peak purity and identify any co-eluting impurities. |
Data Analysis and Quantification
-
For each calibration standard, calculate the Response Ratio = (Peak Area of Analyte) / (Peak Area of TMHCA).
-
Construct a calibration curve by plotting the Response Ratio (y-axis) versus the Analyte Concentration (x-axis).
-
Perform a linear regression on the data points. The resulting equation will be in the form y = mx + c.
-
For unknown samples, calculate the Response Ratio from the chromatogram and determine the analyte concentration using the calibration curve equation: Analyte Concentration = (Sample Response Ratio - c) / m .
Method Validation: A Self-Validating System
To ensure the method is fit for its intended purpose, it must be validated according to established guidelines, such as the ICH Q2(R1) framework.
| Parameter | Purpose & Procedure | Acceptance Criteria |
| Specificity | Demonstrate that the analyte and IS peaks are free from interference from matrix components, impurities, or degradation products. Analyze blank matrix, analyte, and IS individually and spiked together. | Peaks must be well-resolved (Resolution > 2) and pure (as determined by DAD peak purity analysis). |
| Linearity | Confirm the proportional relationship between analyte concentration and detector response over a defined range. Analyze 5-6 calibration standards across the expected sample concentration range. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Accuracy | Measure the closeness of the experimental value to the true value. Analyze a blank matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0% at each level. |
| Precision | Assess the degree of scatter between a series of measurements. • Repeatability (Intra-day): Analyze 6 replicates of a mid-concentration sample on the same day. • Intermediate (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) should be ≤ 2% for both repeatability and intermediate precision. |
| LOD & LOQ | Determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. Typically determined by signal-to-noise ratio (S/N). | S/N ≥ 3 for LOD.S/N ≥ 10 for LOQ, with RSD ≤ 10%. |
| Robustness | Evaluate the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., ±2°C in column temp, ±0.1 pH unit, ±5% in organic mobile phase composition). | System suitability parameters (retention time, peak area, resolution) should remain within predefined limits. |
Experimental & Validation Workflow
The logical flow from initial setup to a fully validated method is a critical process.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
3,4,5-Trimethoxyhydrocinnamic acid serves as an exemplary internal standard for reversed-phase HPLC analysis due to its inherent stability, favorable chromatographic properties, and high purity. By following the detailed protocol and rigorous validation strategy presented in this application note, analytical laboratories can develop and implement a highly reliable, accurate, and precise quantitative method. This self-validating system ensures data integrity and is suitable for demanding applications in pharmaceutical development and quality control.
References
-
PubChem. (n.d.). 3,4,5-Trimethoxycinnamic acid. Retrieved January 7, 2026, from [Link]
-
Human Metabolome Database. (2022). Showing metabocard for 3-(3,4,5-Trimethoxyphenyl)propanoic acid (HMDB0030254). Retrieved January 7, 2026, from [Link]
-
NIST. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propionic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 7, 2026, from [Link]
Sources
Application Notes & Protocols: 3,4,5-Trimethoxyhydrocinnamic Acid in Pharmaceutical Synthesis
Foreword: The Strategic Value of the Trimethoxyphenyl Scaffold
In the landscape of medicinal chemistry, the 3,4,5-trimethoxyphenyl moiety stands out as a "privileged scaffold." Its presence in numerous natural products with potent biological activities has made it a cornerstone for the synthesis of novel therapeutic agents. While much attention has been given to its unsaturated analogue, 3,4,5-trimethoxycinnamic acid (TMCA), the saturated counterpart, 3,4,5-Trimethoxyhydrocinnamic Acid (TMHCA) , offers a distinct advantage: enhanced conformational flexibility. This flexibility can be crucial for optimizing ligand-receptor interactions, improving metabolic stability, and fine-tuning pharmacokinetic profiles.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical logic, providing field-proven insights into leveraging TMHCA as a versatile precursor in the pharmaceutical synthesis workflow.
Physicochemical Profile and Handling
A thorough understanding of the precursor's fundamental properties is paramount for successful synthesis and scale-up. TMHCA is a stable, crystalline solid at room temperature. Its direct parent precursor, 3,4,5-trimethoxycinnamic acid (TMCA), is often the starting point for its synthesis.
Table 1: Key Physicochemical Properties of 3,4,5-Trimethoxycinnamic Acid
| Property | Value | Source(s) |
| IUPAC Name | (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid | [1] |
| Synonyms | O-Methylsinapic acid, TMCA | [1] |
| CAS Number | 90-50-6 | |
| Molecular Formula | C₁₂H₁₄O₅ | [1] |
| Molecular Weight | 238.24 g/mol | [2] |
| Appearance | White monoclinic crystals or solid | [1][2] |
| Melting Point | 125-128 °C | [2][3] |
| Purity (Typical) | ≥97% (GC) | [4] |
Note: The properties listed are for the common precursor, 3,4,5-trimethoxycinnamic acid (TMCA). 3,4,5-Trimethoxyhydrocinnamic acid (TMHCA) will have a molecular weight of 240.26 g/mol due to the saturation of the double bond, and its physical properties like melting point may differ.
Safety & Handling: TMCA is classified as a skin sensitizer and eye irritant.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.
The Synthetic Funnel: From Benzaldehyde to Bioactive Derivatives
The journey from a simple aromatic aldehyde to a complex pharmaceutical agent involves a series of strategic transformations. TMHCA is a key intermediate in this pathway, derived from the more readily synthesized TMCA.
Foundational Synthesis: Knoevenagel Condensation
The most efficient route to the cinnamic acid scaffold is the Knoevenagel condensation. This reaction avoids the harsh conditions of older methods like the Perkin reaction.[5] A modern, greener approach utilizes an ammonium salt as a catalyst, which is more accessible and environmentally benign than traditional pyridine/piperidine systems.[6]
The reaction condenses 3,4,5-trimethoxybenzaldehyde with malonic acid. The ammonium salt facilitates the reaction, which proceeds with the evolution of CO₂ gas to drive the formation of the α,β-unsaturated carboxylic acid.[6]
The Critical Reduction Step: Accessing the Hydrocinnamic Scaffold
To obtain the target precursor, TMHCA, the alkene double bond of TMCA must be selectively reduced. This is a critical step that imparts conformational flexibility to the molecule. The standard and most effective method is catalytic hydrogenation.
-
Causality of Experimental Choice: Catalytic hydrogenation using a heterogeneous catalyst like Palladium on Carbon (Pd/C) is the industry standard for this transformation. It is highly efficient, selective for the alkene over the aromatic ring and carboxylic acid, and the catalyst can be easily removed by simple filtration, simplifying downstream purification. The reaction is typically run under a positive pressure of hydrogen gas.
Derivatization: Building Pharmacological Diversity
The true value of TMHCA lies in the reactivity of its carboxylic acid group. This functional handle allows for the creation of diverse libraries of compounds, primarily through the formation of amides and esters.[7] These derivatives have shown a wide range of biological activities, including antitumor, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[7][8][9]
The synthesis of amide derivatives is particularly noteworthy. Amide bond formation is a robust and well-understood reaction, often facilitated by carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.[10]
Sources
- 1. 3,4,5-Trimethoxycinnamic acid | C12H14O5 | CID 735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4,5-Trimethoxycinnamic Acid - Analytical Reference Material at Best Price [nacchemical.com]
- 3. 3,4,5-TRIMETHOXYCINNAMIC ACID | 20329-98-0 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jocpr.com [jocpr.com]
- 6. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Evaluating the In Vitro Antioxidant Capacity of 3,4,5-Trimethoxyhydrocinnamic Acid
Authored by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of the in vitro antioxidant capacity of 3,4,5-Trimethoxyhydrocinnamic acid (TMHCA). As a derivative of hydroxycinnamic acids, a class of compounds known for their antioxidant properties, TMHCA presents a compelling candidate for investigation.[1][2] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach. We present detailed, self-validating protocols for four standard antioxidant assays: DPPH Radical Scavenging, ABTS Radical Cation Decolorization, Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC). Each protocol is accompanied by workflow diagrams, data analysis instructions, and insights into the interpretation of results, providing a complete framework for characterizing the antioxidant profile of TMHCA.
Introduction: The Rationale for Antioxidant Profiling
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[3] Consequently, the identification and characterization of novel antioxidant compounds from both natural and synthetic sources are of significant interest in pharmaceutical and nutraceutical development.[4]
3,4,5-Trimethoxyhydrocinnamic acid (TMHCA), also known as Dihydro-O-methylsinapic acid, is a phenolic compound whose structure suggests potential antioxidant activity. The methoxy groups on the phenyl ring can influence electron-donating capacity, a key feature for radical scavenging.[1][2] However, a comprehensive evaluation of its antioxidant potential requires a multi-assay approach, as no single method can capture the complex nature of antioxidant mechanisms.[4]
This guide details a panel of four widely accepted in vitro assays to construct a comprehensive antioxidant profile for TMHCA. These assays are categorized by their primary mechanism of action: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).[5][6]
-
SET-based assays: DPPH and FRAP measure the ability of an antioxidant to transfer an electron to reduce an oxidant.[6][7]
-
HAT-based assay: The ORAC assay measures the classic radical chain-breaking ability of an antioxidant to quench free radicals by hydrogen donation.[3][6]
-
Mixed-mode assay: The ABTS assay can proceed via both SET and HAT mechanisms.[8]
By employing this suite of assays, researchers can gain a nuanced understanding of the specific mechanisms through which TMHCA exerts its antioxidant effects.
Compound Profile: 3,4,5-Trimethoxyhydrocinnamic Acid (TMHCA)
-
Structure:
(Image Source: PubChem CID 135478)
-
IUPAC Name: 3-(3,4,5-trimethoxyphenyl)propanoic acid
-
Molecular Formula: C₁₂H₁₆O₅
-
Molecular Weight: 240.25 g/mol
-
Key Structural Features: A phenyl ring substituted with three methoxy (-OCH₃) groups and a propanoic acid side chain. The absence of the C=C double bond (present in its cinnamic acid counterpart) differentiates its chemical properties.
Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for evaluating the antioxidant capacity of TMHCA. For each assay, a positive control (e.g., Trolox, a water-soluble analog of Vitamin E, or Ascorbic Acid) should be run in parallel to validate the assay performance and for comparative analysis.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This SET-based assay uses the stable free radical DPPH•, which has a deep violet color with an absorbance maximum around 517 nm.[9][10] When an antioxidant donates an electron or hydrogen atom to DPPH•, it is reduced to the non-radical form DPPH-H, resulting in a color change from violet to pale yellow. The decrease in absorbance is proportional to the radical-scavenging activity of the sample.[11][12]
Caption: Workflow for the DPPH radical scavenging assay.
-
Reagent Preparation:
-
DPPH Stock Solution (1 mM): Dissolve 3.94 mg of DPPH in 10 mL of methanol. Store at -20°C in the dark.
-
DPPH Working Solution (~0.1 mM): Dilute the stock solution with methanol to achieve an absorbance of 1.0 ± 0.1 at 517 nm. Prepare this solution fresh before use.
-
Sample Preparation: Prepare a stock solution of TMHCA (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 200 µg/mL).
-
Standard: Prepare a stock solution of Trolox or Ascorbic Acid and dilute similarly to the sample.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each sample dilution, standard dilution, or blank (methanol) to respective wells.
-
Add 100 µL of the DPPH working solution to all wells.
-
Mix gently and incubate the plate for 30 minutes at room temperature in complete darkness.[11]
-
Measure the absorbance (A) at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100 Where:
-
A_blank is the absorbance of the DPPH solution with methanol.
-
A_sample is the absorbance of the DPPH solution with the test sample or standard.
-
-
Plot the % Inhibition against the concentration of TMHCA and the standard.
-
Determine the IC₅₀ value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.[13]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[13] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[5] The reduction of ABTS•+ by the antioxidant leads to a dose-dependent decrease in absorbance at 734 nm.[14] This assay is applicable to both hydrophilic and lipophilic compounds.[14]
Caption: Workflow for the ABTS radical cation decolorization assay.
-
Reagent Preparation:
-
ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes (1:1 ratio) and allow the mixture to stand in the dark at room temperature for 12–16 hours before use.[5][13] This generates the ABTS•+ radical cation.
-
ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[5][13]
-
Sample/Standard Preparation: Prepare serial dilutions of TMHCA and Trolox in the same solvent used for the working solution.
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Add 20 µL of the sample, standard, or blank to the corresponding wells.
-
Mix and incubate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . Create a standard curve by plotting the % inhibition of Trolox against its concentration. The TEAC value of TMHCA is calculated by comparing its scavenging activity to that of Trolox and is typically expressed as µM of Trolox equivalents per µM (or µg/mL) of the sample.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺-TPTZ) at a low pH (3.6).[15][16] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is monitored at 593 nm.[16] The magnitude of the absorbance increase is proportional to the total reducing power of the sample.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-tripyridyl-s-triazine) in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[13]
-
Standard: Prepare a ferrous sulfate (FeSO₄·7H₂O) standard curve (e.g., 100 to 2000 µM).
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Add 20 µL of the sample, standard, or blank (distilled water) to the corresponding wells.
-
Mix and incubate at 37°C for 4-10 minutes.[15]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
The FRAP value of the TMHCA sample is determined from the standard curve and expressed as µM of Fe(II) equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[3] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[17] The antioxidant scavenges these radicals, preserving the fluorescent signal. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[3][18]
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
-
Reagent Preparation:
-
Phosphate Buffer (75 mM, pH 7.4): Standard buffer for dilutions.
-
Fluorescein Stock (1 mM): Dissolve fluorescein sodium salt in buffer. Store in the dark at 4°C.
-
Fluorescein Working Solution: Dilute the stock solution in phosphate buffer. The final concentration in the well is typically ~70 nM.
-
AAPH Solution: Dissolve AAPH in phosphate buffer. This solution is temperature-sensitive and must be prepared fresh and kept on ice before use.
-
Sample/Standard: Prepare serial dilutions of TMHCA and Trolox in phosphate buffer.
-
-
Assay Procedure (Black 96-well plate):
-
Add 25 µL of sample, standard, or blank (phosphate buffer) to each well.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate for at least 30 minutes at 37°C in the plate reader.[3]
-
Initiate the reaction by adding 25 µL of the AAPH solution using the plate reader's injector, if available.
-
Immediately begin monitoring fluorescence kinetically (e.g., every 2 minutes for up to 90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, blank, and standard.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample/standard: Net AUC = AUC_sample - AUC_blank .
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of TMHCA from the standard curve. The result is expressed as µmol of Trolox Equivalents (TE) per mg or µmol of TMHCA.
-
Data Presentation and Interpretation
The antioxidant capacity of 3,4,5-Trimethoxyhydrocinnamic acid should be compared against a well-known standard antioxidant. The results from the four assays can be summarized for a clear comparative overview.
Table 1: Hypothetical Antioxidant Profile of TMHCA vs. Trolox
| Assay Parameter | 3,4,5-Trimethoxyhydrocinnamic Acid (TMHCA) | Trolox (Standard) | Unit |
| DPPH Scavenging | 45.8 | 8.5 | IC₅₀ (µg/mL) |
| ABTS Scavenging | 0.85 | 1.00 (by definition) | TEAC (µmol TE/µmol) |
| FRAP Value | 1250 | 1800 | µmol Fe(II) Equiv./g |
| ORAC Value | 1.15 | 1.00 (by definition) | TEAC (µmol TE/µmol) |
Note: Data are hypothetical and for illustrative purposes only. A lower IC₅₀ value indicates stronger activity, while higher TEAC and FRAP values indicate stronger activity.
Interpretation of Results:
-
A low DPPH IC₅₀ value for TMHCA would suggest it is an effective scavenger of stable, nitrogen-centered radicals.
-
The ABTS TEAC value provides a broader measure of scavenging capacity against a different radical cation and is a good comparison against the Trolox standard.
-
A high FRAP value indicates that TMHCA has significant electron-donating capability, functioning as a potent reductant.
-
The ORAC TEAC value is particularly relevant for biological systems as it measures the capacity to neutralize peroxyl radicals, a common type of ROS in vivo. A strong ORAC value suggests TMHCA is a good chain-breaking antioxidant.
By analyzing the results across these mechanistically distinct assays, a researcher can conclude whether TMHCA acts primarily as a reducing agent (high FRAP), a radical scavenger via hydrogen donation (high ORAC), or both.
Conclusion
This application note provides a validated and comprehensive framework for the in vitro assessment of the antioxidant properties of 3,4,5-Trimethoxyhydrocinnamic acid. The successful execution of the DPPH, ABTS, FRAP, and ORAC assays as detailed herein will yield a multi-faceted antioxidant profile, elucidating the compound's potential mechanisms of action. Such characterization is an essential first step in the evaluation of TMHCA for its potential applications in the pharmaceutical, nutraceutical, and cosmetic industries, providing the foundational data required for further preclinical and clinical development.
References
-
Apak, R., et al. (2016). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. [Link]
-
BMG Labtech. (2022). ORAC assay measures antioxidant capacity. BMG Labtech. [Link]
-
Cell Biolabs, Inc. Oxygen Radical Antioxidant Capacity (ORAC) Assay. Cell Biolabs, Inc. [Link]
-
Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. [Link]
-
Held, P. (2019). Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay. Lab Manager. [Link]
-
Cao, G., et al. (1993). Oxygen-radical absorbance capacity assay for antioxidants. PubMed - NIH. [Link]
-
Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
-
ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. ResearchGate. [Link]
-
Sharma, O.P., & Bhat, T.K. (2009). Genesis and development of DPPH method of antioxidant assay. PMC - PubMed Central. [Link]
-
Erel, O., & Apak, R. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. [Link]
-
Ultimate Treat. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Ultimate Treat. [Link]
-
Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. Encyclopedia.pub. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. [Link]
-
Zen-Bio. FRAP Antioxidant Assay Kit. Zen-Bio. [Link]
-
MDPI. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. MDPI. [Link]
-
Ilyasov, I., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. MDPI. [Link]
-
Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. Encyclopedia.pub. [Link]
-
Ilyasov, I.R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. OUCI. [Link]
-
Slovak University of Agriculture in Nitra. (2020). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Slovak University of Agriculture in Nitra. [Link]
-
YouTube. (2021). ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. YouTube. [Link]
-
Ahmed, M., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central. [Link]
-
ResearchGate. (2023). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. ResearchGate. [Link]
-
MDPI. (2022). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. MDPI. [Link]
-
Garrido, J., et al. (2012). Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview. PMC - NIH. [Link]
-
MDPI. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. MDPI. [Link]
-
Human Metabolome Database. (2006). Showing metabocard for 3,4,5-Trimethoxycinnamic acid (HMDB0002511). HMDB. [Link]
-
E3S Web of Conferences. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences. [Link]
-
PubChem. 3,4,5-Trimethoxycinnamic acid | C12H14O5 | CID 735755. PubChem - NIH. [Link]
-
FooDB. (2011). Showing Compound 3,4,5-Trimethoxycinnamic acid (FDB023019). FooDB. [Link]
-
LOUISiana Digital Library. (2018). Measuring Antioxidant Properties through FRAP, Xanthine Oxidase, and ORAC Assays. LOUIS. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Leveraging Antioxidant Properties: 3,4,5-Trimethoxycinnamic Acid in Nutraceuticals & Cosmetics. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
CORE. (2014). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Relationships. CORE. [Link]
-
PubMed Central. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. [Link]
-
ResearchGate. (2019). Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives. ResearchGate. [Link]
Sources
- 1. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. mdpi.com [mdpi.com]
- 9. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. ultimatetreat.com.au [ultimatetreat.com.au]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
Application Notes & Protocols: Evaluating the Anti-inflammatory Activity of 3,4,5-Trimethoxyhydrocinnamic Acid Derivatives
Introduction
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders.[1] The clinical management of chronic inflammation often relies on non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which, despite their efficacy, are associated with significant side effects with long-term use.[1] This necessitates the exploration of novel, safer, and more targeted anti-inflammatory therapeutics.
Cinnamic acid and its derivatives, a class of phenolic compounds abundant in the plant kingdom, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory properties.[2][3] Among these, 3,4,5-Trimethoxyhydrocinnamic acid and its structural analogues represent a promising scaffold for drug discovery.[3][4] These compounds, related to naturally occurring metabolites like Sinapic acid and Ferulic acid, offer a unique chemical framework for developing next-generation anti-inflammatory agents.[2][5] This document provides a comprehensive guide for researchers, detailing the mechanistic rationale and a suite of robust protocols for evaluating the anti-inflammatory potential of novel 3,4,5-Trimethoxyhydrocinnamic acid derivatives.
Part 1: Mechanistic Rationale - Targeting Key Inflammatory Hubs
The anti-inflammatory effects of cinnamic acid derivatives are multi-faceted, primarily involving the modulation of critical signaling pathways that orchestrate the inflammatory response. Understanding these mechanisms is paramount for designing rational screening funnels and interpreting experimental outcomes. The primary targets include the NF-κB and NLRP3 inflammasome pathways.
1.1. Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[6][7] In resting cells, it is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it drives the transcription of a vast array of pro-inflammatory genes. These include genes for cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) that produce inflammatory mediators.[5][6][7] Many cinnamic acid derivatives exert their anti-inflammatory effects by suppressing this pathway, thereby reducing the expression of these downstream mediators.[5][8]
1.2. Suppression of the NLRP3 Inflammasome
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in innate immunity by controlling the activation of Caspase-1 and the subsequent maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18.[9][10] Aberrant NLRP3 activation is implicated in a host of inflammatory diseases. Certain phenolic compounds, such as Sinapic Acid, have been shown to specifically inhibit NLRP3 inflammasome activation, representing a distinct and highly valuable mechanism of action.[9][10]
Below is a diagram illustrating the proposed convergent mechanism of action for 3,4,5-Trimethoxyhydrocinnamic acid derivatives.
Caption: Proposed mechanism of 3,4,5-Trimethoxyhydrocinnamic acid derivatives.
Part 2: Experimental Workflows & Protocols
A tiered approach is recommended, beginning with in vitro assays to establish bioactivity and elucidate the mechanism, followed by in vivo models to confirm efficacy.
Caption: Tiered experimental workflow for screening anti-inflammatory compounds.
Protocol 2.1: In Vitro Evaluation in Macrophages
This protocol uses the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation. Stimulation with LPS induces a robust inflammatory response.[6][10]
2.1.1. Objective: To determine the effect of test compounds on cell viability and the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in LPS-stimulated RAW 264.7 cells.
2.1.2. Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Test compounds (3,4,5-Trimethoxyhydrocinnamic acid derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Griess Reagent System
-
Mouse TNF-α, IL-6, and IL-1β ELISA Kits
-
Dexamethasone (Positive Control)
2.1.3. Step-by-Step Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Pre-treat cells for 1-2 hours with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) or Dexamethasone (10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Causality Check: Pre-treatment allows the compound to enter the cells and be present to interfere with the inflammatory signaling cascade immediately upon stimulation.
-
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant for NO and cytokine analysis. Store at -80°C if not used immediately.
-
Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to the remaining cells in each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Mix 50 µL of cell supernatant with 50 µL of sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes.
-
Add 50 µL of NED solution (Griess Reagent B) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using specific ELISA kits, following the manufacturer's instructions.
-
2.1.4. Data Analysis:
-
Calculate the IC₅₀ value (the concentration at which 50% of the inflammatory marker production is inhibited) for each active compound.
-
Present data as mean ± SD from at least three independent experiments. Use statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significance compared to the LPS-only control.
Protocol 2.2: Western Blot for Mechanistic Insights
2.2.1. Objective: To investigate the effect of test compounds on the protein expression of key inflammatory mediators (iNOS, COX-2) and signaling proteins (p-NF-κB, NF-κB).
2.2.2. Materials:
-
Reagents from Protocol 2.1
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
2.2.3. Step-by-Step Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates (2 x 10⁶ cells/well). Treat with test compounds and/or LPS as described in Protocol 2.1. Note: For signaling proteins like p-NF-κB, a shorter LPS stimulation time (e.g., 30-60 minutes) is required.
-
Protein Extraction: Lyse cells with ice-cold RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band density using software like ImageJ. Normalize the expression of target proteins to a loading control (β-actin).
Protocol 2.3: In Vivo Evaluation - Carrageenan-Induced Paw Edema
This is a classic and highly reproducible model of acute inflammation, widely used for the evaluation of anti-inflammatory drugs.[11] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin and a later phase (after 3 hours) mediated by prostaglandins, involving the induction of COX-2.[11]
2.3.1. Objective: To assess the in vivo acute anti-inflammatory activity of a lead compound.
2.3.2. Animals: Male Wistar rats or Swiss albino mice (6-8 weeks old). All procedures must be approved by an Institutional Animal Ethics Committee.
2.3.3. Materials:
-
Test compound
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
2.3.4. Step-by-Step Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.[11] Fast animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: Test compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) 1 hour before carrageenan injection.
-
Baseline Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point: Edema (%) = [(Vt - V₀) / V₀] x 100, where Vt is the volume at time t and V₀ is the initial volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: Inhibition (%) = [1 - (Edema_treated / Edema_control)] x 100.
-
The most significant inhibition is typically observed at the 3-hour or 4-hour mark, which corresponds to the prostaglandin-mediated phase.
-
Part 3: Data Presentation
Quantitative data should be summarized for clear comparison. The table below provides a template for presenting results from the described protocols.
| Compound ID | Conc. (µM) | Cell Viability (%) | NO Production (% of LPS Control) | TNF-α Production (% of LPS Control) | IC₅₀ (µM) NO | IC₅₀ (µM) TNF-α | Paw Edema Inhibition (%) @ 3hr (Dose, mg/kg) |
| Vehicle | - | 100 ± 5 | 100 ± 8 | 100 ± 10 | - | - | 0% (Vehicle) |
| Positive Ctrl | 10 | 98 ± 4 | 15 ± 3 | 22 ± 5 | 2.5 | 3.1 | 44.5% (Indomethacin, 10)[6][7] |
| Derivative A | 10 | 99 ± 6 | 65 ± 7 | 70 ± 8 | 21.5 | 25.3 | 25% (30) |
| Derivative A | 30 | 95 ± 5 | 30 ± 4 | 35 ± 6 | 48% (30) | ||
| Derivative B | 10 | 97 ± 4 | 85 ± 9 | 88 ± 11 | >50 | >50 | 15% (30) |
| Derivative B | 30 | 96 ± 6 | 60 ± 8 | 68 ± 9 | 28% (30) |
Data should be presented as Mean ± SD. IC₅₀ values are calculated from dose-response curves.
References
- Dossou-Yovo, H. et al. (2020). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Source not further specified in snippet]
-
Yoon, S.B. et al. (2009). Anti-inflammatory effects of sinapic acid through the suppression of inducible nitric oxide synthase, cyclooxygase-2, and proinflammatory cytokines expressions via nuclear factor-kappaB inactivation. Journal of Agricultural and Food Chemistry. [Link]
-
Hwang, J. et al. (2021). Sinapic Acid Controls Inflammation by Suppressing NLRP3 Inflammasome Activation. Cells. [Link]
-
Yoon, S.B. et al. (2009). Anti-Inflammatory Effects of Sinapic Acid through the Suppression of Inducible Nitric Oxide Synthase, Cyclooxygase-2, and Proinflammatory Cytokines Expressions via Nuclear Factor-κB Inactivation. Journal of Agricultural and Food Chemistry. [Link]
-
Hwang, J. et al. (2021). Sinapic Acid Controls Inflammation by Suppressing NLRP3 Inflammasome Activation. MDPI. [Link]
-
Kim, B. et al. (2022). Ferulic Acid Derivatives Ameliorate Intestine Barrier Destruction by Alleviating Inflammatory Responses in Dextran Sulfate Sodium-Induced Inflammatory Bowel Disease. MDPI. [Link]
-
Li, P.L. et al. (2022). Two Ferulic Acid Derivatives Inhibit Neuroinflammatory Response in Human HMC3 Microglial Cells via NF-κB Signaling Pathway. MDPI. [Link]
-
Chen, Y.F. et al. (2021). Anti-Oxidation and Anti-Inflammatory Potency Evaluation of Ferulic Acid Derivatives Obtained through Virtual Screening. MDPI. [Link]
-
Schroecksnadel, K. et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods. [Link]
-
Zbytek, B. et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
- Amdekar, S. et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Source not further specified in snippet]
-
Singh, S. et al. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
-
Patil, K.R. et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
-
Siddiqui, A. (2016). Screening models for inflammatory drugs. Slideshare. [Link]
-
Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. Pharmaron. [Link]
-
Pontiki, E. et al. (2020). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic. ProQuest. [Link]
-
Shi, G.F. et al. (2018). Sinapic Acid Derivatives as Potential Anti-Inflammatory Agents: Synthesis and Biological Evaluation. Iranian Journal of Pharmaceutical Research. [Link]
- Peiris, D. et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Source not further specified in snippet]
-
Zhao, Z. et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry. [Link]
-
Zhao, Z. et al. (2019). Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives. ResearchGate. [Link]
- Sávio de Andrade, L. et al. (2018). Ferulic acid and derivatives: molecules with potential application in the pharmaceutical field. [Source not further specified in snippet]
-
Kim, B. et al. (2021). 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. Molecular Medicine Reports. [Link]
-
Jantan, I. et al. (2021). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. MDPI. [Link]
-
Kim, B. et al. (2021). 3,4,5‑Trihydroxycinnamic acid exerts anti‑inflammatory effects on TNF‑α/IFN‑γ‑stimulated HaCaT cells. Molecular Medicine Reports. [Link]
-
Kim, E.A. et al. (2012). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. Biomolecules & Therapeutics. [Link]
-
Tzani, A. et al. (2020). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI. [Link]
-
Kim, B. et al. (2021). (PDF) 3,4,5‑Trihydroxycinnamic acid exerts anti‑inflammatory effects on TNF‑α/IFN‑γ‑stimulated HaCaT cells. ResearchGate. [Link]
-
Kim, E.A. et al. (2012). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide- Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. ResearchGate. [Link]
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sinapic Acid Derivatives as Potential Anti-Inflammatory Agents: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of sinapic acid through the suppression of inducible nitric oxide synthase, cyclooxygase-2, and proinflammatory cytokines expressions via nuclear factor-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Sinapic Acid Controls Inflammation by Suppressing NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
Application Notes and Protocols for Investigating the Anticancer Properties of 3,4,5-Trimethoxyhydrocinnamic Acid Analogues
Introduction: The Therapeutic Potential of Methoxy-Substituted Phenylpropanoids
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Natural products and their synthetic derivatives have historically been a rich source of therapeutic leads. Among these, phenylpropanoids, a diverse class of plant secondary metabolites, have garnered significant attention. The 3,4,5-trimethoxy substitution pattern on a phenyl ring is a key pharmacophore found in several natural compounds with potent biological activities, including anticancer effects. This structural motif is notably present in derivatives of cinnamic acid, which have been explored for their therapeutic potential.[1][2] The reduction of the α,β-double bond in the cinnamic acid side chain to yield a hydrocinnamic acid scaffold can alter the molecule's conformational flexibility, lipophilicity, and metabolic stability, potentially leading to a more favorable pharmacological profile.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anticancer properties of novel 3,4,5-trimethoxyhydrocinnamic acid analogues. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for key assays, and offer insights into data interpretation. The overarching goal is to equip researchers with the necessary tools to systematically evaluate these promising compounds, from initial cytotoxicity screening to mechanistic elucidation, with a focus on their potential modulation of critical cell signaling pathways such as the PI3K/Akt cascade.
Part 1: Initial Evaluation of Anticancer Activity - Cytotoxicity Screening
The first step in assessing the anticancer potential of a new compound is to determine its cytotoxic and cytostatic effects on cancer cells. A variety of assays are available for this purpose, each with its own advantages and limitations.[3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that provides a quantitative measure of cell viability.[4]
Principle of the MTT Assay
The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Experimental Protocol: MTT Assay for IC50 Determination
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO₂.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of media.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 3,4,5-trimethoxyhydrocinnamic acid analogue in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the compound to the respective wells. Include a vehicle control (media with the same concentration of DMSO used for the highest compound concentration) and a blank (media only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.[5]
-
Data Presentation: Hypothetical IC50 Values
| Compound | Cancer Cell Line | IC50 (µM) |
| Analogue A | MCF-7 (Breast) | 15.2 |
| Analogue A | HepG2 (Liver) | 28.5 |
| Analogue B | MCF-7 (Breast) | 8.7 |
| Analogue B | HepG2 (Liver) | 12.1 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 |
| Doxorubicin (Control) | HepG2 (Liver) | 1.2 |
Part 2: Elucidating the Mechanism of Cell Death
Once a compound has demonstrated significant cytotoxicity, the next critical step is to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a desirable outcome for an anticancer agent as it typically does not elicit an inflammatory response.[6]
Apoptosis vs. Necrosis
Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[7] In contrast, necrosis is a form of uncontrolled cell death that results from acute cellular injury and often leads to inflammation.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[8]
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 3,4,5-trimethoxyhydrocinnamic acid analogue at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective well.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.[9]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
-
Experimental Workflow for Apoptosis Detection
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Part 3: Investigating Effects on the Cell Cycle
Dysregulation of the cell cycle is a hallmark of cancer.[10][11] Many anticancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cell proliferation.
Experimental Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry
-
Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[10] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[12]
-
Procedure:
-
Cell Treatment: Treat cells with the compound of interest as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Interpretation: A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.
Part 4: Probing the Molecular Mechanism - The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and growth.[13][14][15] This pathway is frequently hyperactivated in many types of cancer, making it a prime target for anticancer drug development.[14][15]
Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample.[16][17][18] By examining the expression and phosphorylation status of key proteins in the PI3K/Akt pathway, we can determine if the 3,4,5-trimethoxyhydrocinnamic acid analogue exerts its effects through modulation of this cascade.
-
Key Protein Targets:
-
Akt: A serine/threonine kinase that is a central node in the pathway.
-
p-Akt (phosphorylated Akt): The activated form of Akt. A decrease in p-Akt levels indicates inhibition of the pathway.
-
mTOR (mammalian target of rapamycin): A downstream effector of Akt that promotes protein synthesis and cell growth.
-
p-mTOR (phosphorylated mTOR): The activated form of mTOR.
-
-
Procedure:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Akt, p-Akt, mTOR, p-mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Data Interpretation: A decrease in the levels of p-Akt and p-mTOR in compound-treated cells compared to the control would suggest that the 3,4,5-trimethoxyhydrocinnamic acid analogue inhibits the PI3K/Akt signaling pathway.
PI3K/Akt Signaling Pathway Diagram
Caption: Simplified PI3K/Akt Signaling Pathway and Potential Point of Inhibition.
Conclusion and Future Directions
This guide has outlined a systematic approach to investigate the anticancer properties of 3,4,5-trimethoxyhydrocinnamic acid analogues. By following these protocols, researchers can effectively screen for cytotoxic activity, determine the mode of cell death, assess effects on the cell cycle, and probe for mechanistic insights into key signaling pathways like PI3K/Akt. Positive findings from these in vitro studies would warrant further investigation, including in vivo studies in animal models, to fully elucidate the therapeutic potential of these promising compounds. The modular nature of these protocols allows for adaptation to specific research questions and the integration of other relevant assays to build a comprehensive understanding of the compound's biological activity.
References
- Cytotoxic assays for screening anticancer agents. PubMed.
- Cell Cycle Analysis: Techniques & Applications. baseclick GmbH.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace.
- Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central.
- Synthesis and Evaluation of a Series of 3,4,5-trimethoxycinnamic Acid Derivatives as Potential Antinarcotic Agents. PubMed.
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
- Western Blotting Protocol. Cell Signaling Technology.
- Apoptosis and cancer: Methods and protocols: Second edition. ResearchGate.
-
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available at: [Link]
- The DIMSCAN cytotoxicity assay, unlike the MTT assay, identifies syngergistic combinations of anticancer agents. AACR Journals.
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
- Cell Cycle Analysis: Flow vs Imaging Cytometry. Biocompare.
- Protocols in apoptosis identification and affirmation. ResearchGate.
- Western blot protocol. Abcam.
- Cell Cycle Analysis Assays. Thermo Fisher Scientific.
- Analysis of Cell Cycle by Flow Cytometry. PubMed.
- Seven Assays to Detect Apoptosis. CST Blog - Cell Signaling Technology.
- Application Notes and Protocols: Western Blot Analysis of Anticancer Agent 96 Targets. Benchchem.
- 1.2 Western Blot and the mTOR Pathway. eCampusOntario Pressbooks.
- Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. Sciencemadness Discussion Board.
- Synthesis and Anticancer Activity Evaluation of N-(3,4,5- Trimethoxycinnamoyl)anthranilic Acid Derivatives. ResearchGate.
- Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives. ResearchGate.
- Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. MDPI.
- Natural products hybrids: 3,5,4'-Trimethoxystilbene-5,6,7-trimethoxyflavone chimeric analogs as potential cytotoxic agents against diverse human cancer cells. ResearchGate.
- Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. MDPI.
- Anticancer potential of hydroxycinnamic acids: mechanisms, bioavailability, and therapeutic applications. PubMed.
- Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Semantic Scholar.
- Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. MDPI.
- Cytotoxic Activity of 3,4,5-Trihydroxycinnamic Acid Decyl Ester Against Cancer Cells: An In-depth Technical Guide. Benchchem.
- The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke. PubMed Central.
- Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. MDPI.
- Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity. PubMed Central.
- Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy. OUCI.
Sources
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. 細胞周期および細胞分裂(有糸分裂) | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medium.com [medium.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 3,4,5-Trimethoxyhydrocinnamic Acid in the Development of Central Nervous System Agents
Introduction: A Versatile Scaffold for CNS Drug Discovery
3,4,5-Trimethoxyhydrocinnamic acid (TMHCA), also known as 3-(3,4,5-trimethoxyphenyl)propanoic acid, is a pivotal molecule in the field of central nervous system (CNS) drug development. Its structural architecture, featuring a phenylpropyl backbone with the same methoxy substitution pattern as the classic psychedelic mescaline, renders it a highly valuable precursor and scaffold. While its unsaturated analog, 3,4,5-trimethoxycinnamic acid (TMCA), is recognized as an active component in traditional medicines with sedative and anticonvulsant properties, TMHCA serves a distinct and critical role as a saturated, stable starting material for synthesizing a range of psychoactive and neuroprotective agents.[1][2][3]
The primary significance of TMHCA lies in its utility as a synthetic precursor to 3,4,5-trimethoxyphenethylamine (mescaline) and its analogs.[4][5] The hydrocinnamic acid moiety provides the ideal carbon framework which, through straightforward chemical transformations, can be converted to the corresponding phenethylamine. Furthermore, investigations into the biological activities of related trimethoxy-substituted compounds suggest potential intrinsic neuroprotective and anti-inflammatory properties that merit exploration.[2][6] This guide provides a detailed overview of the synthesis of TMHCA, its application in the development of CNS agents, and robust protocols for its biological evaluation.
Section 1: Physicochemical Properties & Synthesis Protocol
A thorough understanding of the starting material is fundamental to any successful synthetic campaign. The properties of TMHCA are summarized below.
Table 1: Physicochemical Properties of 3,4,5-Trimethoxyhydrocinnamic Acid
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₅ |
| Molecular Weight | 240.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 101-103 °C |
| Solubility | Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water |
| CAS Number | 954-23-4 |
Protocol 1: Synthesis of 3,4,5-Trimethoxyhydrocinnamic Acid
The most common and efficient route to TMHCA begins with 3,4,5-trimethoxybenzoic acid, which is itself readily synthesized from the natural product gallic acid.[7][8] The protocol involves the conversion of the benzoic acid to a benzyl alcohol, followed by chlorination and a subsequent chain extension via cyanide, and finally hydrolysis.
Causality Behind Experimental Choices:
-
Reduction to Alcohol: The initial reduction of the carboxylic acid is necessary to create a reactive benzylic position for subsequent functionalization. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.
-
Conversion to Benzyl Chloride: Converting the alcohol to a chloride creates a good leaving group, facilitating the nucleophilic substitution with cyanide. Thionyl chloride is effective for this step.
-
Nitrile Formation: The introduction of a nitrile group (CN) extends the carbon chain by one, which is essential for forming the propanoic acid side chain.
-
Hydrolysis: Acid or base-catalyzed hydrolysis of the nitrile is a classic and reliable method to produce the final carboxylic acid.
Materials:
-
3,4,5-Trimethoxybenzoic acid
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Thionyl chloride (SOCl₂)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reduction: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend LAH (1.2 eq) in anhydrous THF. Cool the suspension to 0°C. Slowly add a solution of 3,4,5-trimethoxybenzoic acid (1.0 eq) in THF. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Quenching: Cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water. Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate in vacuo to yield 3,4,5-trimethoxybenzyl alcohol.
-
Chlorination: Dissolve the crude alcohol in dichloromethane (DCM). Add thionyl chloride (1.5 eq) dropwise at 0°C. Stir at room temperature for 2 hours. Remove the solvent and excess SOCl₂ under reduced pressure to obtain crude 3,4,5-trimethoxybenzyl chloride.
-
Cyanation: Dissolve the crude benzyl chloride in DMSO. Add sodium cyanide (1.5 eq) and heat the mixture to 60°C for 6 hours.
-
Hydrolysis: Cool the reaction mixture and pour it into a 2M NaOH solution. Reflux the mixture for 12 hours to hydrolyze the nitrile.
-
Workup and Purification: Cool the basic solution and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 1-2 with concentrated HCl. The product, TMHCA, will precipitate. Filter the solid, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3,4,5-Trimethoxyhydrocinnamic acid.
Section 2: Application in the Synthesis of Phenethylamine CNS Agents
The most prominent application of TMHCA is its role as a direct precursor to phenethylamines, a class of compounds with profound effects on the central nervous system. The conversion of the carboxylic acid to a primary amine is a cornerstone transformation in medicinal chemistry.
Protocol 2: Conversion of TMHCA to 3,4,5-Trimethoxyphenethylamine (Mescaline)
This protocol details a reliable method to convert TMHCA into its corresponding phenethylamine via an amide intermediate.
Causality Behind Experimental Choices:
-
Amide Formation: The carboxylic acid is first activated, typically by conversion to an acid chloride with thionyl chloride, to facilitate reaction with ammonia to form a stable primary amide. This is a robust and high-yielding reaction.
-
Amide Reduction: The amide is then reduced to the primary amine. Lithium aluminum hydride (LAH) is the reagent of choice for this transformation as it efficiently reduces amides without affecting the aromatic ring or the methoxy groups.
Materials:
-
3,4,5-Trimethoxyhydrocinnamic acid (TMHCA)
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (conc. NH₄OH)
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend TMHCA (1.0 eq) in DCM. Add thionyl chloride (1.5 eq) and a catalytic amount of DMF. Reflux the mixture for 2 hours. Monitor the reaction by TLC. Once complete, remove the solvent and excess SOCl₂ in vacuo to yield the crude acid chloride.
-
Amidation: Cool the crude acid chloride to 0°C. Under vigorous stirring, slowly add it to an ice-cold concentrated solution of ammonium hydroxide. A precipitate of the amide will form. Continue stirring for 1 hour.
-
Isolation of Amide: Filter the solid 3,4,5-trimethoxyhydrocinnamamide, wash it with cold water, and dry it thoroughly. The purity is often sufficient for the next step.
-
Reduction to Amine: In a separate, flame-dried flask under an inert atmosphere, suspend LAH (1.5 eq) in anhydrous THF. Slowly add the dry amide (1.0 eq) in portions.
-
Reaction Completion: After the addition, reflux the mixture for 6-8 hours. The reaction can be monitored by TLC.
-
Workup and Isolation: Cool the reaction to 0°C and quench carefully as described in Protocol 1. Filter the aluminum salts and wash with THF. Combine the organic filtrates and dry over anhydrous MgSO₄. Filter and concentrate the solvent in vacuo.
-
Purification: The crude amine can be purified by distillation under high vacuum or by conversion to its hydrochloride salt. To form the salt, dissolve the freebase in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in ether until precipitation is complete. Filter the salt and dry to obtain pure 3,4,5-trimethoxyphenethylamine HCl.
Section 3: Protocols for Neuropharmacological Assessment
While TMHCA is primarily a synthetic intermediate, it is crucial to evaluate the intrinsic biological activity of any novel scaffold. The following protocols provide standardized methods for assessing potential neuroprotective effects in vitro and basic CNS effects in vivo.
Protocol 3: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol uses the human neuroblastoma cell line SH-SY5Y to assess the ability of TMHCA to protect against oxidative stress-induced cell death, a common mechanism in neurodegenerative diseases.[9]
Causality Behind Experimental Choices:
-
Cell Line: SH-SY5Y cells are a widely used and well-characterized model for neuronal studies. They are easy to culture and can be differentiated to exhibit more mature neuronal phenotypes.
-
Neurotoxin: Hydrogen peroxide (H₂O₂) is used to induce oxidative stress, a relevant pathological process in many CNS disorders.[9]
-
Endpoint Assay: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as a reliable indicator of cell viability.[10] A decrease in metabolic activity correlates with cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
3,4,5-Trimethoxyhydrocinnamic acid (TMHCA)
-
Dimethyl sulfoxide (DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.[9]
-
Compound Pre-treatment: Prepare a stock solution of TMHCA in DMSO. Dilute the stock in culture medium to achieve final desired concentrations (e.g., 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[9] Remove the old medium from the cells and add the medium containing the different concentrations of TMHCA. Include a "vehicle control" group treated with medium containing 0.1% DMSO. Incubate for 2 hours.
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. After the 2-hour pre-treatment, add H₂O₂ to all wells (except the "untreated control" group) to a final concentration that induces approximately 50% cell death (e.g., 100-200 µM; this must be optimized beforehand).
-
Incubation: Incubate the plate for a further 24 hours at 37°C.
-
Cell Viability Assessment (MTT Assay):
-
Data Analysis: Express cell viability as a percentage of the untreated control group. A statistically significant increase in viability in the TMHCA-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.
Protocol 4: In Vivo Evaluation of CNS Activity (Open Field Test)
The Open Field Test (OFT) is a fundamental behavioral assay in rodents used to assess general locomotor activity and anxiety-like behavior.[11] It is a crucial first step in characterizing the in vivo CNS profile of a new compound.
Causality Behind Experimental Choices:
-
Animal Model: Mice are commonly used for initial CNS screening due to their well-characterized genetics and behavior, and ease of handling.[12]
-
Behavioral Paradigm: The OFT assesses two key behaviors. The total distance traveled is a measure of general locomotor activity (sedative vs. stimulant effects), while the time spent in the center of the arena versus the periphery is an indicator of anxiety-like behavior (anxiolytic vs. anxiogenic effects).[11]
-
Dosing: Intraperitoneal (i.p.) injection is a common route for systemic administration in preclinical studies, ensuring rapid absorption.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field apparatus (e.g., a 40x40x30 cm box)
-
Video tracking software
-
3,4,5-Trimethoxyhydrocinnamic acid (TMHCA)
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween-80)
-
Syringes and needles for i.p. injection
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment. The room should be quiet and dimly lit.
-
Compound Administration: Prepare a solution of TMHCA in the vehicle. Divide mice into groups (n=8-10 per group): Vehicle control, and TMHCA-treated groups (e.g., 10, 30, 100 mg/kg). Administer the compound or vehicle via i.p. injection.
-
Test Period: 30 minutes after injection, place a mouse gently into the center of the open field arena and allow it to explore freely for 10 minutes. Record the session using the video tracking software.
-
Apparatus Cleaning: Between each trial, clean the apparatus thoroughly with 70% ethanol to remove any olfactory cues.
-
Data Analysis: Analyze the video recordings to quantify the following parameters:
-
Total distance traveled (cm)
-
Time spent in the center zone (seconds)
-
Time spent in the periphery (seconds)
-
Number of entries into the center zone
-
-
Interpretation: Compare the data from the TMHCA-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant decrease in total distance suggests sedative effects, while an increase suggests stimulant effects. A significant increase in the time spent in the center zone suggests anxiolytic-like effects.
Section 4: Key Signaling Pathways and Mechanistic Insights
While TMHCA itself is not extensively studied, its structural relatives, hydroxycinnamic acids, are known to modulate key CNS signaling pathways related to inflammation and oxidative stress. These pathways represent logical targets for investigation.
1. Nrf2-ARE Pathway (Antioxidant Response): The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[6][13] Under oxidative stress, compounds can disrupt the interaction between Nrf2 and its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding protective enzymes like heme oxygenase-1 (HO-1). Investigating the activation of this pathway by TMHCA could explain potential neuroprotective effects observed in assays like Protocol 3.
2. NF-κB Pathway (Inflammatory Response): The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[13] In neuroinflammatory conditions, activated microglia release pro-inflammatory cytokines, a process often mediated by NF-κB.[6] Some phenolic compounds can inhibit this pathway by preventing the degradation of the IκBα inhibitor, thus trapping NF-κB in the cytoplasm.[13] Assessing the impact of TMHCA on NF-κB activation in microglial cell lines (e.g., BV-2) would be a critical step in characterizing its anti-inflammatory potential.
Sources
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mescaline from 3,4,5-trimethoxyphenylacetic acid , Hive Novel Discourse [chemistry.mdma.ch]
- 5. Mescaline | C11H17NO3 | CID 4076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Eudesmic acid - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4,5-Trimethoxyhydrocinnamic Acid
Welcome to the dedicated technical support center for the synthesis of 3,4,5-Trimethoxyhydrocinnamic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles to enhance your experimental success and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing 3,4,5-Trimethoxyhydrocinnamic acid?
The synthesis of 3,4,5-Trimethoxyhydrocinnamic acid, a valuable intermediate in organic synthesis, is most commonly achieved through two primary routes:
-
Perkin Reaction of 3,4,5-Trimethoxybenzaldehyde: This classic method involves the condensation of 3,4,5-trimethoxybenzaldehyde with acetic anhydride in the presence of a weak base like sodium acetate. The resulting cinnamic acid derivative is then hydrogenated to yield the desired product.
-
Reduction of 3,4,5-Trimethoxycinnamic Acid: This is a more direct and often higher-yielding approach. It involves the selective reduction of the double bond in 3,4,5-trimethoxycinnamic acid. Catalytic hydrogenation is the most prevalent method for this transformation.
Q2: What is a realistic target yield for this synthesis?
For the reduction of 3,4,5-trimethoxycinnamic acid, yields can be quite high, often exceeding 90% under optimized conditions with a suitable catalyst and hydrogen pressure. The Perkin reaction route is typically a two-step process, and overall yields may be lower, generally falling in the range of 60-80%, depending on the efficiency of both the condensation and subsequent hydrogenation steps.
Q3: What are the critical safety precautions for this synthesis?
-
Handling of Reagents: 3,4,5-Trimethoxybenzaldehyde and its derivatives can be irritating to the skin, eyes, and respiratory tract. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Catalytic Hydrogenation: This procedure involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (like Palladium on carbon). It is crucial to use equipment specifically designed for hydrogenation, ensure all connections are leak-proof, and properly purge the system with an inert gas (like nitrogen or argon) before and after the reaction. The catalyst should be handled carefully, preferably wet, to avoid ignition upon contact with air.
Troubleshooting Guide: Low Reaction Yield
Low yield is one of the most common frustrations in synthesis. Below are systematic troubleshooting steps to diagnose and resolve this issue.
Problem: My reaction yield is significantly lower than the literature values.
This issue can often be traced back to incomplete reactions, degradation of materials, or losses during the workup and purification phases.
-
Expert Analysis: An incomplete reaction is often the primary culprit for low yields. This can be due to insufficient reaction time, inadequate temperature, or poor catalyst activity. Monitoring the reaction's progress is crucial for determining the optimal endpoint.
-
Troubleshooting Steps:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to track the disappearance of the starting material (3,4,5-trimethoxycinnamic acid). A typical mobile phase for this analysis would be a mixture of ethyl acetate and hexanes. The starting material is more conjugated and should have a different Rf value than the product.
-
Extend Reaction Time: If TLC indicates the presence of significant starting material after the initially planned reaction time, extend the reaction, monitoring every 1-2 hours until the starting material spot is faint or absent.
-
Increase Hydrogen Pressure: For catalytic hydrogenations, increasing the hydrogen pressure can enhance the reaction rate. Ensure your equipment is rated for the higher pressure.
-
Check Catalyst Activity: The catalyst (e.g., 10% Pd/C) can lose activity over time or if improperly handled. Ensure you are using a fresh, high-quality catalyst. If you suspect the catalyst is the issue, try a new batch.
-
-
Expert Analysis: Although the starting material and product are relatively stable, prolonged exposure to harsh conditions (e.g., high temperatures or strongly acidic/basic media) can lead to degradation.
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction temperature is maintained within the recommended range for the specific protocol. For catalytic hydrogenation, these reactions are often run at or slightly above room temperature.
-
Inert Atmosphere: While the hydrogenation itself is a reducing environment, ensuring the system is properly purged of oxygen before introducing hydrogen is critical to prevent side reactions and maintain catalyst activity.
-
-
Expert Analysis: Significant product loss can occur during the workup and purification stages. Inefficient extraction from the reaction mixture or losses during crystallization are common issues.
-
Troubleshooting Steps:
-
Optimize Extraction: After the reaction, the product is typically in an organic solvent. Ensure you are using the correct pH for any aqueous washes to keep your acidic product in the organic layer.
-
Crystallization Technique: If purifying by crystallization, ensure you are using an appropriate solvent system and that the cooling process is gradual to maximize crystal formation and recovery. A rapid crash-out can trap impurities and reduce the isolated yield of pure product.
-
Troubleshooting Guide: Product Impurity
Problem: My final product shows impurities in NMR or has a broad melting point.
Impurities can arise from unreacted starting materials or the formation of side-products.
-
Expert Analysis: As discussed in the low yield section, an incomplete reaction is a common source of impurity. The presence of the vinylic protons from the cinnamic acid starting material in the 1H NMR spectrum is a clear indicator.
-
Troubleshooting Steps:
-
Drive Reaction to Completion: Refer to the troubleshooting steps for "Incomplete Reaction" above.
-
Purification: If a small amount of starting material remains, a careful recrystallization can often effectively remove it. Alternatively, column chromatography can be employed for more challenging separations.
-
-
Expert Analysis: While the reduction of the double bond is generally selective, over-reduction of the aromatic ring or other side reactions can occur under harsh conditions.
-
Troubleshooting Steps:
-
Milder Reaction Conditions: If you suspect side-product formation, consider using milder conditions. This could include lowering the hydrogen pressure, reducing the reaction temperature, or using a less active catalyst.
-
Characterize Impurities: If possible, use spectroscopic techniques (NMR, Mass Spectrometry) to identify the structure of the major impurities. This information can provide valuable clues about the side reactions occurring and how to prevent them.
-
Optimized Experimental Protocol: Catalytic Hydrogenation
This protocol details the reduction of 3,4,5-Trimethoxycinnamic acid to 3,4,5-Trimethoxyhydrocinnamic acid.
Materials:
-
3,4,5-Trimethoxycinnamic acid
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Ethanol (or Ethyl Acetate), reagent grade
-
Hydrogen gas
-
Nitrogen or Argon gas
-
Celite™
Equipment:
-
Parr hydrogenator or a similar hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a suitable pressure vessel, dissolve 1.0 equivalent of 3,4,5-Trimethoxycinnamic acid in a minimal amount of ethanol. Add a magnetic stir bar.
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 10% Pd/C catalyst (typically 1-5 mol% of the substrate).
-
System Purge: Seal the reaction vessel and connect it to the hydrogenation apparatus. Evacuate the vessel and backfill with nitrogen or argon. Repeat this cycle 3-5 times to ensure all oxygen is removed.
-
Hydrogenation: Evacuate the vessel one final time and introduce hydrogen gas to the desired pressure (e.g., 50 psi). Begin vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 2-4 hours at room temperature. The progress can also be checked by TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure 3,4,5-Trimethoxyhydrocinnamic acid.
Data and Visualization
Table 1: Comparison of Synthetic Methods
| Method | Key Reagents | Typical Yield | Pros | Cons |
| Catalytic Hydrogenation | 3,4,5-Trimethoxycinnamic acid, H₂, Pd/C | >90% | High yield, clean reaction, simple workup | Requires specialized hydrogenation equipment, catalyst can be pyrophoric |
| Perkin Reaction + Reduction | 3,4,5-Trimethoxybenzaldehyde, Acetic Anhydride, NaOAc, then H₂/Pd/C | 60-80% | Uses readily available starting materials | Two-step process, lower overall yield, more complex workup |
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
Diagram 2: Synthetic Pathway
Caption: The direct synthetic route via catalytic hydrogenation.
References
-
Prakash, G. K. S., et al. (2013). An efficient preparation of 3,4,5-trimethoxycinnamic acid (TMCA), a key intermediate for the synthesis of combretastatin A-4, and its analogues. Organic Process Research & Development, 17(1), 102-107. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70131, 3,4,5-Trimethoxyhydrocinnamic acid. PubChem. [Link]
How to dissolve 3,4,5-Trimethoxyhydrocinnamic acid for in vivo studies
Technical Support Center: Formulation Strategies for In Vivo Studies
A Guide for Researchers Using 3,4,5-Trimethoxyhydrocinnamic Acid
Welcome to the technical support guide for the in vivo application of 3,4,5-Trimethoxyhydrocinnamic acid. This document provides field-proven insights and troubleshooting protocols to address the common challenge of dissolving and administering hydrophobic compounds in animal models. Our goal is to ensure the scientific integrity of your experiments by establishing stable, safe, and effective delivery vehicles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating 3,4,5-Trimethoxyhydrocinnamic acid for in vivo studies?
A1: The molecular structure of 3,4,5-Trimethoxyhydrocinnamic acid, a derivative of cinnamic acid, presents a classic solubility challenge.[1][2] While the carboxylic acid group provides some polarity, the three methoxy groups and the phenyl ring create a significantly hydrophobic molecule.[3] This leads to poor solubility in aqueous vehicles like saline or phosphate-buffered saline (PBS), which are ideal for injection.[4] Therefore, specialized formulation strategies are required to achieve the necessary concentration for dosing without causing precipitation, which could lead to embolism, localized toxicity, or inaccurate dosing.
Q2: What is the first solvent I should try to dissolve 3,4,5-Trimethoxyhydrocinnamic acid?
A2: For initial solubilization, Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[3][5] It is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it a workhorse in early-stage drug discovery.[6] Prepare a concentrated stock solution (e.g., 50-100 mg/mL) in 100% DMSO. This stock can then be diluted into a more complex, biocompatible vehicle for final administration.[7][8] It is critical to recognize that DMSO itself has biological effects and can cause toxicity at high concentrations.[6][9] Therefore, the final concentration of DMSO in the administered dose should be kept to a minimum.[4]
Q3: My compound dissolves in DMSO but precipitates when I add it to saline. What should I do?
A3: This is a common and expected issue known as "crashing out." It occurs because the compound is not soluble in the final aqueous vehicle. To prevent this, you need to create a co-solvent system or a stable suspension.
-
Co-Solvent System: This approach involves a multi-component vehicle that maintains solubility. A widely used and effective formulation for many research compounds is a combination of DMSO, PEG 300 (or PEG 400), Tween 80, and saline.[10] The PEG acts as a co-solvent, and the Tween 80 acts as a surfactant to stabilize the mixture and prevent precipitation.[11][12][13]
-
Suspension: If a true solution cannot be achieved at the desired concentration, creating a uniform suspension is the next best option, particularly for oral administration.[14][15] This involves suspending fine particles of the compound in a liquid vehicle, often with the help of suspending and wetting agents.
Q4: What are the maximum safe concentrations of common solvents for in vivo use in mice?
A4: Adhering to established toxicity limits is crucial for animal welfare and data integrity. The vehicle itself should not produce a biological effect.[16] A vehicle-only control group is mandatory in all experiments.[4][14]
| Solvent/Excipient | Route | Maximum Recommended Concentration/Dose | Key Considerations & References |
| DMSO | IP / IV | <10% v/v in final formulation. Some studies suggest 5% as a safer limit for daily injections.[7][17] | Can cause inflammation and has pleiotropic effects.[6][9] LD50 in mice (IP) is ~6.2 mL/kg.[9][18] |
| Ethanol | IP / IV | <10% v/v. Often used in combination with other co-solvents. | Can have sedative and metabolic effects.[9] IV toxicity has been studied.[19][20] |
| PEG 300/400 | IP / IV / Oral | Up to 40-50% in co-solvent systems. | Generally well-tolerated. High viscosity may be an issue for injection.[21][22] |
| Tween 80 | IP / IV / Oral | 0.5% - 10% v/v. | A surfactant that improves solubility and can enhance absorption.[11][12][13] May cause hypersensitivity in some cases. |
| Corn Oil | Oral / SC | Used as the primary vehicle (up to 100%). | A common, safe vehicle for oral gavage of lipophilic compounds.[14][23] Ensure stability of the compound in oil. |
| Carboxymethyl cellulose (CMC) | Oral | 0.5% - 1% w/v in water. | A suspending agent used to create uniform oral suspensions.[4] |
Note: These are general guidelines. A pilot dose-range finding study is always recommended to establish tolerability for your specific animal model and experimental conditions.[24][25]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation in syringe before/during injection | Formulation is not stable. | Increase the proportion of co-solvents (PEG 300/400) or surfactant (Tween 80). Gentle warming and vortexing immediately before injection can help, but a stable formulation is preferred. |
| Phase separation (e.g., oil and aqueous layers) | Immiscible components or insufficient emulsifier. | Increase the concentration of the surfactant (e.g., Tween 80) and ensure vigorous homogenization (vortexing, sonication) during preparation. |
| High viscosity, difficult to inject | High concentration of polymers like PEG or CMC. | Gently warm the formulation to reduce viscosity. Use a larger gauge needle if appropriate for the route of administration. Consider reformulating with a lower percentage of the viscous component. |
| Adverse animal reaction (e.g., distress, irritation) | Solvent toxicity or irritation at the injection site. | Lower the concentration of DMSO or ethanol in the final formulation. Ensure the pH of the final solution is near physiological (~7.4). Run a vehicle-only toxicity study. |
| Inconsistent results / Poor bioavailability | Poor absorption or non-uniform dosing (in suspensions). | For oral dosing, ensure the suspension is vigorously mixed before drawing each dose.[14] Consider adding a surfactant like Tween 80 to improve absorption.[12][13] For injections, ensure the compound remains in solution. |
Step-by-Step Protocols
Protocol 1: Preparation of a Co-Solvent Vehicle for Injection (IP/IV/SC)
This protocol is a robust starting point for achieving a clear, injectable solution.
-
Calculate Required Amounts: Determine the final volume needed based on the number of animals, dose concentration (mg/kg), and dosing volume (e.g., 10 mL/kg).[14]
-
Prepare Stock Solution: Weigh the required amount of 3,4,5-Trimethoxyhydrocinnamic acid and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use a vortex or sonicator to ensure it is fully dissolved.
-
Prepare the Final Formulation: In a sterile tube, add the solvents in the following order, mixing thoroughly after each addition. An example for a final 2.5 mg/mL solution is provided.
-
Step 3a: Add 40% of the final volume as PEG 300.
-
Step 3b: Add the volume of your DMSO stock solution required for the final concentration (this will be 10% of the final volume in this example).
-
Step 3c: Add 5% of the final volume as Tween 80. Vortex until the solution is clear.
-
Step 3d: Add sterile saline (0.9% NaCl) to reach the final volume (q.s. to 100%). Vortex thoroughly.
-
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration. It is best practice to prepare this formulation fresh on the day of use.[10]
Protocol 2: Preparation of an Oil-Based Suspension for Oral Gavage
This is a suitable alternative if a solution is not feasible or for oral administration routes.
-
Weigh Compound: Accurately weigh the required amount of 3,4,5-Trimethoxyhydrocinnamic acid powder.
-
Optional Pre-Wetting: To improve dispersion, you can first "wet" the powder with a very small amount of a compatible solvent in which it is soluble, like DMSO or ethanol (e.g., 10-20 µL per 10 mg of compound).
-
Add Vehicle: In a sterile container, add the pre-weighed (and pre-wetted) compound to the calculated volume of a pharmaceutical-grade oil (e.g., corn oil, sesame oil, or soybean oil).[14][26][27]
-
Homogenize: Mix the suspension thoroughly to ensure a uniform particle distribution. This can be achieved by vigorous vortexing, sonicating in a water bath, or using a mechanical homogenizer.[14] The goal is a milky, uniform suspension that does not immediately settle.
-
Administration: Immediately before dosing each animal, vortex the suspension again to ensure the dose drawn into the syringe is representative of the whole formulation.
Diagrams
dot digraph "Vehicle_Selection_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions start [label="Start: Formulate\n3,4,5-Trimethoxyhydrocinnamic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; solubility_test [label="Is compound soluble\nin 100% DMSO?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; route [label="Select Route of\nAdministration", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Injection Path injection_path [label="Injection\n(IP, IV, SC)", fillcolor="#E8F0FE", fontcolor="#202124"]; cosolvent [label="Prepare Co-Solvent Vehicle\n(e.g., DMSO/PEG300/Tween80/Saline)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solution [label="Is final formulation\na clear solution?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ready_inject [label="Ready for Injection\n(Administer with Vehicle Control)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Oral Path oral_path [label="Oral Gavage", fillcolor="#E8F0FE", fontcolor="#202124"]; suspension [label="Prepare Oil or CMC-based\nSuspension", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_suspension [label="Is suspension uniform\nand stable for dosing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ready_oral [label="Ready for Gavage\n(Vortex before each dose)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Troubleshooting Path reformulate [label="Troubleshoot:\n- Adjust solvent ratios\n- Increase surfactant\n- Consider suspension", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> solubility_test; solubility_test -> route [label="Yes"]; solubility_test -> reformulate [label="No"]; route -> injection_path [label="Parenteral"]; route -> oral_path [label="Oral"];
injection_path -> cosolvent; cosolvent -> check_solution; check_solution -> ready_inject [label="Yes"]; check_solution -> reformulate [label="No"];
oral_path -> suspension; suspension -> check_suspension; check_suspension -> ready_oral [label="Yes"]; check_suspension -> reformulate [label="No"];
reformulate -> route [style=dashed]; } dot Caption: Decision workflow for selecting an appropriate in vivo vehicle.
dot digraph "CoSolvent_Preparation_Workflow" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, arrowhead=normal];
// Node Definitions start [label="1. Dissolve Acid\nin 100% DMSO\n(Stock Solution)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_peg [label="2. Add PEG 300\nto a new tube", fillcolor="#E8F0FE", fontcolor="#202124"]; add_dmso [label="3. Add DMSO\nStock Solution", fillcolor="#E8F0FE", fontcolor="#202124"]; add_tween [label="4. Add Tween 80\n& Vortex", fillcolor="#E8F0FE", fontcolor="#202124"]; add_saline [label="5. Add Saline\n(q.s. to final volume)\n& Vortex", fillcolor="#E8F0FE", fontcolor="#202124"]; final_product [label="Final Formulation\n(Clear Solution)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> add_dmso [style=dashed, label="Use in Step 3"]; add_peg -> add_dmso [label="Mix"]; add_dmso -> add_tween [label="Mix"]; add_tween -> add_saline [label="Mix Well"]; add_saline -> final_product; } dot Caption: Step-by-step preparation of a co-solvent vehicle.
References
- Benchchem. (n.d.). Application Notes and Protocols for Oral Gavage Studies of 4-Androstenediol in Mice.
- Benchchem. (n.d.). Application Notes and Protocols: A Guide to In Vivo Compound Evaluation in Mouse Models.
- Galvao, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal, 28(3), 1317-1330.
-
ResearchGate. (2014). How much DMSO is tolerable by the mice through IP injection? Retrieved from [Link]
- Google Patents. (n.d.). US2951014A - Process for a stable oil suspension.
-
ResearchGate. (2013). What is the maximum allowable DMSO concentration for IP injection of mouse? Retrieved from [Link]
-
DTIC. (1983). Acute Oral Toxicity of DMSO (Dimethyl Sulfoxide) Process Stream Samples in Male and Female Mice. Retrieved from [Link]
- Ni, H., et al. (2019). Letter to the Editor: Administration of TGF-β Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model.
- Zhang, H., & Stewart, B. H. (2003). Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats. Pharmaceutical Research, 20(9), 1528-1532.
-
National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Retrieved from [Link]
-
ResearchGate. (n.d.). Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats | Request PDF. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Tween 80 – Knowledge and References. Retrieved from [Link]
- Al-Qadi, S., et al. (2022). Tween 80-Based Self-Assembled Mixed Micelles Boost Valsartan Transdermal Delivery. Pharmaceutics, 14(3), 603.
-
ResearchGate. (2021). Which are the appropriate solvents for n-hexane plant extract for in vivo animal models to avoid toxicity? Retrieved from [Link]
- Liu, Y., et al. (2019). Formulation and Evaluation of a Novel Oral Oil-Based Suspension Using Micro-environmental pH-Modifying Solid Dispersion. AAPS PharmSciTech, 20(2), 75.
-
ResearchGate. (n.d.). Formulation and Evaluation of a Novel Oral Oil-Based Suspension Using Micro-environmental pH-Modifying Solid Dispersion. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). Residual Solvents in New Veterinary Medicinal Products, Active Substances and Excipients (Revision 2). Retrieved from [Link]
-
Solubility of Things. (n.d.). 3,4,5-Trimethoxybenzoic acid. Retrieved from [Link]
- Maes, J., et al. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLoS ONE, 7(10), e43850.
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent-based formulations for intravenous mouse pharmacokinetic studies: Tolerability and recommended solvent dose limits | Request PDF. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvents and Co-solvents used in Injectables. Retrieved from [Link]
-
Charles River. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Why form & formulation should be embedded in early drug discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxycinnamic acid. Retrieved from [Link]
- Thackaberry, E. A., et al. (2013). Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits. Xenobiotica, 43(10), 847-854.
-
Semantic Scholar. (n.d.). Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 3,4,5-Trimethoxycinnamic acid (FDB023019). Retrieved from [Link]
- de Oliveira, R. B., et al. (2023).
-
ResearchGate. (n.d.). Solubilities of trans-cinnamic acid. Retrieved from [Link]
Sources
- 1. 3,4,5-Trimethoxycinnamic acid | C12H14O5 | CID 735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 3,4,5-Trimethoxycinnamic acid (FDB023019) - FooDB [foodb.ca]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 3,4,5-Trimethoxycinnamic acid CAS#: 90-50-6 [m.chemicalbook.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Tween 80 | surfactant | CAS# 9005-65-6 | emulsifier, excipient and non-ionic detergent | Polysorbate 80; Montanox 80; Alkest TW 80; Tween 80; PS 80| InvivoChem [invivochem.com]
- 12. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. trans-2,3,4-Trimethoxycinnamic acid | Plants | 33130-03-9 | Invivochem [invivochem.com]
- 24. dctd.cancer.gov [dctd.cancer.gov]
- 25. sygnaturediscovery.com [sygnaturediscovery.com]
- 26. US2951014A - Process for a stable oil suspension - Google Patents [patents.google.com]
- 27. Formulation and Evaluation of a Novel Oral Oil-Based Suspension Using Micro-environmental pH-Modifying Solid Dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioavailability of 3,4,5-Trimethoxyhydrocinnamic Acid Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of 3,4,5-Trimethoxyhydrocinnamic acid esters. As prodrugs, these esters are designed to enhance the oral absorption of the parent compound, but their success hinges on a delicate balance of physicochemical properties and metabolic stability.[1][2] This guide will help you navigate the common pitfalls and optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: We are observing minimal plasma concentrations of the parent 3,4,5-Trimethoxyhydrocinnamic acid after oral administration of its ester prodrug in our animal model. What are the likely culprits?
A1: Low oral bioavailability of an ester prodrug is a frequent hurdle in preclinical development. The primary causes can be broadly categorized as follows:
-
Poor Aqueous Solubility and Dissolution: The ester prodrug itself may not dissolve adequately in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[3][4]
-
Premature Hydrolysis: The ester bond may be cleaved by gastric acid or intestinal esterases before the prodrug can be absorbed across the gut wall.[5]
-
Low Intestinal Permeability: The ester, despite potentially being more lipophilic than the parent acid, may still not possess the optimal characteristics to efficiently cross the intestinal epithelium.[3]
-
Extensive First-Pass Metabolism: The prodrug could be metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.[6]
-
Efflux Transporter Activity: The prodrug may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen.[3]
Q2: How can we systematically diagnose the primary reason for our ester prodrug's low bioavailability?
A2: A tiered, systematic approach combining in vitro and in vivo experiments is the most effective strategy.
-
In Vitro Characterization: Begin by thoroughly characterizing the prodrug's fundamental properties. This includes aqueous solubility, dissolution rate in simulated gastric and intestinal fluids, and stability at different pH values and in the presence of esterases.[7]
-
Permeability Assessment: Utilize in vitro models like Caco-2 cell monolayers to evaluate the intestinal permeability of the prodrug.[3]
-
Metabolic Stability Assays: Assess the prodrug's stability in liver microsomes and S9 fractions to gauge its susceptibility to first-pass metabolism.[7]
-
In Vivo Pharmacokinetic Studies: Conduct well-designed pharmacokinetic studies in a relevant animal model, including both oral and intravenous administration, to determine absolute bioavailability.[8]
Q3: Is there a preferred animal model for assessing the bioavailability of ester prodrugs?
A3: The choice of animal model is critical and can significantly influence the outcome. Rodents, such as rats and mice, are commonly used for initial screening due to their cost-effectiveness and ease of handling.[9] However, it's important to be aware of species-specific differences in esterase activity. For instance, rodent gut esterase activity is often much higher than in humans, which can lead to an underestimation of bioavailability in humans.[10] Beagle dogs are another frequently used model as their gastrointestinal physiology shares more similarities with humans.[11] Ultimately, the selection should be based on the specific metabolic pathways of the compound and the relevance of the model to human physiology.[11]
II. Troubleshooting Guides
Problem 1: Poor Aqueous Solubility and/or Dissolution Rate of the Ester Prodrug
Underlying Cause: While esterification is intended to increase lipophilicity and permeability, it can sometimes inadvertently decrease aqueous solubility.[5] Poor solubility limits the concentration of the drug available for absorption.[12]
Troubleshooting Workflow:
Caption: Decision workflow for addressing poor solubility of ester prodrugs.
Experimental Protocols:
-
Equilibrium Solubility Assessment:
-
Prepare saturated solutions of the ester prodrug in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Incubate at 37°C with constant agitation for 24-48 hours.
-
Filter the solutions and analyze the concentration of the dissolved prodrug using a validated HPLC method.
-
-
Formulation Strategies:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can significantly enhance the dissolution rate.[4]
-
Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer can improve dissolution.[7] This is often achieved through spray drying or hot-melt extrusion.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized form within the GI tract.[3][12]
-
Cyclodextrin Complexation: Encapsulating the prodrug within cyclodextrin molecules can form inclusion complexes with enhanced aqueous solubility.[7]
-
Data Summary Table:
| Formulation Strategy | Principle | Expected Outcome |
| Micronization | Increased surface area | Faster dissolution rate |
| Amorphous Solid Dispersion | Prevents crystallization, enhances wettability | Increased apparent solubility and dissolution |
| SEDDS | Forms micro/nanoemulsion in situ | Improved solubilization and absorption |
| Cyclodextrin Complexation | Forms soluble inclusion complexes | Increased aqueous solubility |
Problem 2: Premature Hydrolysis of the Ester Prodrug in the GI Tract
Underlying Cause: The ester linkage is susceptible to hydrolysis under the acidic conditions of the stomach and by the action of various esterases present in the intestine.[5] Premature cleavage converts the prodrug back to the parent acid before it can be absorbed.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting premature ester prodrug hydrolysis.
Experimental Protocols:
-
In Vitro Stability in Simulated GI Fluids:
-
Incubate the ester prodrug in SGF (pH 1.2) and SIF (pH 6.8) at 37°C.
-
Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction and analyze the concentrations of both the intact prodrug and the parent acid by LC-MS/MS.
-
-
Stability in Intestinal S9 Fractions:
-
Incubate the ester prodrug with intestinal S9 fractions (containing esterases) and appropriate cofactors at 37°C.[13]
-
Follow the same sampling and analysis procedure as above to determine the rate of enzymatic hydrolysis.
-
Mitigation Strategies:
-
Enteric Coating: Formulating the prodrug in an enteric-coated dosage form can protect it from the acidic environment of the stomach and allow for its release in the more neutral pH of the small intestine.
-
Lipid-Based Formulations: Encapsulating the prodrug in lipidic carriers can offer protection from both pH- and enzyme-mediated hydrolysis.[5]
-
Structural Modification: Altering the ester promoiety to introduce steric hindrance near the ester bond can reduce its susceptibility to esterase-mediated hydrolysis.[1]
Problem 3: High First-Pass Metabolism
Underlying Cause: After absorption, the prodrug passes through the intestinal wall and liver, where it can be extensively metabolized by enzymes like cytochrome P450s (CYPs) before reaching systemic circulation.[6][14] The trimethoxy substitutions on the phenyl ring are potential sites for O-demethylation.[15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high first-pass metabolism.
Experimental Protocols:
-
Metabolic Stability in Liver Microsomes:
-
Incubate the ester prodrug with liver microsomes (human, rat, etc.) and NADPH at 37°C.[14]
-
Collect samples at various time points.
-
Analyze the disappearance of the parent prodrug over time to calculate the in vitro half-life and intrinsic clearance.
-
-
CYP Reaction Phenotyping:
-
Incubate the prodrug with specific recombinant human CYP enzymes or with liver microsomes in the presence of selective CYP inhibitors.
-
Determine which CYP isoforms are primarily responsible for the metabolism of the prodrug.[7]
-
Mitigation Strategies:
-
Co-administration with Inhibitors (for research purposes): In preclinical studies, co-administering a known inhibitor of the identified metabolizing CYP enzyme can help confirm the metabolic pathway and improve exposure.
-
Structural Modification: If a specific site on the molecule is identified as a metabolic "hotspot," medicinal chemistry efforts can be directed toward modifying that position to block or slow down metabolism.
III. Concluding Remarks
Troubleshooting the low bioavailability of 3,4,5-Trimethoxyhydrocinnamic acid esters requires a logical, stepwise investigation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule. By systematically evaluating solubility, stability, permeability, and metabolism, researchers can pinpoint the specific barriers to oral absorption and devise rational strategies to overcome them. The interplay between the prodrug's physicochemical properties and the biological environment is complex, and a multi-faceted approach combining formulation science, in vitro assays, and well-designed in vivo studies is essential for success.
IV. References
-
Galiano, F., et al. (2011). Utility of in vitro systems and preclinical data for the prediction of human intestinal first-pass metabolism during drug discovery and preclinical development. PubMed. Available at: [Link]
-
Sharifi-Rad, J., et al. (2018). Improving the bioavailability of phenolic compounds by loading them within lipid-based nanocarriers. Trends in Food Science & Technology. Available at: [Link]
-
Vázquez-León, L.A., et al. (2022). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Springer Protocols. Available at: [Link]
-
Slideshare. (n.d.). Strategies to Improve the Poor Bioavailability of Polyphenols. Available at: [Link]
-
Pachiappan, S., et al. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. ResearchGate. Available at: [Link]
-
Fang, Z., & Bhandari, B. (2010). Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols. PMC - NIH. Available at: [Link]
-
Moccia, F., et al. (2022). Polyphenols and Their Formulations: Different Strategies to Overcome the Drawbacks Associated with Their Poor Stability and Bioavailability. ResearchGate. Available at: [Link]
-
Galiano, F., et al. (2011). Utility of In Vitro Systems and Preclinical Data for the Prediction of Human Intestinal First-Pass Metabolism during Drug Discovery and Preclinical Development. Semantic Scholar. Available at: [Link]
-
Zhou, G.Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scirp.org. Available at: [Link]
-
Di, L., et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PMC - PubMed Central. Available at: [Link]
-
Heringa, M.B., et al. (2021). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Frontiers. Available at: [Link]
-
Caddeo, C., et al. (2021). Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid. MDPI. Available at: [Link]
-
Butler, J., & Hens, B. (2018). Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. PubMed. Available at: [Link]
-
Visikol. (2023). First Pass Metabolism Model. Available at: [Link]
-
International Biopharmaceutical Industry. (n.d.). Predicting Drug Bioavailability with the Modern-day Toolkit. Available at: [Link]
-
Petri, Y., et al. (2024). Mammalian Esterase Activity: Implications for Peptide Prodrugs. PMC - NIH. Available at: [Link]
-
Beaumont, K., et al. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. ResearchGate. Available at: [Link]
-
Beaumont, K., et al. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Bentham Science Publishers. Available at: [Link]
-
Tyndall, J.D.A., et al. (2019). Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance. PMC - PubMed Central. Available at: [Link]
-
Kim, D.W., et al. (2024). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. NIH. Available at: [Link]
-
Beaumont, K., et al. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Current Drug Metabolism. Available at: [Link]
-
Human Metabolome Database. (2006). Showing metabocard for 3,4,5-Trimethoxycinnamic acid (HMDB0002511). Available at: [Link]
-
Zhou, G.Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy. Available at: [Link]
-
ResearchGate. (2025). Enzymes involved in the bioconversion of ester-based prodrugs. Available at: [Link]
-
Bocsik, A., et al. (2022). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PubMed Central. Available at: [Link]
-
Sci-Hub. (n.d.). 3,4,5-Trimethoxycinnamic Acid and Related Compounds I. Metabolism by the Rat Intestinal Microflora. Available at: [Link]
-
MSD Manual Professional Edition. (n.d.). Drug Bioavailability. Available at: [Link]
-
Zhao, L., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. Available at: [Link]
-
Kim, D.H., et al. (2012). Synthesis and Evaluation of a Series of 3,4,5-trimethoxycinnamic Acid Derivatives as Potential Antinarcotic Agents. PubMed. Available at: [Link]
-
Al-Ghananeem, A.M., & Malkawi, A.H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available at: [Link]
-
Patsnap Synapse. (2025). How to improve the bioavailability of a drug?. Available at: [Link]
-
ResearchGate. (n.d.). Amide and ester from caffeic and 3,4,5‐trimethoxy cinnamic acid. Available at: [Link]
-
ResearchGate. (2019). Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives. Available at: [Link]
-
de Oliveira, R.G., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. MDPI. Available at: [Link]
-
CAS Common Chemistry. (n.d.). Ethyl 3,4,5-trimethoxycinnamate. Available at: [Link]
-
FooDB. (2011). Showing Compound 3,4,5-Trimethoxycinnamic acid (FDB023019). Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Available at: [Link]
-
ResearchGate. (2019). Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 9. scirp.org [scirp.org]
- 10. scirp.org [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sci-Hub. 3,4,5-Trimethoxycinnamic Acid and Related Compounds I. Metabolism by the Rat Intestinal Microflora / Xenobiotica, 1972 [sci-hub.se]
Technical Support Center: Optimizing Amidation of 3,4,5-Trimethoxyhydrocinnamic Acid
Welcome to the technical support center for the amidation of 3,4,5-trimethoxyhydrocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure your experimental success.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the amidation of 3,4,5-trimethoxyhydrocinnamic acid, providing potential causes and actionable solutions.
Question 1: Why is my reaction yield consistently low?
Low yields in amidation reactions can stem from several factors, from suboptimal reagent choice to procedural missteps.
Possible Causes & Solutions:
-
Insufficient Carboxylic Acid Activation: The cornerstone of a successful amidation is the efficient activation of the carboxylic acid. If the activating agent is not effective, the reaction will be sluggish and incomplete.
-
Solution: Ensure you are using a reliable coupling agent. For many applications, a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like N-hydroxybenzotriazole (HOBt) is effective.[1][2] The HOBt reacts with the initial O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions.[2] For more challenging or sterically hindered amines, consider more potent coupling reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[2][3]
-
-
Steric Hindrance: The bulky nature of either the 3,4,5-trimethoxyhydrocinnamic acid or the amine coupling partner can physically impede the reaction.[4]
-
Poor Solubility: If any of your reactants are not fully dissolved, the reaction will be heterogeneous and slow.
-
Solution: Choose a suitable anhydrous aprotic solvent in which all reactants are soluble. Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices.[1][2] For particularly insoluble starting materials, consider solvent mixtures or alternative solvents like N-Methyl-2-pyrrolidone (NMP).[5]
-
-
Amine Basicity: If the amine starting material is not sufficiently nucleophilic, it will not readily attack the activated carboxylic acid.
Question 2: My reaction is incomplete, even after an extended period. What's going on?
An incomplete reaction often points to issues with stoichiometry or reagent stability.
Possible Causes & Solutions:
-
Incorrect Stoichiometry: Using an insufficient amount of the coupling agent or the amine will result in unreacted carboxylic acid.
-
Solution: It is common practice to use a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagents (1.1-1.5 equivalents of both EDC and HOBt) to drive the reaction to completion.[1]
-
-
Hydrolysis of Activated Intermediate: The activated carboxylic acid intermediate is susceptible to hydrolysis, especially if there is moisture in the reaction.
-
Solution: Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[2]
-
-
Degradation of Coupling Reagent: Carbodiimides like EDC can degrade over time, especially if not stored properly.
-
Solution: Use fresh or properly stored coupling reagents. Store EDC·HCl desiccated and refrigerated.
-
Question 3: I'm observing a significant amount of a white precipitate in my reaction. What is it and how do I deal with it?
The formation of a precipitate during the reaction is a common observation, particularly when using certain carbodiimides.
Possible Causes & Solutions:
-
Formation of N-acylurea: A common side reaction with carbodiimide coupling agents is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea byproduct.[2] This is particularly problematic with dicyclohexylcarbodiimide (DCC), which forms the highly insoluble dicyclohexylurea (DCU).[3]
-
Solution: The use of additives like HOBt or NHS (N-Hydroxysuccinimide) significantly suppresses the formation of N-acylurea by trapping the O-acylisourea intermediate to form a more stable active ester.[2] If you are using EDC, the resulting urea byproduct is water-soluble, which simplifies its removal during the workup.[1][6]
-
-
Precipitation of a Reactant or Product: In some cases, the desired amide product may precipitate out of the reaction mixture if it is insoluble in the chosen solvent.
-
Solution: While this can be advantageous for purification, it can also slow down the reaction if it occurs prematurely. If this is an issue, consider using a more solubilizing solvent.
-
Question 4: How can I effectively purify my 3,4,5-trimethoxyhydrocinnamic acid amide?
Purification is a critical step to obtain your target compound in high purity. The strategy will depend on the properties of your amide and the impurities present.
Possible Causes & Solutions:
-
Standard Aqueous Workup: For many amides, a standard aqueous workup is sufficient to remove the bulk of the impurities.
-
Procedure:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1N HCl) to remove unreacted amine and basic byproducts, followed by a weak base (e.g., saturated aqueous NaHCO₃) to remove unreacted carboxylic acid and HOBt, and finally with brine to remove residual water.[1]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
-
-
Flash Column Chromatography: If the aqueous workup is insufficient to separate the product from byproducts (like N-acylurea if DCC was used without HOBt), flash column chromatography on silica gel is the next step.[1][7]
-
Eluent System: The polarity of the eluent system (e.g., hexane/ethyl acetate or DCM/methanol) will need to be optimized based on the polarity of your amide.
-
-
Recrystallization: If your amide is a solid, recrystallization can be a highly effective method for achieving high purity.[8]
-
Solvent Choice: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing amides include ethanol, acetone, or acetonitrile.[8]
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the amidation of 3,4,5-trimethoxyhydrocinnamic acid.
Q1: What is the role of DMAP in this reaction?
4-Dimethylaminopyridine (DMAP) can be used as a catalyst in amidation reactions.[9] It acts as a highly effective acyl transfer agent, reacting with the activated carboxylic acid intermediate to form a highly reactive N-acylpyridinium species, which is then readily attacked by the amine.[9][10] This can significantly accelerate the reaction, especially with unreactive or electron-deficient amines.[10] While not always necessary, a catalytic amount of DMAP can be beneficial.[10]
Q2: Can I perform the reaction without HOBt?
Yes, it is possible to form an amide using only EDC, but it is generally not recommended.[11] Without HOBt, the O-acylisourea intermediate is more prone to racemization (if applicable) and rearrangement to the N-acylurea byproduct, which can lower the yield and complicate purification.[2] The addition of HOBt or a similar additive like Oxyma Pure is a simple and effective way to improve the efficiency and cleanliness of the reaction.[12]
Q3: How do I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring the reaction progress.[2] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the limiting reagent and the formation of the product.
Q4: What are the key differences between EDC and HATU as coupling agents?
| Feature | EDC/HOBt | HATU/Base |
| Class | Carbodiimide | Uronium Salt |
| Activation | Forms an O-acylisourea intermediate, then an HOBt-ester.[1] | Forms a highly reactive OAt-active ester.[1] |
| Reaction Time | Typically 1-12 hours.[2] | Generally faster, 15-60 minutes.[2] |
| Yields | Good to excellent (70-95%).[2] | Often higher (85-99%).[2] |
| Side Reactions | Risk of N-acylurea formation and racemization, suppressed by HOBt.[2] | Lower risk of racemization.[2] |
| Cost | More cost-effective. | More expensive. |
Q5: Are there any safety considerations for this reaction?
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Many of the reagents are irritants and should be handled in a well-ventilated fume hood. HOBt is known to be explosive when dry and is typically sold wetted with water.[12]
Experimental Protocols
Standard Protocol for Amidation of 3,4,5-Trimethoxyhydrocinnamic Acid using EDC/HOBt
This protocol provides a general procedure for the solution-phase amidation.
Materials:
-
3,4,5-Trimethoxyhydrocinnamic acid (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
EDC·HCl (1.2-1.5 equiv)[1]
-
HOBt (1.2-1.5 equiv)[1]
-
DIPEA or TEA (2.0-3.0 equiv)[1]
-
Anhydrous DMF or DCM
-
Standard workup reagents (Ethyl acetate, 1N HCl, saturated aq. NaHCO₃, brine, Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3,4,5-trimethoxyhydrocinnamic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, dilute the mixture with ethyl acetate.
-
Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product via flash column chromatography or recrystallization as needed.[1]
Visualizations
Reaction Mechanism of EDC/HOBt Mediated Amidation
Caption: General workflow for amidation reaction.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
References
-
Benchchem. Troubleshooting guide for peptide coupling reactions with hindered amino acids.
-
Benchchem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
-
Ningbo Inno Pharmchem Co., Ltd. DMAP: The Ultimate Nucleophilic Catalyst for Amide Coupling and Beyond.
-
Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt).
-
Sureshbabu, R. P., & Narendra, N. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Indian Journal of Chemistry - Section B, 51B(2), 354-360.
-
Biotage. How should I purify a complex, polar, amide reaction mixture?.
-
Benchchem. A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents.
-
Google Patents. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
-
Ma, S., Yu, S., & Wang, Y. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Bioorganic & Medicinal Chemistry, 28(15), 115561.
-
Kim, H. J., Lee, S. Y., Park, M. B., Ji, Y. A., Lee, Y. J., Kim, J., ... & Kim, H. S. (2007). Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. Bioorganic & Medicinal Chemistry Letters, 17(11), 3049-3053.
-
Google Patents. US7102032B2 - Purification of amide compound.
-
ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...
-
Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
-
Organic Chemistry Portal. Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP), a Mild and Efficient Synthesis of Amides.
-
ResearchGate. What is the best technique for amide purification?.
-
ResearchGate. Can we synthesize amide from acid and amine using only EDCI without using HOBT?.
-
American Peptide Society. Tips & Tricks.
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(19), 5344-5347.
-
Malaysian Journal of Analytical Sciences. OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS.
-
ResearchGate. Amide and ester from caffeic and 3,4,5‐trimethoxy cinnamic acid.
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Aapptec Peptides. Coupling Reagents.
-
Reddit. How do I avoid side reactions while doing this peptide coupling reaction?.
-
ResearchGate. General reaction mechanism for cross‐coupling amidation of esters.
-
Reddit. Choosing amide coupling agent.
-
Biosynth. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
-
ResearchGate. Catalytic amidation via DMAP 79.
-
MDPI. Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides.
-
Semantic Scholar. Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides.
-
LibreTexts Chemistry. 21.7: Chemistry of Amides.
-
Biotage. What do you do when your peptide synthesis fails?.
-
MDPI. Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies.
-
MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature.
-
MDPI. Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation.
-
National Institutes of Health. Amide Activation in Ground and Excited States.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
Technical Support Center: Overcoming Challenges in the Purification of 3,4,5-Trimethoxyhydrocinnamic Acid
Guide Objective: This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges in the purification of 3,4,5-Trimethoxyhydrocinnamic acid. This document is structured as a series of frequently asked questions (FAQs) to directly address common experimental issues.
Introduction
3,4,5-Trimethoxyhydrocinnamic acid, also known as 3-(3,4,5-Trimethoxyphenyl)propanoic acid, is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, often involving the reduction of 3,4,5-trimethoxycinnamic acid, can result in a crude product containing closely related impurities that complicate purification. Achieving high purity (>99%) is critical for ensuring reliable downstream applications, from biological assays to structural analysis. This guide offers expert insights and field-proven methodologies to help you navigate these purification challenges effectively.
FAQ Section 1: Initial Purity Assessment & Impurity Profiling
Before attempting any purification, a thorough understanding of your crude material is essential. This section addresses how to assess the purity and identify the likely contaminants in your sample.
Q1: How can I get a quick and effective assessment of my crude product's purity?
A1: Thin-Layer Chromatography (TLC) is the most efficient initial technique. It provides a qualitative snapshot of the number of components in your mixture and helps in selecting conditions for column chromatography.
The key challenge is separating the desired saturated product (hydrocinnamic acid) from its unsaturated precursor (cinnamic acid). The product is slightly less polar than the starting material due to the absence of the C=C double bond. A typical mobile phase for this analysis is a mixture of a non-polar solvent like hexanes or toluene and a polar solvent like ethyl acetate, often with a small amount of acetic acid to ensure sharp spots for the carboxylic acids.[1]
-
Expert Insight: A good starting solvent system for TLC is 70:30:1 Hexanes:Ethyl Acetate:Acetic Acid. In this system, the 3,4,5-Trimethoxyhydrocinnamic acid (product) should have a slightly higher Retention Factor (Rf) than the 3,4,5-trimethoxycinnamic acid (starting material). An ideal Rf value for the product is between 0.25 and 0.35 for good separation.[2]
Q2: What are the most probable impurities I should expect in my crude 3,4,5-Trimethoxyhydrocinnamic acid?
A2: The impurity profile is dictated by the synthetic route. Assuming a standard two-step synthesis (Knoevenagel condensation followed by catalytic hydrogenation), the most common impurities are:
-
Unreacted 3,4,5-trimethoxycinnamic acid: The direct precursor to your product. Incomplete reduction is a very common issue, making this the most likely and challenging impurity to remove.
-
Unreacted 3,4,5-trimethoxybenzaldehyde: A starting material from the initial condensation step. It is significantly less polar than the carboxylic acid products.
-
Catalyst Residues: If catalytic hydrogenation was used (e.g., Palladium on carbon), trace metals might be present.
-
Side-Reaction Products: Over-reduction of the aromatic ring or other minor side reactions can occur, though these are typically less common under standard conditions.
Q3: Beyond TLC, how can I obtain a definitive quantitative measure of my sample's purity?
A3: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are the gold standards.
-
HPLC: A reverse-phase C18 column is highly effective. A mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) will provide excellent separation of the hydrocinnamic acid from the more polar cinnamic acid.[3] Purity is determined by the area percentage of the product peak.
-
qNMR: This technique provides an absolute purity value (wt%) by comparing the integral of a known proton signal from your compound against a certified internal standard of known concentration. It is an exceptionally accurate method that does not depend on the response factor of the impurities.
FAQ Section 2: Troubleshooting Recrystallization
Recrystallization is often the first purification method attempted. While seemingly simple, several issues can arise.
Q4: I'm trying to recrystallize my crude product, but it keeps "oiling out" instead of forming crystals. What is happening and how can I fix it?
A4: "Oiling out" occurs when the solid melts or its solubility limit is exceeded in the hot solvent, forming a liquid phase instead of a saturated solution. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated with impurities.
-
Causality: The melting point of the related 3,4,5-trimethoxycinnamic acid is around 126-128°C.[4][5] The hydrocinnamic acid will have a different melting point, but impurities will depress it, increasing the likelihood of oiling out.
-
Solutions:
-
Add More Solvent: The most common cause is using too little solvent. Add more hot solvent until the oil completely dissolves.
-
Lower the Temperature: Use a solvent with a lower boiling point.
-
Use a Solvent Pair: Dissolve the crude material in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Q5: My recovery yield after recrystallization is very low. What are the common causes and how can I improve it?
A5: Low recovery is a frequent problem and can be attributed to several factors:
-
Using Too Much Solvent: The most common error. Using an excessive amount of solvent will keep a significant portion of your product dissolved even after cooling.[6]
-
Cooling Too Rapidly: Fast cooling leads to the formation of small, often impure crystals and traps impurities. It can also result in some product remaining in the solution. Allow the flask to cool slowly to room temperature before moving it to an ice bath.
-
Premature Filtration: Not allowing sufficient time for crystallization to complete in the ice bath will result in product loss.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound when hot but not when cold.[7]
-
Expert Protocol: To find the best solvent, test solubility in small test tubes. A good starting point for 3,4,5-Trimethoxyhydrocinnamic acid is an ethanol/water or methanol/water mixture. Dissolve the crude solid in a minimum amount of hot alcohol, and then add hot water dropwise until turbidity persists. Add a few drops of hot alcohol to redissolve and then cool slowly.
Solvent Selection Guide for Purification
| Purification Method | Recommended Solvent System | Rationale & Expert Tips |
| Recrystallization | Ethanol/Water or Methanol/Water | The compound has good solubility in hot alcohols and poor solubility in water. This pairing allows for fine-tuning of polarity to exclude both more polar and less polar impurities upon slow cooling. |
| Recrystallization | Toluene | Good for removing highly polar impurities. The compound should be soluble in hot toluene and crystallize upon cooling. Slower evaporation may be needed. |
| TLC Analysis | 7:3 Hexanes:Ethyl Acetate (+1% Acetic Acid) | Provides good separation between the product (hydrocinnamic acid, higher Rf) and the starting material (cinnamic acid, lower Rf). Acetic acid sharpens the acidic spots.[1] |
| Column Chromatography | Gradient elution: Start with 9:1 Hexanes:Ethyl Acetate, gradually increasing to 7:3 Hexanes:Ethyl Acetate (+1% Acetic Acid) | The initial low polarity elutes non-polar impurities (e.g., benzaldehyde). The gradual increase in polarity will then elute your product cleanly before the more polar starting material (cinnamic acid). |
FAQ Section 3: Mastering Column Chromatography
When recrystallization is insufficient, column chromatography is the method of choice for separating closely related compounds.
Q6: How do I select the optimal mobile phase to separate 3,4,5-Trimethoxyhydrocinnamic acid from its cinnamic acid precursor?
A6: The ideal mobile phase (eluent) for column chromatography is determined by preliminary TLC analysis. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35.
-
Workflow Logic:
-
Run TLC plates with your crude mixture in various solvent ratios (e.g., 9:1, 8:2, 7:3 Hexanes:Ethyl Acetate).
-
Identify the system that gives clear separation between the product spot and the impurity spots.
-
The solvent system that places your product's Rf at ~0.3 is the best starting point for your column. A slightly less polar mixture is often used to start the column to ensure the compounds bind to the top of the column in a tight band.
-
Q7: My compound is streaking badly on the column, leading to poor separation. How can I get sharp, well-defined bands?
A7: Streaking, or "tailing," is a common issue when purifying acidic or basic compounds on silica gel. For carboxylic acids like yours, the acidic protons can interact strongly with the slightly acidic silica gel surface (Si-OH groups), causing the compound to move unevenly down the column.
-
Causality & Solution: This strong interaction can be suppressed by "deactivating" the silica gel. Adding a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent mixture will protonate the silica surface and the carboxylate form of your compound, leading to much sharper bands and improved separation.[1]
Q8: What is the difference between dry loading and wet loading my sample onto the column, and which method is better for this purification?
A8: Both methods have their place, but dry loading is generally superior for achieving the best resolution, especially when the compound has limited solubility in the mobile phase.
-
Wet Loading: The crude sample is dissolved in a minimum amount of the mobile phase and carefully pipetted onto the top of the column bed. This is quick but can disturb the column surface and lead to broader bands if the sample is not very soluble.
-
Dry Loading: The crude sample is dissolved in a volatile solvent (like dichloromethane or acetone), and a small amount of silica gel is added to the solution. The solvent is then removed under reduced pressure to yield a dry, free-flowing powder of the crude material adsorbed onto the silica. This powder is then carefully added to the top of the prepared column. This technique ensures the sample starts as a very narrow, concentrated band, which is critical for separating closely related impurities.
Visualized Workflows and Protocols
General Purification Troubleshooting Workflow
This diagram outlines the logical decision-making process for purifying your crude product.
Caption: Decision workflow for purifying crude 3,4,5-Trimethoxyhydrocinnamic acid.
Detailed Experimental Protocol: Flash Column Chromatography
This protocol is designed to separate 3,4,5-Trimethoxyhydrocinnamic acid from its unreduced cinnamic acid precursor.
-
Prepare the Eluent: Prepare stock solutions of your mobile phase. For example, 1 L of 9:1 Hexanes:Ethyl Acetate + 1% Acetic Acid and 1 L of 7:3 Hexanes:Ethyl Acetate + 1% Acetic Acid.
-
Pack the Column:
-
Select a column with an appropriate diameter for your sample size (a good rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude product weight).
-
Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the less polar eluent (9:1 mixture).
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles are trapped.
-
-
Dry Load the Sample:
-
Dissolve your crude product (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 grams of silica gel to this solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of the packed silica bed. Add a thin protective layer of sand on top.
-
-
Run the Column:
-
Carefully add the eluent to the column.
-
Start eluting with the less polar solvent system (9:1 Hexanes:EtOAc + 1% AcOH). Use air pressure to maintain a steady flow rate.
-
Collect fractions and monitor the elution process by TLC.
-
Once any non-polar impurities have eluted, switch to the more polar solvent system (7:3 Hexanes:EtOAc + 1% AcOH) to elute your product.
-
-
Isolate the Product:
-
Combine the fractions that contain your pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove any residual acetic acid and solvents.
-
References
Sources
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3,4,5-Trimethoxyhydrocinnamic acid | SIELC Technologies [sielc.com]
- 4. 3,4,5-Trimethoxycinnamic Acid - Analytical Reference Material at Best Price [nacchemical.com]
- 5. 3,4,5-Trimethoxycinnamic acid | C12H14O5 | CID 735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Minimizing Side Effects of 3,4,5-Trimethoxyhydrocinnamic Acid Derivatives in Animal Models
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers working with 3,4,5-Trimethoxyhydrocinnamic acid and its derivatives. This guide is designed to provide practical, experience-driven advice to help you anticipate, troubleshoot, and minimize potential side effects in your animal models. While this class of compounds holds significant therapeutic promise, rigorous and well-planned in vivo studies are critical to generating reliable data and ensuring animal welfare.[1][2] This resource combines troubleshooting FAQs and detailed protocols to support the success of your research.
PART 1: Proactive Experimental Design to Mitigate Risk
The most effective way to manage side effects is to prevent them through careful experimental planning. This section addresses key questions to consider before you begin dosing.
FAQ 1: My 3,4,5-Trimethoxyhydrocinnamic acid derivative has low aqueous solubility. How can I design a formulation to improve exposure while minimizing toxicity?
Answer: This is a common challenge. Poor solubility can lead to variable absorption, low bioavailability, and potential for local tissue irritation or precipitation at the injection site. A multi-step formulation strategy is the best approach to ensure consistent and safe drug delivery.[3][4]
Causality: The goal of formulation is to keep the drug in solution until it can be absorbed into systemic circulation. If the drug precipitates, it can cause local inflammation (if injected) or pass through the GI tract unabsorbed (if oral), leading to both inaccurate data and potential adverse events.
Recommended Strategy:
-
Comprehensive Pre-formulation Assessment: Before selecting a vehicle, thoroughly characterize your derivative's physicochemical properties, including its solubility in various pH buffers and pharmaceutically acceptable solvents.[3]
-
Vehicle Selection Hierarchy:
-
Aqueous Solutions: Start with the simplest approach. Test solubility in aqueous vehicles like saline or PBS. Use of pH modifiers (e.g., adjusting to a pH where the compound is ionized and more soluble) can be effective.[3]
-
Co-solvents & Surfactants: If aqueous solubility is insufficient, consider using co-solvents like propylene glycol, ethanol, or polyethylene glycol (PEG).[5] Surfactants such as polysorbates (e.g., Tween® 80) can also be used to create micellar solutions. Caution: These excipients are not inert and can have their own toxicities, especially in long-term studies. Always run a vehicle-only control group to assess tolerability.[5]
-
Complexation Agents: Cyclodextrins can encapsulate poorly soluble molecules, significantly increasing their aqueous solubility.
-
Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or lipid-drug conjugates can dramatically improve oral bioavailability and may reduce GI side effects.[6]
-
-
Formulation Stability & Suitability Testing: Once a lead formulation is identified, confirm that your derivative remains chemically stable in the vehicle for the duration of preparation and administration. Visually inspect for precipitation before each use.
Workflow for Formulation Optimization
Caption: Decision tree for troubleshooting gastrointestinal side effects.
FAQ 4: I'm observing unexpected neurological signs like sedation, ataxia, or tremors. How should I proceed?
Answer: Given that 3,4,5-trimethoxycinnamic acid and its derivatives have been investigated for CNS activity (e.g., anxiolytic, antinarcotic effects), observing neurological signs may be an extension of the compound's primary pharmacology. [7][8][9]However, it could also indicate off-target effects or neurotoxicity.
Recommended Troubleshooting Steps:
-
Ensure Animal Safety: If signs are severe (e.g., inability to reach food or water, continuous seizures), humane euthanasia is required. For milder, transient signs, ensure easy access to food and water on the cage floor.
-
Characterize the Signs:
-
Timing: When do the signs appear relative to dosing? Do they resolve before the next dose? This helps determine if the effect is linked to peak plasma concentration.
-
Dose-Dependence: Are the signs more severe at higher doses? A clear dose-response relationship is strong evidence for a drug-related effect.
-
-
Refine and Investigate:
-
Dose Adjustment: Lower the dose to a level where the neurological signs are absent or minimal. This will help you separate the desired therapeutic effect from overt toxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, collect satellite blood samples to correlate the timing of the clinical signs with drug concentration in the plasma. This can provide critical insights into whether the side effects are driven by Cmax or overall exposure (AUC).
-
Consider the Target: The anxiolytic and antinarcotic effects of some TMCA derivatives have been linked to serotonergic pathways (e.g., 5-HT1A receptors). [7]The signs you are observing could be consistent with strong activation of such pathways.
-
| Potential Side Effect | Potential Cause(s) | Primary Mitigation Strategy | Supportive Care / Monitoring |
| Gastrointestinal Distress | Direct mucosal irritation; Systemic toxicity | Improve formulation solubility; Reduce or split dose | Provide hydration support (hydrogels) and palatable food; Monitor body weight daily. |
| Neurological Signs (Sedation, Ataxia) | Exaggerated pharmacology (CNS target engagement); Off-target neurotoxicity | Reduce dose to find a non-sedating therapeutic level; Correlate with PK data. | Ensure easy access to food/water on cage floor; Use a semi-quantitative clinical observation scale. |
| Injection Site Reactions | Drug precipitation at injection site; Irritating vehicle/pH | Decrease concentration; Increase injection volume; Refine formulation; Rotate injection sites. | Monitor injection site for swelling, redness; Use warm compresses if appropriate. |
| Weight Loss (>15%) | General systemic toxicity; Reduced food/water intake due to other side effects | Dose reduction is critical; Investigate specific cause (GI, neuro, etc.) | Provide high-calorie diet supplements; Monitor hydration status. |
PART 3: Key Experimental Protocols
Protocol: A General Framework for Supportive Care in Preclinical Studies
This protocol provides a basic framework for providing supportive care to animals on study, which is essential for both ethical conduct and data quality. [10][11] Objective: To minimize pain and distress and to ensure the well-being of animals exhibiting adverse clinical signs.
Materials:
-
Sterile subcutaneous fluids (e.g., 0.9% NaCl or Lactated Ringer's solution)
-
Hydrogel hydration packs
-
Palatable, high-calorie food supplement
-
External heat source (e.g., warming pad, heat lamp)
-
Clean, supplemental bedding material
Procedure:
-
Identification of Animals Needing Care: Animals should be considered for supportive care if they exhibit signs such as:
-
15% body weight loss from baseline.
-
Dehydration (visible skin tenting, sunken eyes).
-
Hypoactivity or lethargy.
-
Piloerection, hunched posture.
-
Diarrhea or lack of feces.
-
-
Hydration Support:
-
For mild dehydration, place hydrogel packs on the cage floor.
-
For moderate dehydration, administer warmed subcutaneous fluids. The volume depends on the species and degree of dehydration but a common starting point for a mouse is 1 mL. Consult with a veterinarian for appropriate volumes.
-
-
Nutritional Support:
-
Provide a palatable, high-calorie food supplement on the cage floor.
-
If animals are housed in groups, you may need to briefly separate the affected animal to ensure it is consuming the supplement.
-
-
Thermoregulation:
-
For animals showing signs of hypothermia (cool to the touch), provide a gentle external heat source. Ensure there is always a non-heated area in the cage so the animal can move away from the heat to prevent overheating.
-
-
Documentation:
-
Record all observations, treatments administered (what, when, how much), and the animal's response in the study records. This is crucial for interpreting study data and for regulatory compliance.
-
-
Communication:
-
All supportive care measures should be defined in the study protocol and discussed with the institutional animal care and use committee (IACUC) and the attending veterinarian before the study begins. [10]
-
References
-
Supportive care for animals on toxicology studies: An industrial best practices survey conducted by the IQ 3Rs TPS CRO Outreach Working Group. (2021). Toxicology Research and Application. [Link]
-
Formulation Strategies and Therapeutic Efficacy in Veterinary Drug Delivery. SciTechnol. [Link]
-
Preclinical Animal Models in Cancer Supportive Care. Cambridge Healthtech Institute. [Link]
-
Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021). Molecules. [Link]
-
The Importance of Formulation Design in Oral GLP Toxicology Studies. (2018). Catalent. [Link]
-
The Impact of Formulation Strategies on Drug Stability and Bioavailability. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
Best Practices For Preclinical Animal Testing. (2025). BioBoston Consulting. [Link]
-
Synthesis and Evaluation of a Series of 3,4,5-trimethoxycinnamic Acid Derivatives as Potential Antinarcotic Agents. (2012). Chemical Biology & Drug Design. [Link]
-
Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (2019). European Journal of Medicinal Chemistry. [Link]
-
Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats. (2023). Molecular Neurobiology. [Link]
-
Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives | Request PDF. ResearchGate. [Link]
-
Animal Welfare in Preclinical In Vivo Research. (2019). QPS. [Link]
-
Cinnamic Acid Derivatives as Cardioprotective Agents against Oxidative and Structural Damage Induced by Doxorubicin. (2022). International Journal of Molecular Sciences. [Link]
-
Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. (2022). Pharmaceutics. [Link]
-
Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. (2023). Journal of Pharmaceutical Investigation. [Link]
-
Animal Care Best Practices for Regulatory Testing. (2010). ILAR Journal. [Link]
-
Factors Affecting Drug Response in Animals. (2025). Bivatec Ltd. [Link]
-
Toxicoses in Animals From Human Dietary and Herbal Supplements. MSD Veterinary Manual. [Link]
-
Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats | Semantic Scholar. Semantic Scholar. [Link]
-
Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. (2021). Molecules. [Link]
-
TOXICITY STUDIES OF DRUGS AND CHEMICALS IN ANIMALS: AN OVERVIEW. (2015). Journal of Applied Pharmaceutical Science and Research. [Link]
Sources
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. jocpr.com [jocpr.com]
- 5. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical Animal Models in Cancer Supportive Care [healthtech.com]
Preventing degradation of 3,4,5-Trimethoxyhydrocinnamic acid during storage
Welcome to the technical support guide for 3,4,5-Trimethoxyhydrocinnamic Acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of potential degradation issues. Our goal is to ensure the long-term stability and integrity of your experimental outcomes.
Introduction to 3,4,5-Trimethoxyhydrocinnamic Acid Stability
3,4,5-Trimethoxyhydrocinnamic acid is a valuable compound in various research fields. Like many phenolic compounds, its stability can be compromised by improper storage and handling, leading to the formation of impurities that can affect experimental results. The structure, featuring three methoxy groups on the benzene ring, generally enhances the stability of the aromatic system. However, the carboxylic acid and the potential for oxidation of the phenylpropanoid structure mean that careful consideration of storage conditions is paramount.
This guide is structured into two main sections: a Frequently Asked Questions (FAQs) section for quick reference and a Troubleshooting Guide for addressing specific issues you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the storage and handling of 3,4,5-Trimethoxyhydrocinnamic acid.
Q1: What are the optimal storage conditions for solid 3,4,5-Trimethoxyhydrocinnamic acid?
For maximal stability, the solid compound should be stored in a tightly sealed container in a cool, dark, and dry place.[1][2][3] Several manufacturers recommend refrigeration (2-8°C) for long-term storage.[3] The key is to minimize exposure to the three primary degradation accelerators: light, oxygen, and moisture.
Q2: How should I store solutions of 3,4,5-Trimethoxyhydrocinnamic acid?
Solutions are generally more susceptible to degradation than the solid material. If you must store the compound in solution, we recommend the following:
-
Use freshly prepared solutions whenever possible.
-
If storage is necessary, divide the solution into single-use aliquots to avoid repeated freeze-thaw cycles and minimize headspace oxygen.
-
Store solutions at -20°C or -80°C.
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q3: What solvents are recommended for dissolving 3,4,5-Trimethoxyhydrocinnamic acid?
The choice of solvent will depend on your experimental needs. For analytical purposes, HPLC-grade methanol or ethanol are commonly used. Ensure your solvent is of high purity and dry, as water and impurities can promote degradation.
Q4: Is 3,4,5-Trimethoxyhydrocinnamic acid sensitive to light?
Yes. Phenolic compounds, in general, can undergo photodegradation.[2] It is crucial to store both the solid compound and its solutions protected from light.[3]
Q5: The material is listed as "stable under normal conditions." What does this practically mean for a research lab?
This statement from safety data sheets implies that the compound is not highly reactive and will not decompose spontaneously under ambient temperatures and pressures when properly stored.[1][3] However, "normal conditions" in a lab can vary. For long-term stability and to ensure the highest purity for sensitive applications, adhering to the optimal storage conditions (cool, dark, dry, and sealed) is essential.
Part 2: Troubleshooting Guide
This section provides a question-and-answer framework to diagnose and resolve specific issues you might encounter, grounded in the chemical principles governing phenolic compounds.
Issue 1: Color Change in the Solid Compound
"My 3,4,5-Trimethoxyhydrocinnamic acid powder, which was initially white, has developed a yellowish or brownish tint over time. What does this mean?"
-
Plausible Cause: A color change from white to yellow or brown is a common indicator of degradation in phenolic compounds.[4][5] This is often due to oxidation, which can lead to the formation of quinone-like structures or polymers. The presence of oxygen, exacerbated by light or elevated temperatures, is the most likely culprit.
-
Immediate Action:
-
Do not assume the material is still of high purity. The color change indicates the presence of impurities.
-
Before using the material in a critical experiment, you must assess its purity.
-
-
Recommended Purity Assessment Protocol:
-
Prepare a fresh solution of the discolored compound in a suitable solvent (e.g., HPLC-grade methanol).
-
Analyze the solution using High-Performance Liquid Chromatography (HPLC) with a UV detector. A suitable wavelength for many phenolic compounds is around 280 nm, with hydroxycinnamic acids also showing absorbance around 310-320 nm.
-
Compare the resulting chromatogram to a reference chromatogram from a fresh, high-purity batch of the compound, if available.
-
Look for the appearance of new peaks or a significant decrease in the area of the main peak corresponding to 3,4,5-Trimethoxyhydrocinnamic acid.
-
-
Preventative Measures:
-
Ensure the container is tightly sealed after each use to minimize exposure to atmospheric oxygen.
-
Consider flushing the headspace of the container with an inert gas like argon or nitrogen before sealing for long-term storage.
-
Strictly adhere to storing the compound in a cool, dark place, preferably in a desiccator to control moisture.
-
Issue 2: Appearance of Extra Peaks in Analytical Chromatograms
"I ran an HPLC/LC-MS analysis on a solution of 3,4,5-Trimethoxyhydrocinnamic acid that was prepared a week ago and stored on the benchtop. I see several new, smaller peaks that weren't there initially. What are they?"
-
Plausible Cause: The appearance of new peaks is strong evidence of degradation. Given the storage conditions (benchtop), the compound was exposed to light and ambient temperature, which accelerates degradation. The new peaks represent degradation products. While the exact structures of these products for this specific molecule are not widely documented, potential degradation pathways for related phenolic acids include:
-
Oxidation: The aromatic ring or the propionic acid side chain can be oxidized.
-
Demethylation: One or more of the methoxy groups could be hydrolyzed to a hydroxyl group, forming hydroxylated derivatives.
-
Photodegradation: UV light can induce cleavage or rearrangement of the molecule.[2]
-
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected peaks in a solution.
-
Preventative Measures:
-
Always use freshly prepared solutions for quantitative and sensitive experiments.
-
If solutions must be stored, follow the best practices outlined in FAQ Q2: aliquot, store frozen (-20°C or below), and protect from light.
-
Issue 3: Inconsistent Experimental Results
"My experiments using 3,4,5-Trimethoxyhydrocinnamic acid are giving inconsistent or non-reproducible results. Could this be related to compound stability?"
-
Plausible Cause: Absolutely. Using a degraded compound, which is effectively a mixture of the active compound and unknown impurities, is a major source of experimental variability. The degradation products may have different biological activities, or they may interfere with the assay, leading to unreliable data.
-
Systematic Investigation Plan:
Caption: Plan for investigating inconsistent experimental results.
-
Key Takeaway: Always qualify your reagents. The purity of your starting material is a critical parameter that must be confirmed, especially when troubleshooting reproducibility issues.
Part 3: Protocols and Data Summary
Recommended Storage Conditions Summary
| Condition | Solid Compound | In Solution |
| Temperature | 2-8°C (Refrigerated) | ≤ -20°C (Frozen) |
| Light | Store in the dark (e.g., amber vial in a cabinet) | Store in the dark (amber vial or foil-wrapped) |
| Atmosphere | Tightly sealed container; consider inert gas overlay | Single-use aliquots to minimize headspace |
| Moisture | Store in a dry environment (desiccator recommended) | Use high-purity, dry solvents |
| Incompatibilities | Avoid strong oxidizing agents, strong acids/alkalis.[3] | N/A |
Protocol: Basic Stability Assessment via HPLC
This protocol outlines a simple experiment to assess the stability of your 3,4,5-Trimethoxyhydrocinnamic acid under your specific laboratory conditions.
Objective: To determine the rate of degradation of the compound in a specific solvent and storage condition.
Materials:
-
3,4,5-Trimethoxyhydrocinnamic acid
-
HPLC-grade solvent (e.g., methanol)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Storage vials (clear and amber)
Procedure:
-
Initial Analysis (T=0):
-
Accurately prepare a stock solution of 3,4,5-Trimethoxyhydrocinnamic acid (e.g., 1 mg/mL) in your chosen solvent.
-
Immediately dilute to a working concentration (e.g., 50 µg/mL).
-
Inject the working solution into the HPLC system and record the chromatogram. This is your baseline (T=0) purity. The main peak should be sharp and symmetrical. Note its retention time and peak area.
-
-
Sample Storage:
-
Aliquot the stock solution into several sets of vials. For example:
-
Set A: Amber vial, stored at -20°C.
-
Set B: Amber vial, stored at 4°C.
-
Set C: Amber vial, stored at room temperature (~22°C).
-
Set D: Clear vial, stored at room temperature on the benchtop (exposed to light).
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 72 hours, 1 week, 2 weeks, 1 month), retrieve one vial from each storage condition.
-
Allow the frozen samples to thaw completely and come to room temperature.
-
Prepare a working solution and analyze by HPLC using the exact same method as the T=0 sample.
-
-
Data Analysis:
-
For each time point and condition, compare the chromatogram to the T=0 baseline.
-
Calculate the percentage of the remaining compound: (Peak Area at T=x / Peak Area at T=0) * 100.
-
Note the appearance and growth of any new impurity peaks.
-
Plot the percentage of remaining compound versus time for each condition to visualize the degradation rate.
-
This self-validating system will provide you with empirical data on the stability of 3,4,5-Trimethoxyhydrocinnamic acid under your lab's specific conditions, allowing you to make informed decisions about solution preparation and storage.
References
- TCI Chemicals. (n.d.). Safety Data Sheet: (E)-3,4,5-Trimethoxycinnamic Acid.
- Al-Nuaimi, M. S., et al. (2018). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. MDPI.
- ChemFaces. (n.d.). Technical Data Sheet: 3,4,5-Trimethoxy-trans-cinnamic acid.
- Monisha, T. R., et al. (2018). Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. 3 Biotech, 8(8), 368.
- Borges, F., et al. (2013). Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview. PMC.
- Recamales, Á. F., et al. (2006). The effect of storage conditions on the phenolic composition and colour of white wine. International Journal of Food Science & Technology, 41(5), 513-521.
- Naczk, M., & Shahidi, F. (2004). Extraction and analysis of phenolics in food.
- Vacca, V., et al. (2003). Changes in phenolic compounds, colour and antioxidant activity in industrial red myrtle liqueurs during storage. Nahrung, 47(6), 442-447.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3,4,5-Trimethoxycinnamic acid.
- PubChem. (n.d.). 3,4,5-Trimethoxycinnamic acid. National Center for Biotechnology Information.
Sources
Enhancing the selectivity of 3,4,5-Trimethoxyhydrocinnamic acid derivatives for specific biological targets
Introduction
Welcome to the technical support center for researchers working with 3,4,5-Trimethoxyhydrocinnamic acid (TMHCA) and its derivatives. TMHCA is a key structural scaffold, derived from natural products, that has led to compounds with a wide array of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2] A critical challenge in the development of TMHCA-based therapeutics is achieving high selectivity for the intended biological target. Poor selectivity can lead to off-target effects, complicating experimental interpretation and potentially causing adverse side effects in clinical applications.[3]
This guide provides in-depth, practical solutions to common issues encountered during the optimization of these compounds. It is designed to move beyond simple protocols, offering insights into the causal relationships behind experimental choices to empower your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common biological targets for TMHCA derivatives and why is selectivity an issue?
TMHCA derivatives are versatile scaffolds that have been adapted to target a range of proteins, including protein kinases, cholinesterases, and various receptors involved in the central nervous system.[1][4][5] For example, their structural similarity to ATP makes them candidates for inhibiting kinases, which are implicated in diseases like cancer.[3][6] The selectivity issue arises because many of these target families, such as the human kinome, share highly conserved active sites.[3][6] A derivative designed to inhibit one kinase might inadvertently inhibit several others, leading to a promiscuous activity profile that complicates its therapeutic application.[3]
Q2: My TMHCA derivative shows potent activity in a biochemical assay but fails in cell-based assays. What's the likely cause?
This is a common bottleneck in drug discovery. Several factors could be at play:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. The trimethoxy-phenyl group can influence lipophilicity, which is a key determinant of permeability.
-
Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps.
-
Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes into an inactive form.
-
Lack of Target Engagement: Even if the compound enters the cell, it may not bind to its target in the complex cellular environment due to the presence of endogenous competitors (like high intracellular ATP concentrations for kinase inhibitors) or the target protein being in a conformational state not present in the biochemical assay.[7][8] It is crucial to perform a target engagement assay to confirm the compound is binding to its intended target within the cell.[7][8][9]
Q3: What initial strategies should I consider to improve the selectivity of my lead TMHCA derivative?
Initial strategies should focus on exploiting subtle differences between your primary target and known off-targets. Key approaches include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the TMHCA scaffold. The carboxyl group is a frequent point of modification, often converted to esters or amides to explore different interactions with the target.[1] Altering the length and nature of the linker between the trimethoxyphenyl ring and the reactive group can also drastically affect activity and selectivity.[10]
-
Computational Modeling: Use in silico methods like molecular docking and molecular dynamics to predict how your derivative binds to both the on-target and off-target proteins.[11][12][13] This can reveal key residues or pockets that can be exploited to enhance selectivity.[12] For example, modeling might suggest adding a bulky group that creates a steric clash in the smaller binding pocket of an off-target protein.[3][14]
-
Counter-Screening: Proactively test your compound against a panel of related proteins (e.g., a kinase panel) early in the process.[15][16] This provides a quantitative measure of selectivity and guides the next round of chemical modifications.
Troubleshooting Guides
Problem 1: Low Selectivity Identified in an Initial Kinase Panel Screen
You've just received data from a kinase selectivity panel (e.g., a 24-kinase panel from Promega or a larger screen from Reaction Biology), and your lead compound inhibits multiple kinases with similar potency.
Caption: Troubleshooting workflow for low kinase selectivity.
-
Exploit the Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic pocket near the ATP-binding site. Its size varies across the kinome. If your primary target has a small gatekeeper (e.g., glycine, threonine) while key off-targets have large ones (e.g., methionine, phenylalanine), you can design derivatives with bulky substituents on the TMHCA core. This creates a steric clash that prevents binding to the off-targets while being accommodated by the on-target.[3]
-
Enhance Shape and Electrostatic Complementarity: Even highly similar binding sites can have subtle differences in shape or the distribution of charged/polar residues.[13][17]
-
Action: Use computational tools like Comparative Molecular Field Analysis (CoMFA) to identify regions where electrostatic potential differs.[14][17] Modifying your derivative to place a complementary charge (e.g., adding an electronegative ester) in a specific region can significantly boost selectivity for one target over another.[14][17]
-
-
Consider Protein Flexibility: Proteins are not rigid structures. Molecular dynamics simulations can reveal that the surface of your target protein fluctuates, transiently opening up unique pockets that are not present in off-targets.[18] Designing a compound that can bind to and stabilize such a unique conformation is a powerful strategy for achieving high selectivity.[18]
Problem 2: Phenotype in Cells Does Not Match Expected On-Target Effect
You treat cells with your TMHCA derivative, expecting to see phenotype 'A' (e.g., apoptosis). Instead, you observe phenotype 'B' (e.g., cell cycle arrest), suggesting an off-target effect is dominating the cellular response.[19]
-
Caption: High-level workflow for the Cellular Thermal Shift Assay (CETSA).
-
Identify the Off-Target: If on-target engagement is confirmed but the phenotype is still unexpected, you must identify the off-target (Target Beta).
-
Hypothesis-Driven Approach: Review the literature for known off-targets of similar chemical scaffolds. Phenolic compounds can sometimes interact with a wide range of proteins.[19][22] If you observe G1/S cell cycle arrest, for example, a known regulator of that checkpoint could be the off-target.[19]
-
Unbiased Proteomics Approach: Use proteome-wide CETSA (MS-CETSA) or other chemoproteomic techniques to screen for all proteins that bind to your compound in an unbiased manner.[7][20] This can reveal unexpected interactions.
-
-
Validate the Off-Target: Once a candidate off-target is identified, validate its role in the observed phenotype using techniques like siRNA knockdown or by testing your compound in a cell line where the off-target has been knocked out. If the phenotype disappears, you have confirmed the off-target.
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general method for assessing inhibitor selectivity using a commercial luminescent assay system that measures ATP consumption (e.g., Promega's ADP-Glo™).[16][23]
Objective: To determine the IC50 values of a TMHCA derivative against a panel of protein kinases.
Materials:
-
Kinase Selectivity Profiling System (e.g., Promega #V3221) containing kinases, substrates, and buffers.[15][16]
-
TMHCA derivative stock solution (e.g., 10 mM in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega #V9101).
-
White, 384-well assay plates.
-
Multichannel pipette or automated liquid handler.
-
Plate-reading luminometer.
Methodology:
-
Compound Preparation: Prepare a serial dilution of your TMHCA derivative. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.
-
Kinase Reaction Setup:
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol is for verifying target engagement in intact cells.[21]
Objective: To determine if a TMHCA derivative binds to and stabilizes its target protein in a cellular context.
Materials:
-
Cell line expressing the target protein.
-
TMHCA derivative and vehicle control (DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
PCR tubes and a thermal cycler.
-
Apparatus for SDS-PAGE and Western blotting.
-
Primary antibody specific to the target protein.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the TMHCA derivative at the desired concentration (e.g., 10x the biochemical IC50) or vehicle control for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS to a specific cell density.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Immediately cool the tubes to 4°C.[21]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Normalize the total protein concentration for all samples.
-
Detection and Analysis:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.[21]
-
Quantify the band intensities for each temperature point.
-
Plot the normalized band intensity versus temperature for both the vehicle- and compound-treated samples to generate melting curves. A rightward shift in the melting curve for the compound-treated sample indicates protein stabilization and confirms target engagement.[21]
-
Data Presentation
Table 1: Illustrative Selectivity Profile of a Fictional TMHCA Derivative (Compound X)
This table demonstrates how to present selectivity data. A selectivity score can be calculated in various ways; a simple method is the ratio of IC50 values (Off-target IC50 / On-target IC50).
| Target Kinase | IC50 (nM) | Selectivity Score (vs. Target A) |
| Target A (On-Target) | 50 | 1.0 |
| Target B | 250 | 5.0 |
| Target C | >10,000 | >200 |
| Target D | 80 | 1.6 |
| Target E | 1,500 | 30.0 |
| Target F | >10,000 | >200 |
In this example, Compound X is highly selective for Target A over Targets C, E, and F, but shows poor selectivity against Targets B and D, which would become the focus of the next round of optimization.
References
- Lu, C., et al. (2006). Computational approaches to model ligand selectivity in drug design. PubMed.
- Various Authors. (2006). Computational Approaches to Model Ligand Selectivity in Drug Design. Ingenta Connect.
- Various Authors. (2006). Computational Approaches to Model Ligand Selectivity in Drug Design. Semantic Scholar.
- Promega Corporation. Kinase Selectivity Profiling System: General Panel Protocol.
- Aganitha AI Inc. (2024).
- Various Authors. Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online.
- AZoLifeSciences. (2022). Improving Selectivity in Drug Design. AZoLifeSciences.
- Various Authors. Rational Approaches to Improving Selectivity in Drug Design.
- Various Authors. (2012). Rational Approaches to Improving Selectivity in Drug Design. PubMed Central.
- Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita.
- Promega Corporation. Kinase Selectivity Profiling Systems—General Panel.
- Various Authors. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
- DiscoverX. Target Engagement Assays. DiscoverX.
- Zhao, L., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA)
- Various Authors. (2020). Importance of Quantifying Drug-Target Engagement in Cells. PubMed Central.
- Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology.
- Various Authors. (2020). Importance of Quantifying Drug-Target Engagement in Cells.
- Various Authors. (2015). Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations.
- BenchChem. (2025). Unveiling Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay for MLS000545091. BenchChem.
- Promega Corporation. Kinase Selectivity Profiling System Technical Manual #TM421.
- Zhao, L., et al. (2019). Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives.
- Zhao, L., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA)
- Various Authors. (2021). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. MDPI.
- Various Authors. (2023).
- Various Authors. (2023).
- Human Metabolome Database. (2006). Showing metabocard for 3,4,5-Trimethoxycinnamic acid (HMDB0002511). HMDB.
- Razzaghi-Asl, N., Garrido, J., & Khazaei, M.
- National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxycinnamic acid. PubChem.
- BenchChem Technical Support Team. (2025). Troubleshooting Denzimol's off-target effects in cell cultures. BenchChem.
- Various Authors. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central.
- Various Authors. (2025). Sensitivity of phenolic compounds evaluated by a new approach of analytical methods.
- Various Authors. (2017). What the steps should be taken when primary detecting of phenolic compounds?.
- Thermo Fisher Scientific. PCR Troubleshooting Guide. Thermo Fisher Scientific.
Sources
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Approaches to Model Ligand Selectivity in Drug Desi...: Ingenta Connect [ingentaconnect.com]
- 7. selvita.com [selvita.com]
- 8. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target Engagement Assays [discoverx.com]
- 10. mdpi.com [mdpi.com]
- 11. Computational approaches to model ligand selectivity in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aganitha.ai [aganitha.ai]
- 13. azolifesciences.com [azolifesciences.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 16. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 17. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations | PLOS Computational Biology [journals.plos.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. worldwide.promega.com [worldwide.promega.com]
Validation & Comparative
A Comparative Study of 3,4,5-Trimethoxyhydrocinnamic Acid and its Hydroxylated Analogs: A Guide for Researchers
In the landscape of drug discovery and development, phenolic acids represent a class of compounds with immense therapeutic potential. Their diverse biological activities, ranging from antioxidant and anti-inflammatory to anticancer effects, have made them a focal point of intensive research. This guide provides a detailed comparative analysis of 3,4,5-Trimethoxyhydrocinnamic acid (TMHCA) and its hydroxylated counterpart, 3,4,5-Trihydroxyhydrocinnamic acid (THHCA). As a senior application scientist, this document is structured to offer not just a side-by-side comparison, but a deeper, mechanistic understanding to fellow researchers, scientists, and drug development professionals. We will delve into their synthesis, comparative biological efficacy supported by experimental data, and the underlying signaling pathways.
Introduction: The Significance of Substitution Patterns
The chemical structure of a phenolic acid is intricately linked to its biological function. The nature, number, and position of substituents on the aromatic ring can dramatically alter a molecule's reactivity, bioavailability, and interaction with biological targets. This guide focuses on two closely related hydrocinnamic acid derivatives, differing only in the substitution at the 3, 4, and 5 positions of the phenyl ring: methoxy (-OCH₃) groups in TMHCA and hydroxyl (-OH) groups in THHCA. This seemingly subtle difference has profound implications for their bioactivity, a central theme we will explore throughout this document.
Synthesis of 3,4,5-Trimethoxyhydrocinnamic Acid and its Hydroxylated Analog
The synthesis of these compounds typically involves a two-step process: the formation of the corresponding cinnamic acid derivative followed by the reduction of the α,β-unsaturated double bond.
Synthesis of Cinnamic Acid Precursors
3,4,5-Trimethoxycinnamic acid is commonly synthesized via the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid.[1] A green chemistry approach to this reaction utilizes ammonium bicarbonate as a catalyst in a solvent-free or minimal solvent system, offering high yields and avoiding the use of hazardous reagents like pyridine and piperidine.[1]
3,4,5-Trihydroxycinnamic acid can be prepared from 3,5-dimethoxy-4-hydroxybenzaldehyde, followed by demethylation, or through other synthetic routes starting from readily available precursors.[2]
Reduction to Hydrocinnamic Acids
The conversion of cinnamic acids to their corresponding hydrocinnamic acids is efficiently achieved through catalytic hydrogenation. This reaction selectively reduces the carbon-carbon double bond without affecting the carboxylic acid group or the aromatic ring. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation under mild conditions of hydrogen pressure and temperature.[3] Rhodium-based catalysts have also been shown to be highly selective for this reduction.[4]
Experimental Protocol: Catalytic Hydrogenation of Cinnamic Acid Derivatives
-
Reaction Setup: In a stirred tank reactor or a similar hydrogenation apparatus, dissolve the cinnamic acid derivative (e.g., 3,4,5-trimethoxycinnamic acid) in a suitable solvent such as ethanol.[3]
-
Catalyst Addition: Add a catalytic amount of 5% Palladium on carbon (Pd/C).[3] The catalyst loading is typically around 5-10% by weight of the substrate.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 10 millibars) and maintain a constant temperature (e.g., 25°C).[3]
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the Pd/C catalyst.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude hydrocinnamic acid can be further purified by recrystallization or column chromatography to yield the final product.
Comparative Biological Activities
The substitution of methoxy groups with hydroxyl groups significantly impacts the antioxidant, anti-inflammatory, and anticancer properties of these molecules. Generally, the presence of hydroxyl groups, particularly in a catechol-like arrangement (ortho-dihydroxy), enhances these biological activities.[5]
Antioxidant Activity: A Tale of Two Moieties
The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to scavenge free radicals.
Mechanism of Antioxidant Action
The primary mechanism involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring. The ease of this hydrogen donation is a key determinant of antioxidant potency.
Hydroxylated vs. Methoxylated Analogs
Studies have consistently shown that hydroxylated phenolic acids exhibit superior antioxidant activity compared to their methoxylated counterparts.[6] The presence of multiple hydroxyl groups, as in THHCA, further enhances this activity.[7] Methoxy groups, being less effective hydrogen donors, contribute less to direct radical scavenging. However, they can still influence the electronic properties of the aromatic ring and contribute to the overall antioxidant profile, albeit to a lesser extent than hydroxyl groups.[7]
Experimental Data: DPPH Radical Scavenging Assay
| Compound | Antioxidant Activity (DPPH Assay) | Reference |
| Caffeic Acid (3,4-dihydroxycinnamic acid) | IC₅₀ = 16.6 µmol L⁻¹ | [8] |
| Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) | Less efficient than caffeic acid | [6] |
| 3,4,5-Trihydroxycinnamic Acid | Higher antioxidant profile than caffeic acid | [7] |
This data suggests a clear trend where a higher number of hydroxyl groups correlates with increased antioxidant activity. Therefore, it is highly probable that 3,4,5-Trihydroxyhydrocinnamic acid would exhibit significantly lower IC₅₀ values (higher potency) in the DPPH assay compared to 3,4,5-Trimethoxyhydrocinnamic acid.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like ethanol or methanol. The concentration should be adjusted to yield an initial absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare serial dilutions of the test compounds (TMHCA and THHCA) and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.
-
Assay Procedure: In a 96-well microplate, add a small volume of the sample or standard solution to each well. Then, add the DPPH working solution to initiate the reaction. Include a control well with only the solvent and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds. Plot the percentage of inhibition against the concentration to determine the IC₅₀ value.
Anti-inflammatory Effects: Targeting Key Signaling Pathways
Chronic inflammation is a key contributor to various diseases. Phenolic acids have demonstrated potent anti-inflammatory effects, often by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS).[9]
Hydroxylated vs. Methoxylated Analogs in Inflammation
Hydroxylated phenolic acids, particularly those with a catechol structure, are generally more potent inhibitors of inflammatory pathways.[10] 3,4,5-Trihydroxycinnamic acid has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB.[11] It can also suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins.[12] While methoxylated analogs also possess anti-inflammatory properties, the direct hydrogen-donating ability of the hydroxyl groups in THHCA likely contributes to a more potent effect in quenching reactive oxygen and nitrogen species that can activate inflammatory signaling. 3,4,5-trihydroxycinnamic acid exhibits a 4-fold higher suppression of lipopolysaccharide-induced NO production compared to caffeic acid.[13]
Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, by NOS.
-
Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, in a 96-well plate.
-
Stimulation and Treatment: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence of various concentrations of the test compounds (TMHCA and THHCA).
-
Nitrite Measurement: After an incubation period, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent. The Griess reaction produces a colored azo dye, and the absorbance is measured spectrophotometrically (typically at 540 nm).
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the untreated (LPS-stimulated) control wells. The IC₅₀ value can then be determined.
Anticancer Activity: A Multi-faceted Approach
The anticancer properties of phenolic acids are attributed to a variety of mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.
Mechanisms of Anticancer Action
Phenolic acids can exert their anticancer effects through:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.
-
Modulation of Signaling Pathways: Interfering with pathways that promote cancer cell growth and survival, such as the PI3K/Akt and MAPK pathways.[14]
Hydroxylated vs. Methoxylated Analogs in Cancer
The structure-activity relationship for anticancer activity is complex. However, studies on related flavonoids and phenolic acids suggest that the presence of hydroxyl groups can enhance pro-apoptotic and antiproliferative effects.[15] For instance, the 5,4'- and 3',4'-dihydroxyl moieties in flavones have been shown to be important for their antiproliferative activity.[15] Cinnamic acid esters are considered to be a potent class when compared to methoxylated or hydroxylated forms.[14] While direct comparative anticancer data for TMHCA and THHCA is scarce, the enhanced antioxidant and anti-inflammatory properties of the hydroxylated analog suggest it may also possess more potent anticancer activity.
Experimental Data: Cytotoxicity against Cancer Cell Lines
The MTT assay is a widely used method to assess the cytotoxic effects of compounds on cancer cells. The IC₅₀ value represents the concentration of the compound that reduces the viability of cancer cells by 50%.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (TMHCA and THHCA) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO or a SDS solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.[9]
Visualization of Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, visualize a key signaling pathway and a typical experimental workflow.
Diagram 1: The Canonical NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway.
Diagram 2: Experimental Workflow for MTT Assay
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nacatsoc.org [nacatsoc.org]
- 4. chemmethod.com [chemmethod.com]
- 5. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic Potential of Plant Phenolic Acids in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Validating the Anti-Seizure Effects of 3,4,5-Trimethoxyhydrocinnamic Acid in Mice: A Comparative Guide
<
Introduction: The Unmet Need in Epilepsy and a Novel Candidate
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide.[1][2] Despite the availability of numerous anti-seizure drugs (ASDs), a significant portion of patients, estimated at nearly 30%, suffer from pharmacoresistant epilepsy, meaning their seizures are not adequately controlled by current medications.[3] This highlights a critical need for novel therapeutic agents with different mechanisms of action.
3,4,5-Trimethoxycinnamic acid (TMCA), a natural product derivative, and its analogues have garnered interest for a range of biological activities, including effects on the central nervous system (CNS).[4][5][6] Specifically, TMCA has been reported to exhibit anticonvulsant and sedative properties, with preliminary research suggesting it may act as a GABA-A/BZ receptor agonist.[4][7] This guide provides a comprehensive framework for validating the anti-seizure potential of 3,4,5-Trimethoxyhydrocinnamic acid (a close analogue of TMCA, hereafter referred to as "Test Compound") in mice, comparing its efficacy against established ASDs in clinically relevant preclinical models.
Comparative Experimental Design: A Two-Pronged Approach
To robustly assess the anti-seizure profile of the Test Compound, a multi-model approach is essential. This strategy allows for the characterization of its efficacy against different seizure types and potential mechanisms of action. We will utilize two of the most well-validated and widely used acute seizure models in preclinical drug discovery[2][3][8]:
-
Pentylenetetrazol (PTZ)-Induced Seizure Model: PTZ is a GABA-A receptor antagonist that, at convulsive doses, induces myoclonic and generalized tonic-clonic seizures.[9][10][11] This model is particularly sensitive to compounds that enhance GABAergic inhibition, the primary mechanism of benzodiazepines like Diazepam.[12][13][14][15] Efficacy in this model suggests a potential mechanism involving the GABA system.[16][17]
-
Maximal Electroshock (MES) Seizure Model: The MES test induces a generalized tonic-clonic seizure via electrical stimulation.[18][19][20] It is a benchmark for identifying compounds that can prevent seizure spread.[18] This model is highly predictive of efficacy against generalized tonic-clonic seizures in humans and is particularly sensitive to drugs that block voltage-gated sodium channels, such as Phenytoin.[21][22][23][24]
By comparing the Test Compound's performance against Diazepam in the PTZ model and Phenytoin in the MES model, we can effectively benchmark its potency and begin to elucidate its likely mechanism of action.
Methodologies and Protocols: Ensuring Scientific Rigor
Adherence to detailed, validated protocols is paramount for reproducibility and trustworthiness. All procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[1]
Animal Care and Ethical Considerations
-
Species: Male C57BL/6 or CF-1 mice (20-25 g) are commonly used.[18][25]
-
Housing: Animals should be housed in a controlled environment (22±2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimate to the laboratory for at least 3-5 days before experimentation to minimize stress-induced variability.
Drug Preparation and Administration
-
Vehicle: The Test Compound, Diazepam, and Phenytoin should be dissolved or suspended in a consistent vehicle, such as 0.9% saline containing 0.5% Tween 80, to ensure proper solubilization.
-
Administration: All administrations will be performed via intraperitoneal (i.p.) injection. This route provides rapid systemic absorption.
-
Timing: Drugs are administered 30-60 minutes prior to seizure induction to allow for peak plasma and brain concentrations to be reached.[1][20]
Experimental Protocol 1: PTZ-Induced Seizure Model
This protocol is designed to assess the ability of the Test Compound to protect against chemically-induced generalized seizures.
Objective: To determine if the Test Compound can increase the latency to, and reduce the severity of, seizures induced by the GABA-A antagonist, Pentylenetetrazol.
Materials:
-
Pentylenetetrazol (PTZ) solution (e.g., 60 mg/kg in saline)
-
Test Compound, Diazepam (positive control, e.g., 1-5 mg/kg), and Vehicle
-
Observation chambers
-
Syringes and needles (27-gauge)
-
Stopwatches
Step-by-Step Procedure:
-
Animal Grouping: Randomly assign mice to treatment groups (Vehicle, Test Compound at various doses, Diazepam), with n=8-12 animals per group.[20]
-
Drug Administration: Administer the assigned treatment (Vehicle, Test Compound, or Diazepam) via i.p. injection.
-
Pre-treatment Period: Return the mice to their home cages for the 30-minute pre-treatment period.
-
Seizure Induction: After 30 minutes, administer a convulsive dose of PTZ (e.g., 60-85 mg/kg, i.p.).[11] The exact dose should be predetermined to reliably induce seizures in >95% of vehicle-treated animals.
-
Observation: Immediately after PTZ injection, place the mouse in an individual observation chamber and start a stopwatch. Observe continuously for 30 minutes.[26]
-
Data Recording: Record the following parameters:
-
Latency to first myoclonic jerk (seconds): The time from PTZ injection to the first whole-body twitch or jerk.
-
Latency to generalized tonic-clonic seizure (GTCS) (seconds): The time to the onset of a full convulsive seizure, characterized by loss of posture and tonic hindlimb extension.
-
Seizure Severity: Score the maximal seizure severity for each animal using a standardized scale (e.g., a modified Racine scale).
-
Experimental Workflow: PTZ Model
Caption: Workflow for the MES-induced seizure validation study.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, comparative tables. The results presented below are hypothetical but representative of a successful validation study.
Table 1: Comparative Efficacy in the PTZ-Induced Seizure Model
| Treatment Group (Dose, mg/kg) | n | Latency to First Jerk (s, Mean ± SEM) | Latency to GTCS (s, Mean ± SEM) | Seizure Severity (Mean Score ± SEM) |
| Vehicle | 10 | 115 ± 8.2 | 185 ± 12.5 | 4.8 ± 0.2 |
| Test Compound (25) | 10 | 160 ± 10.1 | 250 ± 15.3 | 3.5 ± 0.4 |
| Test Compound (50) | 10 | 245 ± 14.6 | 380 ± 20.1 | 2.1 ± 0.3 |
| Diazepam (2.5) | 10 | 310 ± 18.9 | 550 ± 25.4 | 1.5 ± 0.2 |
| p<0.05, *p<0.01 compared to Vehicle group (One-way ANOVA with post-hoc test) |
Interpretation: The data in Table 1 would indicate that the Test Compound produces a dose-dependent increase in the latency to seizures and a reduction in seizure severity in the PTZ model. [10]This profile is similar to that of Diazepam, strongly suggesting that the Test Compound may exert its anti-seizure effects by enhancing GABAergic neurotransmission. [12][15]
Table 2: Comparative Efficacy in the MES Model
| Treatment Group (Dose, mg/kg) | n | Number Protected | % Protection |
| Vehicle | 10 | 0 | 0% |
| Test Compound (50) | 10 | 2 | 20% |
| Test Compound (100) | 10 | 5 | 50% |
| Phenytoin (30) | 10 | 9 | 90%** |
| p<0.05, *p<0.01 compared to Vehicle group (Fisher's exact test) |
Interpretation: The results in Table 2 suggest the Test Compound offers partial, dose-dependent protection in the MES model. While less potent than the standard drug Phenytoin, the activity indicates it may also possess some ability to prevent seizure spread, possibly through a secondary mechanism like modulation of voltage-gated ion channels. [20]
Mechanistic Discussion: Synthesizing the Evidence
The combined results from the PTZ and MES models provide a compelling, albeit preliminary, mechanistic profile. The strong efficacy in the PTZ model points towards a primary mechanism involving the enhancement of GABAergic inhibition. [12]Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the brain, and its potentiation is a well-established anti-seizure strategy. [15][16]Drugs like benzodiazepines act as positive allosteric modulators of the GABA-A receptor, increasing chloride influx and hyperpolarizing neurons, thus making them less likely to fire. [14][27][28] The moderate activity in the MES model suggests the Test Compound is not a classic, potent sodium channel blocker like Phenytoin. [21][23][29]However, some cross-reactivity is possible, or it may modulate other voltage-gated channels. [22][30][31]The anticonvulsant properties of some benzodiazepines, for example, may be partly due to effects on voltage-dependent sodium channels. [28]
Proposed Signaling Pathway```dot
Sources
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 14. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. defeatingepilepsy.org [defeatingepilepsy.org]
- 17. Mutations affecting GABAergic signaling in seizures and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. emedicine.medscape.com [emedicine.medscape.com]
- 22. Role of Sodium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 24. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 27. ClinPGx [clinpgx.org]
- 28. Diazepam - Wikipedia [en.wikipedia.org]
- 29. m.youtube.com [m.youtube.com]
- 30. Frontiers | Epilepsy-Related Voltage-Gated Sodium Channelopathies: A Review [frontiersin.org]
- 31. Voltage-gated sodium channels in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 3,4,5-Trimethoxyhydrocinnamic Acid and Other Cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of Cinnamic Acid
Cinnamic acid, a naturally occurring organic compound, and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1] Their basic structure, featuring a phenyl ring attached to an acrylic acid moiety, offers numerous sites for modification, leading to a diverse library of compounds with potential therapeutic applications. This guide provides a comparative analysis of the efficacy of 3,4,5-Trimethoxyhydrocinnamic acid (TMCA) and other prominent cinnamic acid derivatives, focusing on their anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. By synthesizing available experimental data, this document aims to provide researchers with a valuable resource for identifying promising candidates for further investigation and drug development.
Anticancer Efficacy: A Tale of Substitution and Potency
Cinnamic acid derivatives have emerged as a promising class of compounds in oncology research, exhibiting cytotoxic effects against various cancer cell lines. The substitution pattern on the phenyl ring plays a pivotal role in determining their anticancer potency.
Comparative Cytotoxicity
In vitro studies have demonstrated that while natural phenolic acids like caffeic acid and ferulic acid show modest activity, synthetic modifications can significantly enhance their cytotoxic effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several cinnamic acid derivatives against different human cancer cell lines. A lower IC50 value indicates greater potency.
| Cinnamic Acid Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Caffeic Acid | HepG2 | Liver | 627.45 (48h) | [2] |
| A549 | Lung | >200 | [2] | |
| HT29-D4 | Colon | >200 | [2] | |
| Ferulic Acid | HepG2 | Liver | 782 (48h) | [2] |
| A549 | Lung | >200 | [2] | |
| HT29-D4 | Colon | >200 | [2] | |
| p-Coumaric Acid | HepG2 | Liver | 798 (48h) | [2] |
| A549 | Lung | >200 | [2] | |
| HT29-D4 | Colon | >200 | [2] | |
| 3,4,5-Trimethoxycinnamic acid (TMCA) Ester Derivative (S5) | PC-3 | Prostate | 17.22 | [1] |
| SGC-7901 | Gastric | 11.82 | [1] | |
| A549 | Lung | 0.50 | [1] | |
| MDA-MB-435s | Melanoma | 5.33 | [1] | |
| 3,4,5-Trimethoxycinnamic acid (TMCA) Amide Derivative (S20) | U-937 | Leukemia | 1.8 | [3] |
| HeLa | Cervical | 2.1 | [3] |
Note: The data for the TMCA derivatives (S5 and S20) are for ester and amide analogues, respectively, and not the parent acid. Direct comparative data for 3,4,5-Trimethoxyhydrocinnamic acid was not available in the reviewed literature.
The data clearly indicates that derivatives of 3,4,5-trimethoxycinnamic acid exhibit significantly lower IC50 values, suggesting a much higher potency against cancer cells compared to caffeic, ferulic, and p-coumaric acids. For instance, the TMCA ester S5 shows an exceptionally low IC50 of 0.50 µM against the A549 lung cancer cell line.[1] This highlights the importance of the trimethoxy substitution on the phenyl ring for enhancing anticancer activity.
Mechanistic Insights: Targeting Key Signaling Pathways
Cinnamic acid derivatives exert their anticancer effects by modulating critical signaling pathways involved in cancer cell proliferation and survival. Two key pathways are the PI3K/AKT and EGFR signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.
Antioxidant Capacity: Scavenging Free Radicals
The ability to neutralize free radicals is a key therapeutic property, as oxidative stress is implicated in a wide range of diseases. Cinnamic acid derivatives are effective antioxidants due to the presence of hydroxyl and methoxy groups on the phenyl ring.
Comparative Radical Scavenging Activity
The antioxidant activity of phenolic compounds is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates a stronger antioxidant capacity.
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| Caffeic Acid | Lower IC50 (more potent) | [4] |
| Sinapic Acid | Intermediate IC50 | [4] |
| Ferulic Acid | Higher IC50 (less potent) | [4] |
| p-Coumaric Acid | Highest IC50 (least potent) | [4] |
Note: Direct comparative IC50 values for 3,4,5-Trimethoxyhydrocinnamic acid were not available in the reviewed literature. The general trend for hydroxycinnamic acids is presented.
Studies have shown that the radical scavenging activity of hydroxycinnamic acids generally follows the order: caffeic acid > sinapic acid > ferulic acid > p-coumaric acid. [4]This trend is attributed to the number and position of hydroxyl groups on the phenyl ring, which are crucial for donating a hydrogen atom to stabilize free radicals. While specific data for TMCA is lacking, the presence of three methoxy groups is expected to influence its antioxidant potential.
Neuroprotective Effects: Shielding Neurons from Damage
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Cinnamic acid derivatives have shown promise as neuroprotective agents by mitigating oxidative stress and apoptosis in neuronal cells.
Comparative Neuroprotection in SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying neurodegenerative diseases.
| Compound | Cell Line | Insult | Effect | Reference |
| Ferulic Acid | SH-SY5Y | Trimethyltin (TMT) | Inhibited lipid peroxidation and DNA fragmentation | [5] |
| PC-12 | 6-OHDA or H2O2 | Increased cell viability | [6] | |
| Caffeic Acid | SH-SY5Y | Hydrogen Peroxide (H2O2) | Suppressed cell death and apoptosis | [7] |
| Caffeoylquinic Acid Derivatives | SH-SY5Y | Hydrogen Peroxide (H2O2) | Protected against H2O2-induced injury | [8][9] |
Note: Direct comparative data for 3,4,5-Trimethoxyhydrocinnamic acid was not available in the reviewed literature.
Both ferulic acid and caffeic acid have demonstrated significant neuroprotective effects in cellular models. Ferulic acid has been shown to protect SH-SY5Y cells from damage induced by the neurotoxin trimethyltin by up-regulating the antioxidant heme oxygenase-1 (HO-1) system. [5]Caffeic acid has been found to prevent hydrogen peroxide-induced oxidative damage and apoptosis in the same cell line. [7]While a direct comparison with TMCA is not available, the known central nervous system activities of TMCA derivatives suggest their potential for neuroprotection. [1]
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds and positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add a specific volume of each sample dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader. [8]7. Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Cell culture medium
-
Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Add an equal volume of Griess reagent (pre-mixed Part A and Part B) to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at a wavelength of around 540 nm. [10][11]9. Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
These assays measure the inhibition of COX and LOX enzymes, which are key in the inflammatory pathway.
COX Inhibition Assay (Colorimetric):
-
Prepare a reaction mixture containing assay buffer, heme, and the COX-1 or COX-2 enzyme.
-
Add the test compound or vehicle control.
-
Incubate for a short period at 25°C.
-
Initiate the reaction by adding a colorimetric substrate and arachidonic acid.
-
Monitor the appearance of the oxidized product by measuring the absorbance at 590 nm. [7]6. Calculate the percentage of inhibition and determine the IC50 value.
LOX Inhibition Assay (Spectrophotometric):
-
Prepare a reaction mixture containing the LOX enzyme in a suitable buffer (e.g., borate buffer, pH 9.0).
-
Add the test compound or vehicle control and incubate for a few minutes at 25°C.
-
Initiate the reaction by adding the substrate, linoleic acid.
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm. [6][12]5. Calculate the percentage of inhibition and determine the IC50 value.
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Cells in a 96-well plate
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and treat with various concentrations of the test compounds.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm. [13][14]6. Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Caption: General experimental workflow for assessing the in vitro efficacy of cinnamic acid derivatives.
Conclusion and Future Directions
This comparative guide highlights the significant therapeutic potential of cinnamic acid derivatives, with a particular emphasis on the enhanced efficacy observed with 3,4,5-trimethoxy substitution. The available data strongly suggests that TMCA and its derivatives are potent anticancer and anti-inflammatory agents, often surpassing the activity of more commonly studied cinnamic acids like ferulic and caffeic acid.
However, a clear gap in the literature exists regarding direct, head-to-head comparative studies of 3,4,5-Trimethoxyhydrocinnamic acid against other derivatives in antioxidant and neuroprotective assays. Future research should focus on conducting such studies to provide a more complete picture of its therapeutic potential. The detailed experimental protocols provided in this guide offer a standardized framework for conducting such comparative evaluations. By elucidating the structure-activity relationships and exploring the full potential of this versatile scaffold, researchers can pave the way for the development of novel and effective therapies for a range of human diseases.
References
-
Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction. PubMed Central. [Link]
-
Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids. PubMed Central. [Link]
-
Anti-inflammatory Effect of Ferulic Acid on LPS Stimulated RAW 264.7 Macrophages. ResearchGate. [Link]
-
(PDF) Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction. ResearchGate. [Link]
-
Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage-adipocyte interaction. PubMed. [Link]
-
IC50 values for anti-inflammatory activity determined in RAW264.7 macrophages. ResearchGate. [Link]
-
Synthesis and effects of new caffeic acid derivatives on nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophages. ResearchGate. [Link]
-
Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. [Link]
-
Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells. PubMed. [Link]
-
Ferulic Acid Exerts Neuroprotective Effects via Autophagy Induction in C. elegans and Cellular Models of Parkinson's Disease. PubMed Central. [Link]
-
Anti-Oxidation and Anti-Inflammatory Potency Evaluation of Ferulic Acid Derivatives Obtained through Virtual Screening. MDPI. [Link]
-
3,4,5‑Trihydroxycinnamic acid exerts anti‑inflammatory effects on TNF‑α/IFN‑γ‑stimulated HaCaT cells. SciSpace. [Link]
-
Ferulic Acid Regulates the Nrf2/Heme Oxygenase-1 System and Counteracts Trimethyltin-Induced Neuronal Damage in the Human Neuroblastoma Cell Line SH-SY5Y. PubMed Central. [Link]
-
Caffeic acid phenethyl ester protects mice from lethal endotoxin shock and inhibits lipopolysaccharide-induced cyclooxygenase-2 and inducible nitric oxide synthase expression in RAW 264.7 macrophages via the p38/ERK and NF-kappaB pathways. PubMed. [Link]
-
Anti-inflammatory activity of caffeic acid derivatives from Ilex rotunda. PubMed. [Link]
-
Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status. National Institutes of Health. [Link]
-
Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status. PubMed. [Link]
-
Caffeic acid prevents hydrogen peroxide-induced oxidative damage in SH-SY5Y cell line through mitigation of oxidative stress and apoptosis. PubMed. [Link]
-
(PDF) Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status. ResearchGate. [Link]
-
IC 50 values of the tested phenolic compounds in DPPH and ABTS þ assays. ResearchGate. [Link]
-
Antioxidant and anti-inflammatory activities of phenolic compounds grafted with hyaluronic aicd derived from Liparis tessellatus eggs. Fisheries and Aquatic Sciences. [Link]
-
Ferulic Acid Regulates the Nrf2/Heme Oxygenase-1 System and Counteracts Trimethyltin-Induced Neuronal Damage in the Human Neuroblastoma Cell Line SH-SY5Y. ResearchGate. [Link]
-
Quercetin, chrysin, caffeic acid and ferulic acid ameliorate cyclophosphamide-induced toxicities in SH-SY5Y cells. PubMed. [Link]
-
The neuroprotective effects of ferulic acid in toxin-induced models of Parkinson's disease. BINASSS. [Link]
-
Antioxidant properties of ferulic acid and its related compounds. PubMed. [Link]
-
IC50 values of the antioxidant activity test using DPPH method. ResearchGate. [Link]
-
Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. PubMed. [Link]
-
Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. MDPI. [Link]
-
Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata. MDPI. [Link]
-
Comparative evaluation of the antioxidant capacity of ferulic acid and synthesized propionyl ferulate. Journal of Applied Pharmaceutical Science. [Link]
-
Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant properties of ferulic acid and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ferulic Acid Regulates the Nrf2/Heme Oxygenase-1 System and Counteracts Trimethyltin-Induced Neuronal Damage in the Human Neuroblastoma Cell Line SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferulic Acid Exerts Neuroprotective Effects via Autophagy Induction in C. elegans and Cellular Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caffeic acid prevents hydrogen peroxide-induced oxidative damage in SH-SY5Y cell line through mitigation of oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory activity of caffeic acid derivatives from Ilex rotunda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3,4,5-Trimethoxyphenyl Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives based on the 3,4,5-trimethoxyphenyl scaffold. Our focus is on comparing the extensively studied 3,4,5-trimethoxycinnamic acid (TMCA) derivatives with their saturated analogues, the 3,4,5-trimethoxyhydrocinnamic acid (TMHCA) or 3-(3,4,5-trimethoxyphenyl)propanoic acid derivatives. The 3,4,5-trimethoxyphenyl moiety is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2]
While SAR studies on TMCA derivatives are abundant, research on their hydrogenated TMHCA counterparts is notably sparse.[2] This guide will synthesize the wealth of data on TMCA derivatives to establish a baseline for SAR and then, where data permits, draw critical comparisons to the TMHCA series, focusing on how the presence or absence of the α,β-double bond modulates biological activity.
Core Scaffolds and General Synthesis Strategies
The primary structural difference between the two parent compounds is the propenoic acid side chain in TMCA versus the propanoic acid side chain in TMHCA. This single feature—a carbon-carbon double bond—imparts significant conformational rigidity and alters the electronic properties of the molecule, which profoundly impacts biological activity.
The most common modifications to these scaffolds involve derivatization of the carboxylic acid group to form esters and amides.[1] These reactions are typically achieved through standard coupling protocols.
Experimental Protocol: General Amide Synthesis via EDC/HOBt Coupling
This protocol is a robust method for synthesizing a wide range of amide derivatives from either TMCA or TMHCA.
Rationale: The 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) system is a "zero-byproduct" coupling method. EDC activates the carboxylic acid, which is then attacked by HOBt to form an activated ester intermediate. This intermediate is less susceptible to racemization and reacts efficiently with the desired amine to form the amide bond. The urea byproduct from EDC is water-soluble, simplifying purification.
Step-by-Step Methodology:
-
Dissolution: Dissolve the parent acid (TMCA or TMHCA, 1.0 eq) in a suitable anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Activation: Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution. Stir at 0 °C for 20-30 minutes. The cold temperature helps to control the reaction rate and minimize side reactions.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq) to neutralize the hydrochloride salt formed.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. This removes unreacted reagents, the base, and water-soluble byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the pure amide derivative.
Caption: SAR summary for anticancer activity of 3,4,5-trimethoxyphenyl derivatives.
SAR for Other Biological Activities
Anti-inflammatory Activity
TMCA ester and amide derivatives have been reported to possess anti-inflammatory properties, often by inhibiting key inflammatory mediators like TNF-α, nitric oxide (NO), and the NF-κB signaling pathway. [1]For instance, certain synthetic TMCA esters have shown marked inhibition of high mobility group box-1 protein (HMGB1)-mediated hyperpermeability, a key process in inflammation. [1]While specific SAR studies for TMHCA derivatives in inflammation are lacking, the 3,4,5-trimethoxyphenyl moiety itself is known to contribute to anti-inflammatory effects, suggesting that TMHCA derivatives could also be active, though their potency relative to TMCA derivatives remains an open question. [3][4]
Leishmanicidal Activity
A key finding for the saturated scaffold comes from a study on the parent compound, 3-(3,4,5-trimethoxyphenyl)propanoic acid (TMHCA) , which was isolated from Piper tuberculatum. This compound demonstrated dose-dependent leishmanicidal activity against Leishmania amazonensis promastigotes with an IC₅₀ of 145 µg/mL . [5]This confirms that the saturated hydrocinnamic acid scaffold possesses intrinsic biological activity and is a viable starting point for the development of new antileishmanial agents.
Experimental Protocols: Cytotoxicity Screening
MTT Assay for In Vitro Anticancer Activity
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. It is a robust, reliable, and widely used method for screening cytotoxic compounds. [6][7] Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The available evidence strongly indicates that derivatives of 3,4,5-trimethoxycinnamic acid (TMCA) are potent biological agents, with a particularly rich SAR profile in the context of anticancer activity. A key conclusion is the critical importance of the α,β-unsaturated double bond , which enhances cytotoxicity likely through a combination of conformational rigidity and its ability to act as a Michael acceptor. [8] In contrast, the 3,4,5-trimethoxyhydrocinnamic acid (TMHCA) scaffold remains significantly underexplored. [2]The confirmed leishmanicidal activity of the parent acid demonstrates that this scaffold is not devoid of biological relevance. [5]There is a clear and compelling need for systematic studies to synthesize and evaluate libraries of TMHCA esters and amides. Such research would:
-
Directly quantify the contribution of the α,β-double bond to the activity against various targets (cancer, inflammation, microbes).
-
Potentially uncover novel activities where the flexibility of the saturated linker is advantageous for target binding.
-
Develop compounds with potentially different pharmacokinetic and safety profiles, as the reactive Michael acceptor moiety is absent.
Future work should focus on parallel synthesis and testing of both TMCA and TMHCA derivatives to build a comprehensive and truly comparative SAR landscape.
References
-
Zhao, Z., Song, H., Wang, Z., Zhang, L., Chen, X., He, X., Sun, Y., Bai, Y., Zhang, Y., & Wu, S. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 172, 123-144. [Link]
-
Sanjeev, A., Reddy, P. M., Huc, A., & Kumar, C. G. (2022). Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. Russian Journal of Organic Chemistry, 58(1), 119-127. [Link]
-
Mustafa, Y. F., Al-Sammarrae, A. M., & Al-Shemary, R. K. (2020). Synthesis and Biological Activities of 3,5-Disubstituted-4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. Systematic Reviews in Pharmacy, 11(6), 717-727. [Link]
-
Zhao, Z., et al. (2019). Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives. Request PDF. [Link]
-
Pontiki, E., & Hadjipavlou-Litina, D. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2104. [Link]
-
Pontiki, E., & Hadjipavlou-Litina, D. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. PubMed. [Link]
-
Nugroho, A. E., et al. (2021). Synthesis and Anticancer Activity Evaluation of N-(3,4,5- Trimethoxycinnamoyl)anthranilic Acid Derivatives. Request PDF. [Link]
-
Sanjeev, A., et al. (2022). Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. ResearchGate. [Link]
-
Zhao, Z., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Semantic Scholar. [Link]
-
Santos, M. M. M., et al. (2023). Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. Molecules, 28(12), 4758. [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 3-(3,4,5-Trimethoxyphenyl)propanoic acid (HMDB0030254). HMDB. [Link]
-
NIST. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propionic acid. NIST WebBook. [Link]
-
Chaves, J. S., et al. (2012). Antileishmanial activity of 3-(3,4,5-trimethoxyphenyl) propanoic acid purified from Amazonian Piper tuberculatum Jacq., Piperaceae, fruits. Revista Brasileira de Farmacognosia, 22(5), 1129-1133. [Link]
Sources
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. mdpi.com [mdpi.com]
Bridging the Bench and Biology: An In-Depth Correlative Analysis of 3,4,5-Trimethoxyhydrocinnamic Acid's In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Double Bond – Unveiling the Therapeutic Potential of 3,4,5-Trimethoxyhydrocinnamic Acid
In the landscape of pharmacologically active natural compounds, cinnamic acids and their derivatives have long been a focal point of research, lauded for their diverse therapeutic properties. Among these, 3,4,5-trimethoxycinnamic acid (TMCA) has been extensively studied. However, the focus of this guide shifts to its reduced, and arguably more biologically persistent form: 3,4,5-Trimethoxyhydrocinnamic acid (TMHCA), also known as 3-(3,4,5-trimethoxyphenyl)propanoic acid. While in vitro studies often showcase the potent effects of TMCA, it is the metabolic conversion of its propenoic acid side chain to a more stable propanoic acid structure that is of paramount importance for its in vivo activity.
This guide provides a comparative analysis of the in vitro and in vivo activities of TMHCA. Given the nascent stage of direct correlational studies for this specific molecule, we will synthesize evidence from closely related analogs and metabolites to construct a scientifically grounded understanding of its therapeutic potential. We will delve into the mechanistic underpinnings of its antioxidant and anti-inflammatory effects, supported by detailed experimental protocols and data, to bridge the critical gap between benchtop assays and whole-organism biological response.
The In Vitro Activity Profile: Predicting Efficacy in a Controlled Environment
The in vitro assessment of a compound's activity is the foundational step in drug discovery, offering a controlled environment to elucidate mechanisms of action and relative potency. For TMHCA, we can infer its in vitro profile by examining its parent compound, TMCA, and other structurally similar hydroxycinnamic acids.
Antioxidant Capacity: A Direct Radical Scavenging Role
Hydroxycinnamic acids are well-documented antioxidants, a property conferred by their phenolic structure.[1] The methoxy groups on the benzene ring of TMHCA are expected to enhance its electron-donating capacity, making it an effective radical scavenger.
Common in vitro assays to determine antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals, resulting in a measurable color change.[2][3] For instance, the related 3,4,5-trihydroxycinnamic acid has demonstrated potent DPPH radical scavenging activity.[4]
Anti-inflammatory Effects: Modulating Key Signaling Pathways
The anti-inflammatory properties of cinnamic acid derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Studies on related compounds suggest that TMHCA likely exerts its anti-inflammatory effects through two primary mechanisms:
-
Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammatory gene expression, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The parent compound, TMCA, is known to have derivatives that target the NF-κB pathway.[5]
-
Activation of the Nrf2 Pathway: The Nrf2 transcription factor is a key regulator of the cellular antioxidant response. Its activation leads to the expression of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1). The related 3,4,5-trihydroxycinnamic acid has been shown to exert anti-inflammatory effects by activating the Nrf2 pathway in microglial cells.[6][7]
In vitro anti-inflammatory activity is typically assessed using cell-based assays. For example, murine macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The efficacy of the test compound is then determined by measuring the reduction in inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Table 1: Summary of Inferred In Vitro Activities of 3,4,5-Trimethoxyhydrocinnamic Acid Based on Related Compounds
| Biological Activity | In Vitro Assay | Endpoint Measured | Expected Outcome for TMHCA | Reference Compound(s) |
| Antioxidant | DPPH Radical Scavenging | IC50 Value | Potent radical scavenging activity | 3,4,5-Trihydroxycinnamic acid[4] |
| ABTS Radical Scavenging | Trolox Equivalent Antioxidant Capacity (TEAC) | Significant antioxidant capacity | Hydroxycinnamic acids[1] | |
| Anti-inflammatory | LPS-stimulated Macrophages | Nitric Oxide (NO) Production | Inhibition of NO production | 3,4,5-Trihydroxycinnamic acid[6][7] |
| Pro-inflammatory Cytokine Levels (TNF-α, IL-6) | Reduction in cytokine secretion | Derivatives of TMCA | ||
| Western Blot | Nrf2 and HO-1 Expression | Upregulation of Nrf2 and HO-1 | 3,4,5-Trihydroxycinnamic acid[6][7] |
The In Vivo Profile: Navigating the Complexities of a Biological System
Translating in vitro results to in vivo efficacy is a complex challenge, primarily due to the pharmacokinetic properties of the compound – its absorption, distribution, metabolism, and excretion (ADME).
Metabolism: The Critical Conversion
One of the most significant factors in the in vivo activity of TMCA is its metabolism to TMHCA. The hydrogenation of the double bond in the propenoic acid side chain is a key metabolic step that occurs in the body. This conversion is critical because the hydrocinnamic acid form is generally more stable and may have a longer biological half-life, allowing for more sustained systemic effects.
In Vivo Evidence of Anti-inflammatory Activity
While direct in vivo studies on TMHCA are limited, its presence and modulation in an in vivo model of acute kidney injury (AKI) strongly suggests it plays a role in inflammatory processes. In a study investigating the effects of a novel monoacylglycerol lipase (MAGL) inhibitor on LPS-induced AKI, TMHCA was identified as one of the serum metabolites that was significantly altered by the anti-inflammatory treatment. This finding provides a direct link between TMHCA and an in vivo inflammatory condition, corroborating the anti-inflammatory effects suggested by in vitro studies of related compounds.
Furthermore, the known anti-inflammatory and antioxidant activities of various cinnamic acid derivatives in vivo lend further support to the potential of TMHCA.
Pharmacokinetics: The Role of Protein Binding
The distribution and bioavailability of a compound are heavily influenced by its ability to bind to plasma proteins. Recent research has identified 3,4,5-trimethoxyhydrocinnamic acid as a potential ligand for human serum albumin (HSA). Binding to HSA can significantly impact a drug's pharmacokinetic profile by affecting its half-life, volume of distribution, and the concentration of the free, active compound available to interact with its target tissues.
Table 2: Summary of In Vivo Profile and Pharmacokinetic Considerations for 3,4,5-Trimethoxyhydrocinnamic Acid
| Aspect | Observation/Finding | Implication for In Vivo Activity | Reference |
| Metabolism | TMCA is metabolized to TMHCA via hydrogenation. | TMHCA is a key in vivo metabolite, likely responsible for sustained activity. | |
| Anti-inflammatory Activity | Serum levels of TMHCA are modulated by anti-inflammatory treatment in an LPS-induced acute kidney injury model. | TMHCA is biologically active in an in vivo inflammatory setting. | |
| Pharmacokinetics | Potential ligand for human serum albumin (HSA). | HSA binding could increase half-life and influence distribution, affecting overall efficacy. |
Bridging the Gap: An Analysis of the In Vitro-In Vivo Correlation
Establishing a clear in vitro-in vivo correlation (IVIVC) is a primary goal in drug development, as it allows in vitro assays to serve as a surrogate for in vivo performance. For TMHCA, while we lack a direct point-to-point correlation, we can construct a strong qualitative IVIVC based on the available evidence.
The potent in vitro antioxidant and anti-inflammatory activities predicted for TMHCA, based on its structural analogs, appear to translate to in vivo effects. The key to this translation is the metabolic conversion of TMCA to TMHCA. In vitro assays using TMCA may show high potency, but the in vivo effects are likely mediated by the more stable TMHCA. This highlights a common challenge in IVIVC: the administered compound may not be the primary active agent in vivo.
The discrepancies often observed between in vitro and in vivo results can be attributed to several factors:
-
Metabolic Transformation: As discussed, the parent compound may be a pro-drug, with its metabolites being the active species.
-
Bioavailability: Poor absorption from the gastrointestinal tract can limit the systemic exposure of a compound, regardless of its in vitro potency.
-
Protein Binding: Extensive binding to plasma proteins can reduce the free fraction of the drug, limiting its ability to reach the target site.
-
Cellular and Tissue Barriers: The ability of a compound to cross biological membranes and reach its intracellular target is not always accurately predicted by simple in vitro models.
The evidence suggests that the in vitro anti-inflammatory mechanisms observed for related compounds, such as the modulation of the Nrf2 pathway, are likely relevant to the in vivo activity of TMHCA. The detection of TMHCA in an in vivo inflammatory model supports this correlation.
Visualizing the Science
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory mechanism of TMHCA.
Experimental Workflow for In Vitro Anti-inflammatory Assessment
Sources
- 1. researchgate.net [researchgate.net]
- 2. KR20180045728A - 3,4,5-Trimethoxy cinnamic acid derivatives, preparation method thereof, and skin whithening composition comprising the same - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Novel MAGL Inhibitors Alleviate LPS-Induced Acute Kidney Injury by Inhibiting NLRP3 Inflammatory Vesicles, Modulating Intestinal Flora, Repairing the Intestinal Barrier, and Interfering with Serum Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 3,4,5-Trimethoxyhydrocinnamic Acid Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of target molecules is the bedrock of reliable data. 3,4,5-Trimethoxyhydrocinnamic acid (TMHCA), a key metabolite of bioactive compounds found in medicinal plants, presents a common analytical challenge.[1] Its quantification is critical in pharmacokinetic studies, herbal medicine standardization, and the development of novel therapeutics.
This guide provides an in-depth, objective comparison of two prevalent analytical techniques for TMHCA quantification: High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my goal is not merely to present protocols but to illuminate the causality behind the methodological choices, empowering you to select and implement the most suitable method for your research needs. Our approach is grounded in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that every protocol is a self-validating system designed for trustworthiness and regulatory compliance.[2][3][4][5]
Pillar 1: High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)
HPLC-UV/DAD is a workhorse of the modern analytical laboratory. Its robustness, cost-effectiveness, and straightforward operation make it an excellent choice for routine analysis, quality control, and quantification in less complex sample matrices.
The 'Why': Rationale for the HPLC-UV/DAD Approach
The fundamental principle of this method lies in the separation of TMHCA from other sample components on a reversed-phase column, followed by its detection based on the absorption of UV light. TMHCA, possessing a substituted benzene ring, has a chromophore that absorbs UV radiation, making it an ideal candidate for this technique. The choice of an acidic mobile phase is critical; it ensures that the carboxylic acid moiety of TMHCA remains protonated, leading to sharper, more symmetrical peaks and reproducible retention times.
Experimental Workflow: HPLC-UV/DAD
The following diagram outlines the complete workflow for the quantification of TMHCA using HPLC-UV/DAD.
Detailed Protocol: HPLC-UV/DAD Method
1. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. Rationale: The acid suppresses the ionization of the analyte's carboxyl group, improving peak shape.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile and Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of TMHCA reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
2. Sample Preparation:
-
Accurately weigh the sample material (e.g., plant extract, formulation).
-
Perform a suitable extraction (e.g., sonication in methanol).
-
Evaporate the solvent and reconstitute the residue in a known volume of diluent to an expected concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection. Rationale: This step is crucial to remove particulates that could damage the HPLC column and pump seals.
3. Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase Gradient: A typical gradient might be: 0-20 min, 10% to 90% B; 20-22 min, 90% B; 22-25 min, 10% B. Rationale: A gradient elution ensures that both polar and non-polar impurities are eluted, providing a clean baseline around the TMHCA peak.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Rationale: Maintaining a constant column temperature ensures retention time stability.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the absorbance maximum of TMHCA (approx. 280-300 nm), with DAD to confirm peak purity.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the TMHCA standard against its concentration.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of TMHCA in the sample by interpolating its peak area from the calibration curve.
Pillar 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding higher sensitivity and selectivity, particularly in complex biological matrices like plasma or urine, LC-MS/MS is the gold standard.
The 'Why': Rationale for the LC-MS/MS Approach
This method combines the powerful separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. Instead of relying on UV absorbance, the instrument measures the mass-to-charge ratio (m/z) of the analyte. By selecting for a specific precursor ion (the molecular ion of TMHCA) and its characteristic product ions (fragments generated in the collision cell), the method can detect and quantify the analyte with exceptional specificity, even at very low concentrations. This is known as Multiple Reaction Monitoring (MRM). For TMHCA, Electrospray Ionization (ESI) in negative mode is the logical choice, as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion.
Experimental Workflow: LC-MS/MS
The following diagram illustrates the typical workflow for a bioanalytical LC-MS/MS method.
Detailed Protocol: LC-MS/MS Method
1. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock and Calibration Standards: Prepare as in the HPLC method, but at lower concentrations (e.g., 0.1 to 100 ng/mL), appropriate for the higher sensitivity of the instrument.
-
Internal Standard (IS) Stock Solution: Use a stable isotope-labeled TMHCA or a structurally similar compound not present in the sample. Prepare a stock solution and a working solution used for sample preparation.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of a biological sample (e.g., plasma), add 10 µL of the IS working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins. Rationale: Acetonitrile is an effective protein precipitating agent and is compatible with reversed-phase chromatography.
-
Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new vial for injection.
3. LC-MS/MS Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: A UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is preferred for faster analysis times and better resolution.
-
Mobile Phase Gradient: A fast gradient is typically used, e.g., 5% to 95% B in 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
4. Mass Spectrometer Conditions:
-
Ionization Mode: ESI Negative.
-
MRM Transitions: These must be optimized by infusing a pure standard of TMHCA. For TMHCA (MW 238.24), the precursor ion [M-H]⁻ would be m/z 237.1. Product ions would be determined experimentally.
-
Quantifier Transition: The most abundant product ion, used for quantification.
-
Qualifier Transition: A second product ion, used for identity confirmation.
-
-
Source Parameters: Optimize parameters like capillary voltage, gas flow, and source temperature to achieve the maximum stable signal for the analyte.
Performance Data: A Head-to-Head Comparison
The choice of method often comes down to a trade-off between performance characteristics and practical considerations. The following table summarizes typical validation data for the quantification of phenolic acids using these two techniques, providing a clear comparison.
| Validation Parameter | HPLC-UV/DAD | LC-MS/MS | Acceptance Criteria (ICH)[5][7] |
| Linearity (R²) | ≥ 0.999[8] | > 0.998 | ≥ 0.99 |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL[9] | ~0.01 - 0.5 ng/mL | Method Dependent |
| Limit of Quantification (LOQ) | ~0.5 - 1.5 µg/mL[9][10] | ~0.05 - 1.0 ng/mL | Method Dependent |
| Accuracy (% Recovery) | 97% - 104%[8] | 92% - 110% | 80 - 120% |
| Precision (%RSD) | < 4%[8] | < 10% | < 15% (< 20% at LOQ) |
Conclusion: Selecting the Optimal Method
Both HPLC-UV/DAD and LC-MS/MS are scientifically valid methods for the quantification of 3,4,5-Trimethoxyhydrocinnamic acid. The optimal choice is dictated by the specific requirements of your study.
-
Choose HPLC-UV/DAD for routine quality control, analysis of relatively clean samples (e.g., extracts, formulations), and when the expected analyte concentrations are in the µg/mL range or higher. It is a robust and cost-effective solution when ultra-high sensitivity is not required.
-
Choose LC-MS/MS when analyzing complex biological matrices (plasma, tissue homogenates), when quantifying trace levels of the analyte (ng/mL or pg/mL range), or when absolute certainty of analyte identity is required. While the initial instrument cost and method development are more intensive, its superior sensitivity and selectivity are indispensable for demanding bioanalytical and metabolic studies.
By understanding the principles, workflows, and performance characteristics of each technique, researchers can confidently select and validate an analytical method that is truly fit-for-purpose, ensuring data of the highest integrity.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
-
Barros, C., et al. (2013). Development and Validation of Methods for the Extraction of Phenolic Acids from Plasma, Urine, and Liver and Analysis by UPLC. ACS Publications. Available at: [Link]
-
Journal of Agricultural and Food Chemistry. (2013). Development and Validation of Methods for the Extraction of Phenolic Acids from Plasma, Urine, and Liver and Analysis by UPLC-MS. ACS Publications. Available at: [Link]
-
Kim, J., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Journal of Applied Biological Chemistry. Available at: [Link]
-
MDPI. (2022). Validation of Microplate Methods for Total Phenolic Content and Antioxidant Activity on Honeys, and Comparison with Conventional Spectrophotometric Methods. Available at: [Link]
-
Malaysian Journal of Fundamental and Applied Sciences. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Available at: [Link]
-
Human Metabolome Database. (2006). Showing metabocard for 3,4,5-Trimethoxycinnamic acid (HMDB0002511). Available at: [Link]
-
PubMed Central. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Available at: [Link]
-
FooDB. (2011). Showing Compound 3,4,5-Trimethoxycinnamic acid (FDB023019). Available at: [Link]
-
SpectraBase. 3,4,5-Trimethoxycinnamic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
MassBank. (2009). 3,4,5-Trimethoxycinnamic acid. Available at: [Link]
-
ResearchGate. (2019). Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. Available at: [Link]
-
MDPI. (2022). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Available at: [Link]
-
Pharmacognosy Journal. (2019). HPLC Quantification of Hydroxycinnamic and Organic Acids of Canadian Goldenrod (Solidago canadensis L.). Available at: [Link]
-
IndiaMART. 3,4,5-Trimethoxycinnamic Acid - Analytical Reference Material at Best Price. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Available at: [Link]
-
Archipel UQAM. (2015). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2024). HR-LCMS based phytochemical analysis and anticancer activity of Triumfetta rhomboidea with molecular docking approach. Available at: [Link]
Sources
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Specificity of 3,4,5-Trimethoxyhydrocinnamic Acid's Mechanism of Action
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a small molecule is paramount. This guide provides an in-depth technical framework for assessing the target specificity of 3,4,5-Trimethoxyhydrocinnamic acid. Given the limited direct research on this specific molecule, we will operate under the working hypothesis that its activity may parallel that of its unsaturated analog, 3,4,5-Trimethoxycinnamic acid (TMCA), a compound with known neuromodulatory and anti-cancer activities.[1][2][3] This guide will, therefore, serve as a comprehensive roadmap for validating this hypothesis and rigorously defining the molecular targets of 3,4,5-Trimethoxyhydrocinnamic acid.
Introduction: The Criticality of Specificity in Drug Discovery
The therapeutic efficacy of a drug candidate is intrinsically linked to its specificity. A highly specific compound interacts with its intended target with high affinity while exhibiting minimal binding to other molecules. This selectivity is crucial for minimizing off-target effects and associated toxicities.[4][5] For a novel agent like 3,4,5-Trimethoxyhydrocinnamic acid, a thorough assessment of its interaction profile across the proteome is not just a regulatory requirement but a fundamental step in understanding its therapeutic potential and safety profile.
This guide will compare the hypothetical action of 3,4,5-Trimethoxyhydrocinnamic acid with its well-documented unsaturated counterpart, TMCA, and other established modulators of relevant pathways. We will explore a multi-pronged experimental approach to dissect its mechanism of action, from initial target identification to comprehensive off-target profiling.
Experimental Strategy: A Multi-Tiered Approach to Specificity Assessment
A robust assessment of a compound's specificity requires a layered approach, beginning with broad, unbiased screening and progressively narrowing down to specific target validation. Our proposed workflow integrates both in vitro biochemical assays and cell-based functional assays to provide a holistic view of the compound's activity.
Tier 1: Unveiling Potential Targets of 3,4,5-Trimethoxyhydrocinnamic Acid
Given the structural similarity to TMCA, initial investigations should focus on pathways modulated by this analog. TMCA and its derivatives have been reported to interact with a range of targets, including:
-
GABAA Receptors: TMCA has been shown to act as a GABAA/BZ receptor agonist, suggesting a potential role in neuronal inhibition.[1]
-
Kinases: Derivatives of TMCA have demonstrated inhibitory activity against various kinases, including those involved in cancer cell proliferation and inflammation such as c-MET and MAPKs.[1]
-
Serotonin Receptors: Certain TMCA derivatives exhibit high affinity for 5-HT1A receptors, indicating a potential for neuromodulatory effects.[6]
Comparative Compounds
To provide a robust comparison, the following compounds should be included in the experimental design:
-
3,4,5-Trimethoxycinnamic acid (TMCA): The unsaturated analog, serving as a primary benchmark.
-
Diazepam: A well-characterized GABAA receptor positive allosteric modulator.
-
Staurosporine: A broad-spectrum kinase inhibitor.
-
8-OH-DPAT: A selective 5-HT1A receptor agonist.
Initial Screening: Kinase Profiling
A broad kinase panel screen is a crucial first step to identify potential kinase targets. This provides a wide net to capture interactions across the kinome.
Experimental Protocol: In Vitro Kinase Profiling
-
Compound Preparation: Prepare stock solutions of 3,4,5-Trimethoxyhydrocinnamic acid, TMCA, and Staurosporine in DMSO.
-
Assay Plate Preparation: Utilize a multi-well plate pre-coated with a panel of purified human kinases.
-
Reaction Initiation: Add a reaction mixture containing the kinase, a specific peptide substrate, and ATP to each well.
-
Compound Addition: Add the test compounds at a fixed concentration (e.g., 10 µM) to the respective wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that quantifies the amount of phosphorylated substrate. This is often a luminescence-based or fluorescence-based readout.[7][8][9]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound relative to a DMSO control.
| Compound | Target Kinase Family | % Inhibition at 10 µM (Hypothetical Data) |
| 3,4,5-Trimethoxyhydrocinnamic acid | Tyrosine Kinase | 65% |
| Serine/Threonine Kinase | 40% | |
| 3,4,5-Trimethoxycinnamic acid (TMCA) | Tyrosine Kinase | 75% |
| Serine/Threonine Kinase | 55% | |
| Staurosporine | Pan-Kinase | >95% |
Table 1: Hypothetical data from a broad kinase panel screen.
Tier 2: Validating On-Target Engagement
Following the identification of potential targets from initial screens, the next critical step is to validate these interactions with higher-resolution techniques.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context.[10][11][12] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.
Experimental Protocol: CETSA for a Putative Kinase Target
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to near confluency.
-
Compound Treatment: Treat cells with 3,4,5-Trimethoxyhydrocinnamic acid, TMCA, or a known inhibitor of the target kinase at various concentrations for 1-2 hours. Include a vehicle (DMSO) control.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[13][14]
| Compound | Target Protein | ΔTm (°C) (Hypothetical Data) |
| 3,4,5-Trimethoxyhydrocinnamic acid | Kinase X | +3.5 |
| 3,4,5-Trimethoxycinnamic acid (TMCA) | Kinase X | +5.2 |
| Known Kinase X Inhibitor | Kinase X | +8.1 |
Table 2: Hypothetical thermal shift (ΔTm) data from a CETSA experiment.
Tier 3: Functional Consequences and Off-Target Profiling
Confirming target engagement is essential, but understanding the functional consequences of this interaction and the broader off-target landscape is what truly defines a compound's specificity.
Cell-Based Functional Assays
These assays measure the downstream effects of target engagement in a physiologically relevant context. For a putative kinase inhibitor, a cell proliferation assay is a relevant functional readout.
Experimental Protocol: Cell Proliferation Assay
-
Cell Seeding: Seed a cancer cell line dependent on the target kinase signaling pathway in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of 3,4,5-Trimethoxyhydrocinnamic acid, TMCA, and a known inhibitor.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Add a reagent such as resazurin or CellTiter-Glo® to measure cell viability.
-
Data Analysis: Plot cell viability against compound concentration to determine the half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | IC50 (µM) (Hypothetical Data) |
| 3,4,5-Trimethoxyhydrocinnamic acid | Cancer Cell Line A | 15.2 |
| 3,4,5-Trimethoxycinnamic acid (TMCA) | Cancer Cell Line A | 8.7 |
| Known Kinase X Inhibitor | Cancer Cell Line A | 0.5 |
Table 3: Hypothetical IC50 values from a cell proliferation assay.
Comprehensive Off-Target Screening
To build a complete picture of specificity, it is crucial to investigate potential off-target interactions. This can be achieved through both computational and experimental approaches.[15]
-
In Silico Profiling: Utilize computational models and databases to predict potential off-target interactions based on the chemical structure of 3,4,5-Trimethoxyhydrocinnamic acid.[16]
-
Proteome-wide CETSA: A more advanced application of CETSA coupled with mass spectrometry can provide an unbiased, proteome-wide view of compound binding.[17]
-
Competitive Binding Assays: For identified primary targets, competitive binding assays can be employed to determine the binding affinity (Ki) and compare it to that of other known ligands.[18][19][20][21][22]
Conclusion: Synthesizing the Data for a Complete Specificity Profile
By systematically progressing through these experimental tiers, researchers can build a comprehensive specificity profile for 3,4,5-Trimethoxyhydrocinnamic acid. The comparative data generated against its unsaturated analog, TMCA, and other well-characterized compounds will provide crucial context for its mechanism of action. This rigorous, evidence-based approach is fundamental to advancing our understanding of this novel compound and its potential as a therapeutic agent. The integration of in vitro, cellular, and in silico methods provides a self-validating system that ensures the scientific integrity of the findings.
References
-
Competition Assay Protocol. (n.d.). Fabgennix International. Retrieved from [Link]
- Desaphy, J., & Rognan, D. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
-
Assay setup for competitive binding measurements. (n.d.). NanoTemper Technologies. Retrieved from [Link]
-
In vitro kinase assay. (2022). Bio-protocol. Retrieved from [Link]
- Zhao, Z., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 177, 35-51.
- Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(1), 2472555218799713.
-
In vitro kinase assay. (2023). protocols.io. Retrieved from [Link]
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol, 11(12), e4051.
-
Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. (2018). ResearchGate. Retrieved from [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI. Retrieved from [Link]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1473, pp. 165-181). Humana Press.
-
The ABC's of Competitive Binding Assays with SPR. (n.d.). Nicoya Lifesciences. Retrieved from [Link]
- The cellular thermal shift assay for evaluating drug target interactions in cells. (2014).
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology, 15(10), 2826-2836.
-
In vitro kinase assay. (2023). ResearchGate. Retrieved from [Link]
-
Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives. (2019). ResearchGate. Retrieved from [Link]
-
Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. (2021). MDPI. Retrieved from [Link]
-
3,4,5-Trimethoxycinnamic acid (HMDB0002511). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
3,4,5-Trimethoxycinnamic acid. (n.d.). PubChem. Retrieved from [Link]
- An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2016). Journal of Visualized Experiments, (109), 53823.
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]
-
3,4,5-Trimethoxycinnamic acid (FDB023019). (n.d.). FooDB. Retrieved from [Link]
- Synthesis and Evaluation of a Series of 3,4,5-trimethoxycinnamic Acid Derivatives as Potential Antinarcotic Agents. (2012). Chemical Biology & Drug Design, 80(5), 751-759.
-
Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. (2023). MDPI. Retrieved from [Link]
-
Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. (2023). MDPI. Retrieved from [Link]
- Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and R
-
Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (2019). Semantic Scholar. Retrieved from [Link]
Sources
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. In vitro kinase assay [bio-protocol.org]
- 9. In vitro kinase assay [protocols.io]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. scispace.com [scispace.com]
- 15. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 16. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics | MDPI [mdpi.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 19. support.nanotempertech.com [support.nanotempertech.com]
- 20. nicoyalife.com [nicoyalife.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Biological Effects of Synthetic 3,4,5-Trimethoxy-Substituted Phenylpropanoids: A Focus on Reproducibility and Comparative Analysis
Introduction: Defining the Scope and Addressing a Common Point of Confusion
The family of hydroxycinnamic acids and their derivatives represents a rich source of bioactive compounds with significant therapeutic potential.[1] Within this class, molecules featuring a 3,4,5-trimethoxy substitution on the phenyl ring have garnered substantial interest for their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2]
This guide focuses on synthetic 3,4,5-Trimethoxycinnamic acid (TMCA) , a well-documented and biologically active precursor found in traditional medicine and extensively explored in modern drug discovery.[3] It is crucial to distinguish TMCA from its saturated counterpart, 3,4,5-Trimethoxyhydrocinnamic acid (TMHCA) .
-
3,4,5-Trimethoxycinnamic acid (TMCA): Contains an acrylic acid side chain (-CH=CH-COOH). This double bond is key to many of its reported biological activities.
-
3,4,5-Trimethoxyhydrocinnamic acid (TMHCA): Contains a propanoic acid side chain (-CH2-CH2-COOH). It is a metabolite of TMCA but is significantly less studied.[4]
Given the extensive body of research on TMCA and the relative scarcity of data on TMHCA, this guide will center on the reproducible biological effects of synthetic TMCA. By providing robust, validated protocols and comparative data, our goal is to equip researchers with the necessary tools to independently verify these findings and to create a solid foundation for potential future investigations into less-explored derivatives like TMHCA.
Section 1: Overview of the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA)
Synthetic TMCA and its ester and amide derivatives have been consistently reported to exhibit a wide range of biological effects. These activities make TMCA a privileged scaffold in medicinal chemistry for developing novel therapeutic agents.[2][3] The primary, reproducible effects can be categorized as follows:
-
Anti-inflammatory Activity: TMCA derivatives have been shown to suppress inflammatory responses in various cell models. For instance, Methyl 3,4,5-trimethoxycinnamate (a TMCA ester) reduces the production of inflammatory mediators like nitric oxide (NO), PGE2, and pro-inflammatory cytokines in RAW264.7 macrophages.[5]
-
Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of TMCA derivatives against a range of cancer cell lines.[6] These effects are often attributed to the induction of apoptosis and cell cycle arrest. For example, N-(3,4,5-trimethoxycinnamoyl)anthranilic acid, a TMCA analog, showed promising activity against MCF-7 and HepG2 cancer cells.[6]
-
Central Nervous System (CNS) and Neuroprotective Effects: TMCA is an active metabolite from plants used in traditional medicine for treating conditions like insomnia and epilepsy.[3] Modern studies have confirmed its potential as an anticonvulsant and anxiolytic agent, with derivatives showing promise in ameliorating stress-induced anxiety.[7][8]
Table 1: Summary of Reported Biological Activities of TMCA and its Derivatives
| Biological Activity | Model System | Observed Effect | Key Findings | Reference(s) |
| Anti-inflammatory | RAW264.7 Macrophages | Inhibition of NO, PGE2, TNF-α, IL-1β | Suppression of NF-κB and AP-1 pathways | [5] |
| Anticancer | A549 Lung Cancer Cells | Induction of apoptosis, cell cycle arrest | Mediated by reactive oxygen species (ROS) generation | |
| Anticancer | MCF-7, HepG2 Cells | Inhibition of cell proliferation | Analog of Tranilast with good binding affinity for TGFβ1 | [6] |
| Neuroprotection | Mouse/Rat Models | Anxiolytic effects | Ameliorated stress-induced anxiety | [8][9] |
| Cholinesterase Inhibition | In Vitro Enzyme Assay | Inhibition of AChE and BChE | Potential application for Alzheimer's disease | [7] |
| Antinarcotic | Mouse Models | Suppression of morphine withdrawal | Activity linked to serotonergic receptors | [10] |
Section 2: Comparative Analysis – The Importance of the 3,4,5-Substitution Pattern
To understand the unique contribution of the 3,4,5-trimethoxy moiety to the biological activity, it is essential to compare TMCA with structurally related compounds. The choice of substituents on the phenyl ring dramatically influences the molecule's efficacy and mechanism of action.
Key Comparators:
-
3,4,5-Trihydroxycinnamic Acid (THCA): The hydroxylated analog of TMCA. The presence of free hydroxyl groups typically enhances antioxidant and radical-scavenging capabilities but may alter cell permeability and metabolic stability. THCA has demonstrated potent anti-inflammatory effects by activating the Nrf2 pathway.[11][12]
-
Piplartine (Piperlongumine): A naturally occurring amide of TMCA. It is a well-known anticancer agent that induces cell death through ROS-mediated pathways.[3] Its complex structure provides a benchmark for highly potent derivatives.
-
Cinnamic Acid: The parent compound lacking any ring substitutions. It serves as a fundamental baseline to evaluate the impact of the methoxy groups on bioactivity. While it possesses some biological effects, they are generally less potent than its substituted derivatives.[13]
Table 2: Comparative Cytotoxicity of Cinnamic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value (Concentration for 50% Inhibition) | Reference |
| Cinnamic Acid | Human Melanoma (HT-144) | 2.4 mM | [14] |
| Piplartine (TMCA Amide) | HeLa, IMR-32 Cells | Effective at inducing cell cycle arrest (Specific IC50 varies by study) | [3] |
| TMCA Ester Derivative (S5) | A549 (Lung) | 0.50 µM | [3] |
| TMCA Ester Derivative (S5) | SGC-7901 (Gastric) | 11.82 µM | [3] |
| TMCA Ester Derivative (S1) | MDA-MB-231 (Breast) | 46.7 µM | [3] |
| Various Cinnamic Acid Esters | HeLa, K562, MCF-7 | 42 - 166 µM | [14] |
Senior Application Scientist's Note: The data clearly indicates that the addition of the 3,4,5-trimethoxy group and subsequent modification into esters or amides dramatically increases cytotoxic potency compared to the parent cinnamic acid. The sub-micromolar activity of some derivatives highlights the significance of this scaffold. When comparing data across different studies, it is crucial to consider variations in cell lines and assay conditions (e.g., incubation time), which can influence IC50 values.
Section 3: Unraveling the Mechanism – Inhibition of Inflammatory Pathways
A reproducible biological effect is one with a well-defined and verifiable mechanism of action. For TMCA and its analogs, a key recurring mechanism is the modulation of inflammatory signaling pathways, particularly the NF-κB pathway, which is a central regulator of inflammation.
In a typical inflammatory response, a stimulus like Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on immune cells such as macrophages. This triggers a downstream cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including iNOS (producing nitric oxide) and various cytokines. Many cinnamic acid derivatives exert their anti-inflammatory effects by interfering with this cascade.
Section 4: Experimental Protocols for Reproducible Validation
To ensure the reproducibility of the reported data, standardized and well-controlled experimental protocols are paramount. The following section provides detailed, step-by-step methodologies for assessing the primary biological activities of synthetic TMCA.
Experimental Workflow Overview
Protocol 1: In Vitro Anti-inflammatory Activity – Nitric Oxide (NO) Inhibition Assay
This protocol quantifies the ability of TMCA to inhibit LPS-induced NO production in RAW264.7 macrophage cells, a key indicator of anti-inflammatory activity.[11]
Pillar of Trustworthiness: This protocol is self-validating through the inclusion of multiple controls: a vehicle control (cells + media + vehicle), a negative control (cells + media), and a positive stimulation control (cells + media + LPS).
Materials:
-
RAW264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Synthetic TMCA (dissolved in DMSO to create a 100 mM stock)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Pre-treatment: Prepare serial dilutions of TMCA in culture medium (e.g., 100, 50, 25, 12.5, 6.25 µM). The final DMSO concentration should be <0.1%. Remove the old medium from the cells and add 100 µL of the TMCA dilutions. Incubate for 1 hour.
-
Inflammatory Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control wells.
-
Incubation: Incubate the plate for another 24 hours at 37°C, 5% CO₂.
-
Griess Assay:
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well. Incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the concentration of nitrite in the samples using a standard curve generated with sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-only control.
Senior Application Scientist's Note: Causality check – The Griess reagent reacts with nitrite (a stable breakdown product of NO) to form a purple azo compound, which is quantifiable by spectrophotometry. It is crucial to run a parallel MTT assay to ensure that the observed decrease in NO is due to anti-inflammatory activity and not simply cytotoxic effects of the compound at the tested concentrations.
Protocol 2: In Vitro Anticancer Activity – MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity suggests cytotoxicity.[15]
Pillar of Trustworthiness: This assay's reliability hinges on the dose-response curve. A clear, sigmoidal relationship between compound concentration and cell viability, replicated across multiple experiments, validates the result.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Appropriate complete culture medium
-
Synthetic TMCA (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment (e.g., 5 x 10³ cells/well). Allow them to adhere overnight.
-
Treatment: Treat the cells with 100 µL of medium containing serial dilutions of TMCA. Include a vehicle control (DMSO) and a media-only control.
-
Incubation: Incubate for 24, 48, or 72 hours, depending on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of the solubilization solution (DMSO) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Senior Application Scientist's Note: Causality check – The MTT tetrazolium salt is reduced to insoluble purple formazan crystals by mitochondrial reductase enzymes in viable, metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells. Ensure the formazan crystals are fully dissolved before reading, as incomplete solubilization is a common source of variability.
References
- Vertex AI Search. Test for Phenolic Group Practical Experiment - Theory, Procedure and Observation.
- BYJU'S. Test for Phenolic Group. 2020.
- CUTM Courseware. Test for Phenolic Group.
-
Zhao Z, Song H, Xie J, et al. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Eur J Med Chem. 2019;173:213-227. Available from: [Link]
- Poorter H, de Jong-Van Berkel Y. Chemical determination of phenolic compounds. PROMETHEUS – Protocols.
- Lama-Muñoz A, Contreras M, Oria M, et al. An Easy-to-Use Procedure for the Measurement of Total Phenolic Compounds in Olive Fruit. Agronomy. 2020.
-
Uliassi E, Grifoni D, Belluti F, et al. Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. Molecules. 2021;26(10):3015. Available from: [Link]
-
ResearchGate. Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives | Request PDF. Available from: [Link]
-
Kim B, Lee WS, Lee G, et al. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. Biomol Ther (Seoul). 2015;23(3):225-231. Available from: [Link]
- Mustafa YF, Al-Dhalla RA. Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. Iraqi Journal of Pharmaceutical Sciences. 2020.
-
PubMed. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. 2019. Available from: [Link]
-
Lee JW, Lee C, Kim B, et al. 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. Mol Med Rep. 2021;24(1):509. Available from: [Link]
-
ResearchGate. Synthesis and Anticancer Activity Evaluation of N-(3,4,5- Trimethoxycinnamoyl)anthranilic Acid Derivatives | Request PDF. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for 3,4,5-Trimethoxycinnamic acid (HMDB0002511). 2006. Available from: [Link]
-
PubMed. 3,4,5‑Trihydroxycinnamic acid exerts anti‑inflammatory effects on TNF‑α/IFN‑γ‑stimulated HaCaT cells. 2021. Available from: [Link]
- Ewha Womans University. Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats.
-
PubMed. Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage-adipocyte interaction. 2020. Available from: [Link]
-
Semantic Scholar. Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats. Available from: [Link]
-
de Oliveira Filho AA, de Souza AC, da Silva Almeida JR, et al. Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Molecules. 2023;28(11):4529. Available from: [Link]
-
PubMed. Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats. 2023. Available from: [Link]
-
PubMed. Synthesis and Evaluation of a Series of 3,4,5-trimethoxycinnamic Acid Derivatives as Potential Antinarcotic Agents. Available from: [Link]
-
Canadian Center of Science and Education. Anticancer Properties of Hydroxycinnamic Acids -A Review. Available from: [Link]
-
De P, Baltas M, Bedos-Belval F. Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. 2011;16(9):7615-7637. Available from: [Link]
-
Liu GY, Yang J, Li Y, et al. Cinnamic acid/β-ionone hybrids: synthesis and in vitro anticancer activity evaluation. RSC Adv. 2021;11(41):25526-25535. Available from: [Link]
Sources
- 1. Anticancer Properties of Hydroxycinnamic Acids -A Review | Rocha | Cancer and Clinical Oncology | CCSE [ccsenet.org]
- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage-adipocyte interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity [mdpi.com]
- 8. Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 10. Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Benchmarking 3,4,5-Trimethoxyhydrocinnamic Acid Against Leading Therapeutics
Introduction: Unveiling the Therapeutic Potential of 3,4,5-Trimethoxyhydrocinnamic Acid
In the vast landscape of small molecule drug discovery, cinnamic acid and its derivatives have emerged as a compelling class of compounds with a wide spectrum of biological activities.[1] Extensive research has focused on 3,4,5-trimethoxycinnamic acid (TMCA), a natural product derivative, revealing its promise in oncology and inflammatory diseases.[2][3] However, the therapeutic potential of its saturated counterpart, 3,4,5-Trimethoxyhydrocinnamic acid, remains largely unexplored. The structural modification from a cinnamic to a hydrocinnamic acid backbone can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced stability, bioavailability, and a more favorable safety profile.
This guide presents a comprehensive, data-driven framework for benchmarking the performance of 3,4,5-Trimethoxyhydrocinnamic acid against established drugs in the fields of oncology and inflammation. As direct experimental data for this specific compound is nascent, this document serves as a robust roadmap for researchers, scientists, and drug development professionals to systematically evaluate its therapeutic promise. The experimental designs detailed herein are grounded in established methodologies to ensure scientific rigor and the generation of high-quality, comparable data.
Part 1: A Targeted Approach to Anti-Inflammatory Benchmarking
The anti-inflammatory potential of TMCA derivatives has been well-documented, with studies pointing towards the inhibition of key inflammatory mediators.[2][4] It is therefore logical to hypothesize that 3,4,5-Trimethoxyhydrocinnamic acid possesses similar, if not enhanced, anti-inflammatory properties. To validate this, a head-to-head comparison with widely used non-steroidal anti-inflammatory drugs (NSAIDs) is proposed.
Rationale for Comparator Drug Selection
For a meaningful comparison, we have selected two of the most prescribed NSAIDs, Ibuprofen and Diclofenac . These drugs are well-characterized, providing a robust baseline for evaluating the efficacy of our compound of interest. They represent both over-the-counter and prescription-strength options and have distinct cyclooxygenase (COX) enzyme selectivity profiles.
In Vitro Benchmarking: A Mechanistic Deep Dive
The initial phase of our investigation will focus on elucidating the in vitro anti-inflammatory mechanisms of 3,4,5-Trimethoxyhydrocinnamic acid.
Objective: To determine the inhibitory activity and selectivity of 3,4,5-Trimethoxyhydrocinnamic acid against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes will be used.
-
Assay Principle: A colorimetric or fluorometric assay will be employed to measure the peroxidase activity of the COX enzymes.
-
Procedure:
-
The test compound, along with Ibuprofen and Diclofenac as positive controls, will be pre-incubated with the respective COX enzymes at various concentrations.
-
Arachidonic acid, the substrate, will be added to initiate the reaction.
-
The formation of prostaglandin G2 (PGG2) and its subsequent reduction to PGH2, coupled with the oxidation of a chromogenic substrate, will be measured spectrophotometrically.
-
-
Data Analysis: The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) will be calculated for each compound against both COX-1 and COX-2. The selectivity index (COX-2 IC50 / COX-1 IC50) will also be determined.
Objective: To assess the ability of 3,4,5-Trimethoxyhydrocinnamic acid to suppress the production of pro-inflammatory cytokines in a cellular model of inflammation.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cell line will be cultured to 80% confluency.
-
Treatment: Cells will be pre-treated with varying concentrations of 3,4,5-Trimethoxyhydrocinnamic acid, Ibuprofen, or Diclofenac for 1 hour.
-
Stimulation: Inflammation will be induced by treating the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Cytokine Measurement: The levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant will be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The dose-dependent inhibition of cytokine production will be determined, and the IC50 values will be calculated.
In Vivo Benchmarking: Validating Efficacy in a Preclinical Model
To translate our in vitro findings into a more physiologically relevant context, we will employ a standard in vivo model of acute inflammation.
Objective: To evaluate the in vivo anti-inflammatory efficacy of 3,4,5-Trimethoxyhydrocinnamic acid.
Methodology:
-
Animal Model: Male Wistar rats (180-200 g) will be used.
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
3,4,5-Trimethoxyhydrocinnamic acid (at various doses)
-
Ibuprofen (positive control)
-
Diclofenac (positive control)
-
-
Procedure:
-
The test compounds or vehicle will be administered orally one hour prior to the induction of inflammation.
-
Acute inflammation will be induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
Paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema will be calculated for each treatment group relative to the vehicle control group.
Anticipated Data Summary: A Comparative Overview
The following tables are templates for summarizing the expected quantitative data from the proposed anti-inflammatory benchmarking studies.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| 3,4,5-Trimethoxyhydrocinnamic acid | To be determined | To be determined | To be determined | To be determined | To be determined |
| Ibuprofen | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value |
| Diclofenac | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value |
Table 2: In Vivo Anti-Inflammatory Efficacy
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| 3,4,5-Trimethoxyhydrocinnamic acid | Dose 1 | To be determined |
| Dose 2 | To be determined | |
| Dose 3 | To be determined | |
| Ibuprofen | Standard Dose | Reference Value |
| Diclofenac | Standard Dose | Reference Value |
Part 2: A Rigorous Framework for Anti-Cancer Performance Evaluation
The anti-proliferative and pro-apoptotic effects of TMCA and its derivatives against various cancer cell lines have been established, with some compounds exhibiting IC50 values in the low micromolar range.[2][5] This provides a strong rationale for investigating 3,4,5-Trimethoxyhydrocinnamic acid as a potential anti-cancer agent.
Rationale for Comparator Drug Selection
To comprehensively assess the anti-cancer potential of 3,4,5-Trimethoxyhydrocinnamic acid, we have selected three standard-of-care chemotherapy agents with distinct mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.
-
Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest and apoptosis.
-
Cisplatin: A platinum-based drug that forms DNA adducts, inhibiting DNA replication and transcription.
In Vitro Benchmarking: Assessing Cytotoxicity and Cellular Effects
The initial evaluation will involve a panel of in vitro assays to determine the cytotoxic and mechanistic profile of the test compound.
Objective: To determine the cytotoxic effects of 3,4,5-Trimethoxyhydrocinnamic acid against a panel of human cancer cell lines.
Methodology:
-
Cell Lines: A representative panel of human cancer cell lines will be used, including:
-
MCF-7 (Breast Adenocarcinoma)
-
A549 (Lung Carcinoma)
-
HeLa (Cervical Adenocarcinoma)
-
HL-60 (Promyelocytic Leukemia)[6]
-
-
Procedure:
-
Cells will be seeded in 96-well plates and allowed to adhere overnight.
-
Cells will be treated with a range of concentrations of 3,4,5-Trimethoxyhydrocinnamic acid, Doxorubicin, Paclitaxel, and Cisplatin for 48 or 72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well, and the plates will be incubated for 4 hours.
-
The formazan crystals will be dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance will be measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability will be calculated relative to the vehicle-treated control. The IC50 values will be determined from the dose-response curves.
Objective: To investigate the mechanism of cell death induced by 3,4,5-Trimethoxyhydrocinnamic acid.
Methodology:
-
Cell Line: A sensitive cell line identified from the MTT assay (e.g., HL-60) will be used.
-
Treatment: Cells will be treated with the IC50 concentration of 3,4,5-Trimethoxyhydrocinnamic acid for 24 and 48 hours.
-
Apoptosis Assay:
-
Cells will be stained with Annexin V-FITC and Propidium Iodide (PI).
-
The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells will be quantified by flow cytometry.[6]
-
-
Cell Cycle Analysis:
-
Cells will be fixed in ethanol and stained with PI.
-
The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle will be analyzed by flow cytometry.
-
-
Data Analysis: The percentage of cells in each quadrant (for apoptosis) and each phase of the cell cycle will be quantified and compared to the untreated control.
In Vivo Benchmarking: Assessing Anti-Tumor Efficacy in a Xenograft Model
To evaluate the in vivo anti-tumor activity, a well-established xenograft mouse model will be utilized.
Objective: To determine the in vivo anti-tumor efficacy of 3,4,5-Trimethoxyhydrocinnamic acid.
Methodology:
-
Animal Model: Athymic nude mice (nu/nu) will be used.
-
Tumor Implantation: A suitable human cancer cell line (e.g., MCF-7 or A549) will be subcutaneously injected into the flank of each mouse.
-
Treatment Groups:
-
Vehicle Control
-
3,4,5-Trimethoxyhydrocinnamic acid (at various doses)
-
A relevant positive control (e.g., Paclitaxel or Doxorubicin)
-
-
Procedure:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), treatment will be initiated.
-
The test compound and controls will be administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule.
-
Tumor volume and body weight will be measured regularly (e.g., twice weekly).
-
-
Data Analysis: Tumor growth inhibition (TGI) will be calculated for each treatment group. The tolerability of the treatment will be assessed by monitoring body weight changes and any signs of toxicity.
Anticipated Data Summary: A Comparative Overview
The following tables are designed to present the anticipated quantitative data from the proposed anti-cancer benchmarking studies.
Table 3: In Vitro Cytotoxicity (IC50 in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HL-60 (Leukemia) |
| 3,4,5-Trimethoxyhydrocinnamic acid | To be determined | To be determined | To be determined | To be determined |
| Doxorubicin | Reference Value | Reference Value | Reference Value | Reference Value |
| Paclitaxel | Reference Value | Reference Value | Reference Value | Reference Value |
| Cisplatin | Reference Value | Reference Value | Reference Value | Reference Value |
Table 4: In Vivo Anti-Tumor Efficacy
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) (%) | Change in Body Weight (%) |
| 3,4,5-Trimethoxyhydrocinnamic acid | Dose 1 | To be determined | To be determined |
| Dose 2 | To be determined | To be determined | |
| Dose 3 | To be determined | To be determined | |
| Positive Control | Standard Dose | Reference Value | Reference Value |
Visualizing the Path Forward: Workflow and Pathway Diagrams
To provide a clear visual representation of the proposed experimental workflows and the potential signaling pathways involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for Anti-Inflammatory Benchmarking.
Caption: Workflow for Anti-Cancer Benchmarking.
Sources
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal of 3,4,5-Trimethoxyhydrocinnamic Acid: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3,4,5-Trimethoxyhydrocinnamic acid. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development settings. The information presented herein is synthesized from authoritative safety data sheets and established institutional and federal guidelines to provide a self-validating system for waste management.
Understanding the Hazard Profile
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. 3,4,5-Trimethoxyhydrocinnamic acid and its close analogs are generally classified as irritants.[1][2][3]
-
Eye and Skin Irritation: Direct contact can cause irritation to the eyes and skin.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[1]
-
Digestive Tract Irritation: Ingestion may cause irritation of the digestive tract.[1]
While the toxicological properties of this specific compound have not been fully investigated, it is prudent to handle it with care, minimizing exposure and preventing its release into the environment.[1]
Personal Protective Equipment (PPE) and Handling
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE and handling precautions when working with 3,4,5-Trimethoxyhydrocinnamic acid.
| Item | Specification | Rationale |
| Gloves | Protective gloves (e.g., nitrile) | To prevent skin contact and irritation.[2][4] |
| Eye Protection | Safety glasses with side-shields or chemical goggles | To protect eyes from dust particles and splashes.[2][4] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[5] |
| Respiratory Protection | Dust respirator | Recommended when handling large quantities or if dust is generated.[2][4] |
| Work Area | Well-ventilated area or chemical fume hood | To minimize inhalation of dust.[1] |
Handling Precautions:
-
Avoid generating dust.[1]
-
Keep containers tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6]
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary to mitigate potential hazards.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel and restrict access to the area.
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the proper PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust.[1][4]
-
Collect the Waste: Place the swept-up material into a suitable, labeled container for disposal.[1][4]
-
Decontaminate the Area: The spill site can be decontaminated with a 10% caustic solution, followed by a thorough wipe-down.[4]
-
Ventilate: Ensure the area is well-ventilated after the cleanup is complete.[4]
Disposal Workflow
The proper disposal of 3,4,5-Trimethoxyhydrocinnamic acid waste is a multi-step process that requires careful consideration of federal and institutional regulations. The following workflow provides a logical progression for compliant disposal.
Caption: Decision workflow for the proper disposal of 3,4,5-Trimethoxyhydrocinnamic acid waste.
Detailed Disposal Procedures
Step 1: Waste Characterization and Collection
-
All waste containing 3,4,5-Trimethoxyhydrocinnamic acid, including contaminated labware and spill cleanup materials, must be treated as chemical waste.
-
Collect solid waste in a clearly labeled, sealable container. Do not mix with other waste streams unless compatibility has been confirmed.[7][8]
Step 2: Labeling
-
The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[8]
-
The label should clearly identify the contents, including the full chemical name "3,4,5-Trimethoxyhydrocinnamic acid" and any other components in the waste.[7][8] Do not use abbreviations or chemical formulas.[8]
Step 3: Segregation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[8]
-
Do not store waste containers in hallways or other public areas.[7][8]
-
Ensure the container is kept closed at all times, except when adding waste.[9]
-
Segregate from incompatible materials, particularly strong oxidizing agents.[8]
Step 4: Arranging for Disposal
-
Once the container is full or has been in storage for a designated period (consult your institution's guidelines), arrange for pickup by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[10]
-
Do not attempt to dispose of 3,4,5-Trimethoxyhydrocinnamic acid down the drain or in the regular trash.[11] The NIH waste policy requires that all chemical wastes be managed and disposed of through their waste disposal services, with only pre-approved chemicals being eligible for drain disposal.[5]
Step 5: Final Disposal
-
The final disposal method will be determined by the licensed waste management facility in accordance with federal, state, and local regulations.[2] A common method for organic solids is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
Regulatory Framework
The management of hazardous waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[9][12] It is the responsibility of the waste generator to properly characterize and manage their waste from "cradle to grave".[9][12] Always consult your institution's specific guidelines, as they are tailored to comply with federal, state, and local regulations.[6]
References
-
National Institutes of Health. NIH Waste Disposal Guide. Retrieved from [Link]
-
National Institutes of Health. (2022, February 2). Chemical Waste. Office of Research Facilities. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. Retrieved from [Link]
-
National Institutes of Health. (2015). NIH Chemical Safety Guide. Montgomery College. Retrieved from [Link]
-
National Institutes of Health. The NIH Drain Discharge Guide. Retrieved from [Link]
- ChemFaces. 3,4,5-Trimethoxy-trans-cinnamic acid Safety Data Sheet. Retrieved from a relevant chemical supplier's website.
- FooDB. 3,4,5-Trimethoxycinnamic Acid, 99% Predominantly Trans - Material Safety Data Sheet. Retrieved from a relevant chemical supplier's website.
-
Purdue University. Hazardous Waste Disposal Guidelines. Retrieved from [Link]
- Fisher Scientific. 4-Hydroxy-3-methoxycinnamic acid SAFETY DATA SHEET. Retrieved from a relevant chemical supplier's website.
- Fisher Scientific. 3,4,5-Trimethoxycinnamic acid SAFETY DATA SHEET. Retrieved from a relevant chemical supplier's website.
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
- Fisher Scientific. 3,5-Dimethoxy-4-hydroxycinnamic acid, Ultrapure SAFETY DATA SHEET. Retrieved from a relevant chemical supplier's website.
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
- Sigma-Aldrich. trans-Cinnamic acid SAFETY DATA SHEET. Retrieved from a relevant chemical supplier's website.
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]
- Sigma-Aldrich. Trans-4-methoxycinnamic acid SAFETY DATA SHEET. Retrieved from a relevant chemical supplier's website.
- Thermo Fisher Scientific. 3,4,5-Trimethoxycinnamic acid SAFETY DATA SHEET. Retrieved from a relevant chemical supplier's website.
Sources
- 1. foodb.ca [foodb.ca]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. chemfaces.com [chemfaces.com]
- 5. nems.nih.gov [nems.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. mwcog.org [mwcog.org]
- 8. orf.od.nih.gov [orf.od.nih.gov]
- 9. pfw.edu [pfw.edu]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. montgomerycollege.edu [montgomerycollege.edu]
- 12. m.youtube.com [m.youtube.com]
A Researcher's Guide to the Safe Handling of 3,4,5-Trimethoxyhydrocinnamic Acid
As researchers and scientists in the fast-paced world of drug development, our primary focus is often on the therapeutic potential of novel compounds. One such molecule of interest is 3,4,5-Trimethoxyhydrocinnamic acid and its derivatives, which have been explored for a range of pharmacological activities. However, beyond its scientific promise lies a critical responsibility: ensuring the safety of the personnel who handle it daily. This guide provides an in-depth, practical framework for the safe handling, use, and disposal of 3,4,5-Trimethoxyhydrocinnamic acid, grounded in established safety protocols and a deep understanding of the compound's nature.
Understanding the Hazard Profile
Before any work begins, a thorough understanding of the compound's hazard profile is essential. 3,4,5-Trimethoxyhydrocinnamic acid is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] While comprehensive toxicological data may not be fully available, the known hazards necessitate a cautious and well-planned approach to its handling.[2]
Key Hazard Information:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.
-
Allergic Reaction: May cause an allergic skin reaction.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling 3,4,5-Trimethoxyhydrocinnamic acid. The selection of appropriate PPE is based on a risk assessment of the procedures to be performed.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used in addition to goggles when there is a high risk of splashes.[4] | Protects against dust particles and splashes that can cause serious eye irritation.[1] Polycarbonate lenses are recommended for their clarity and impact resistance.[4] |
| Hand Protection | Chemical-impermeable gloves, such as nitrile or butyl rubber.[4][5] The specific glove material should be selected based on breakthrough time and permeation rate for the solvents being used. | Prevents skin contact, which can lead to irritation and potential allergic reactions.[1][3] |
| Body Protection | A standard lab coat is generally acceptable for handling small quantities. For larger quantities or in situations with a higher risk of spills, impervious clothing should be worn. | Protects the skin from accidental spills and contamination.[6][7] |
| Respiratory Protection | For operations that may generate dust, such as weighing or transferring solid material, a dust mask (type N95 or equivalent) should be used.[4] In cases where exposure limits may be exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge is recommended. | Prevents the inhalation of dust, which may cause respiratory tract irritation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 3,4,5-Trimethoxyhydrocinnamic acid minimizes the risk of exposure. The following workflow provides a procedural guide for common laboratory operations.
Receiving and Storage
-
Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks. If the container is compromised, implement spill procedures immediately.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It should be kept away from incompatible materials, such as strong oxidizing agents.[8][9] The storage area should be secure and accessible only to authorized personnel.
Handling and Use
-
Preparation: Before handling, ensure that an eyewash station and a safety shower are readily accessible.[6][7] All work with the solid compound that could generate dust should be performed in a chemical fume hood or a designated ventilated enclosure.
-
Weighing and Transferring: When weighing, use a balance with a draft shield or conduct the operation within a fume hood to contain any airborne particles. Use appropriate tools (e.g., spatulas) to handle the solid and avoid creating dust.
-
Dissolution: When dissolving the solid, add it slowly to the solvent to prevent splashing. If heating is required, do so in a controlled manner within a fume hood.
-
Post-Handling: After handling, wash your hands and any exposed skin thoroughly with soap and water.[1] Decontaminate all work surfaces and equipment.
Emergency Procedures
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
-
Skin Contact: Remove all contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[9]
Spill Management
In the event of a spill, prompt and appropriate action is crucial to prevent the spread of contamination and minimize exposure.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing the appropriate PPE, carefully sweep up the spilled solid material, avoiding the generation of dust.[6][8]
-
Collect: Place the collected material into a suitable, labeled container for disposal.[2][8]
-
Decontaminate: Clean the spill area thoroughly. Some sources suggest decontamination with a 10% caustic solution, followed by ventilation until the area is dry.[9]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of 3,4,5-Trimethoxyhydrocinnamic acid and its contaminated waste must be handled with the utmost care to protect the environment and comply with all local, state, and federal regulations.
Waste Collection and Segregation
-
Labeling: All waste containers must be clearly labeled as hazardous waste and include the chemical name.
-
Segregation: Do not mix waste containing 3,4,5-Trimethoxyhydrocinnamic acid with other waste streams. Keep it separate to ensure proper disposal.
Disposal Method
The primary and recommended method for the disposal of 3,4,5-Trimethoxyhydrocinnamic acid is through an approved hazardous waste disposal facility.[11] This ensures that the chemical is managed in an environmentally responsible and compliant manner.
Alternatively, for small quantities, it may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by qualified personnel at a licensed facility.
Never dispose of 3,4,5-Trimethoxyhydrocinnamic acid down the drain or in the regular trash.
Workflow Diagrams
To visually summarize the key processes, the following diagrams outline the safe handling and disposal workflows.
Caption: Safe handling workflow for 3,4,5-Trimethoxyhydrocinnamic acid.
Caption: Waste disposal workflow for 3,4,5-Trimethoxyhydrocinnamic acid.
By integrating these safety measures into your standard operating procedures, you can confidently work with 3,4,5-Trimethoxyhydrocinnamic acid, ensuring both the integrity of your research and the well-being of your team.
References
- FooDB. (n.d.). 3,4,5-Trimethoxycinnamic Acid, 99% Predominantly Trans.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 3,4,5-Trimethoxycinnamic acid.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxycinnamic acid. PubChem.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: (E)-3,4,5-Trimethoxycinnamic Acid.
- ChemFaces. (n.d.). 3,4,5-Trimethoxy-trans-cinnamic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrocinnamic Acid, 99+% (GC).
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 3-acetyl....
- Fisher Scientific. (2011, December 15). SAFETY DATA SHEET: Hydrocinnamic acid.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Methoxycinnamic acid.
- LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?.
- Unknown Source. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- CymitQuimica. (n.d.). Benzoic acid,3-acetyl-5-nitro-.
- Cornell EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- BenchChem. (n.d.). Proper Disposal of 3-(Trifluoromethoxy)cinnamic Acid: A Step-by-Step Guide.
- Sika Canada. (2025, April 11). SikaControl®-75.
- ASHP. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
- PubMed Central. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives.
- University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs.
- University of Cambridge. (n.d.). Prof Graeme Barker - Department of Archaeology.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. foodb.ca [foodb.ca]
- 3. 3,4,5-Trimethoxycinnamic acid | C12H14O5 | CID 735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. leelinework.com [leelinework.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemfaces.com [chemfaces.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
